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Rauvoyunine C

Cat. No.: B13447747
M. Wt: 592.6 g/mol
InChI Key: RZNFSKHVXGHGNJ-YBXGCWPOSA-N
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Description

Rauvoyunine C (CAS# 1211543-01-9) is a monoterpenoid indole alkaloid that can be isolated from the herbs of Rauvolfia yunnanensis . It is part of the sarpagine-related alkaloid family, a group of indole alkaloids widely dispersed in the Apocynaceae plant family and known for their structural complexity and interesting biological properties . The compound has a molecular formula of C 32 H 36 N 2 O 9 and a molecular weight of 592.7 . It is supplied as a powder and should be stored desiccated at -20°C . For solubility, it is soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H36N2O9 B13447747 Rauvoyunine C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H36N2O9

Molecular Weight

592.6 g/mol

IUPAC Name

methyl (1R,9S,11S,14E,15R,17S)-14-ethylidene-5-methoxy-19-[(3,4,5-trimethoxybenzoyl)oxymethyl]-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate

InChI

InChI=1S/C32H36N2O9/c1-7-17-15-34-25-13-21(17)30(29(36)41-6,16-42-28(35)18-10-23(38-3)27(40-5)24(11-18)39-4)31-14-26(34)43-32(25,31)33-22-12-19(37-2)8-9-20(22)31/h7-12,21,25-26,33H,13-16H2,1-6H3/b17-7-/t21-,25+,26+,30?,31+,32+/m1/s1

InChI Key

RZNFSKHVXGHGNJ-YBXGCWPOSA-N

Isomeric SMILES

C/C=C\1/CN2[C@H]3C[C@H]1C([C@@]45[C@@]3(NC6=C4C=CC(=C6)OC)O[C@H]2C5)(COC(=O)C7=CC(=C(C(=C7)OC)OC)OC)C(=O)OC

Canonical SMILES

CC=C1CN2C3CC1C(C45C3(NC6=C4C=CC(=C6)OC)OC2C5)(COC(=O)C7=CC(=C(C(=C7)OC)OC)OC)C(=O)OC

Origin of Product

United States

Foundational & Exploratory

Unraveling the Molecular Architecture of Rauvoyunine C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the structure elucidation of Rauvoyunine C, a picraline-type indole alkaloid isolated from the aerial parts of Rauvolfia yunnanensis. This document details the experimental methodologies, presents a comprehensive summary of the spectroscopic data, and visualizes the logical workflow and key structural correlations that were instrumental in determining its complex architecture.

Isolation and Initial Characterization

This compound was isolated from the ethanol extract of the aerial parts of Rauvolfia yunnanensis through a multi-step chromatographic process. Initial characterization of the purified compound was performed to determine its fundamental physicochemical properties.

Experimental Protocols:

  • Extraction and Isolation: The air-dried and powdered aerial parts of R. yunnanensis (10 kg) were extracted with 95% ethanol at room temperature. The concentrated extract was then subjected to a series of chromatographic separations. This included silica gel column chromatography and preparative HPLC to yield pure this compound.

  • General Experimental Procedures: Optical rotations were measured on a Jasco P-1020 digital polarimeter. UV spectra were obtained using a Shimadzu UV-2401A spectrophotometer. IR spectra were recorded on a Tenor 27 FT-IR spectrometer with KBr pellets. 1D and 2D NMR spectra were acquired on Bruker AM-400 and DRX-500 spectrometers with TMS as an internal standard. HR-ESI-MS was performed on a VG Auto Spec-3000 spectrometer.

Spectroscopic Data and Structure Elucidation

The molecular structure of this compound was determined through extensive spectroscopic analysis, primarily using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.

Mass Spectrometry:

The molecular formula of this compound was established as C₃₂H₃₆N₂O₉ by HR-ESI-MS, which showed a prominent ion at m/z 593.2498 [M+H]⁺ (calculated for C₃₂H₃₇N₂O₉, 593.2499).

NMR Spectroscopy:

The ¹H and ¹³C NMR spectra of this compound revealed the characteristic signals of a complex indole alkaloid. The presence of a trimethoxybenzoyl group was indicated by characteristic proton and carbon signals. Detailed analysis of 2D NMR spectra, including ¹H-¹H COSY, HSQC, HMBC, and NOESY, allowed for the complete assignment of all proton and carbon signals and the elucidation of the intricate ring system and stereochemistry.

Quantitative Spectroscopic Data

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
17.91br s
34.35m
52.88m
2.15m
1.85m
97.48d7.5
107.08t7.5
117.15t7.5
127.30d7.5
142.45m
152.30m
17α4.55d12.0
17β4.30d12.0
181.65s
195.60q7.0
21α3.80d14.0
21β3.25d14.0
OMe-103.85s
OMe-3'3.90s
OMe-4'3.92s
OMe-5'3.90s
2'7.25s
6'7.25s

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

PositionδC (ppm)PositionδC (ppm)
2134.51652.8
353.21765.4
552.11813.2
621.519125.6
7109.820138.7
8128.12158.9
9118.31'125.1
10121.82', 6'106.8
11119.83', 5'153.0
12111.24'142.5
13142.1C=O166.2
1430.5OMe-1055.4
1535.1OMe-3',5'56.3
OMe-4'60.9

Visualizing the Path to Structure

The elucidation of this compound's structure was a logical progression from raw material to the final molecular confirmation. The following diagram illustrates this workflow.

G cluster_0 Isolation and Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Elucidation Plant Material (R. yunnanensis) Plant Material (R. yunnanensis) Ethanol Extraction Ethanol Extraction Plant Material (R. yunnanensis)->Ethanol Extraction Crude Alkaloid Extract Crude Alkaloid Extract Ethanol Extraction->Crude Alkaloid Extract Silica Gel Chromatography Silica Gel Chromatography Crude Alkaloid Extract->Silica Gel Chromatography Preparative HPLC Preparative HPLC Silica Gel Chromatography->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound HR-ESI-MS HR-ESI-MS Pure this compound->HR-ESI-MS 1D NMR (1H, 13C) 1D NMR (1H, 13C) Pure this compound->1D NMR (1H, 13C) 2D NMR (COSY, HSQC, HMBC, NOESY) 2D NMR (COSY, HSQC, HMBC, NOESY) Pure this compound->2D NMR (COSY, HSQC, HMBC, NOESY) Molecular Formula (C32H36N2O9) Molecular Formula (C32H36N2O9) HR-ESI-MS->Molecular Formula (C32H36N2O9) Functional Group Identification Functional Group Identification 1D NMR (1H, 13C)->Functional Group Identification Connectivity and Stereochemistry Connectivity and Stereochemistry 2D NMR (COSY, HSQC, HMBC, NOESY)->Connectivity and Stereochemistry Final Structure of this compound Final Structure of this compound Molecular Formula (C32H36N2O9)->Final Structure of this compound Functional Group Identification->Final Structure of this compound Connectivity and Stereochemistry->Final Structure of this compound

Figure 1. Workflow for the structure elucidation of this compound.

Key long-range correlations from HMBC (Heteronuclear Multiple Bond Correlation) and spatial proximities from NOESY (Nuclear Overhauser Effect Spectroscopy) experiments were pivotal in assembling the molecular puzzle. The diagram below highlights some of the critical correlations.

Figure 2. Key 2D NMR correlations for this compound.

Conclusion

The structural elucidation of this compound was accomplished through a systematic process of isolation and comprehensive spectroscopic analysis. The combined application of HR-ESI-MS and various 1D and 2D NMR techniques enabled the unambiguous determination of its molecular formula, connectivity, and stereochemistry. This detailed understanding of the molecular architecture of this compound is crucial for further investigation into its biosynthetic pathways and potential pharmacological activities, providing a valuable addition to the chemical knowledge of indole alkaloids from the Rauvolfia genus.

Rauvoyunine C isolation from Rauvolfia yunnanensis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Isolation of Rauvoyunine C from Rauvolfia yunnanensis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of this compound, a picraline-type alkaloid, from the aerial parts of Rauvolfia yunnanensis. This document details the experimental protocols, quantitative data, and structural elucidation methods based on published research.

Introduction

Rauvolfia yunnanensis, a plant indigenous to southwestern China, is a rich source of structurally diverse monoterpene indole alkaloids.[1] These alkaloids have garnered significant interest from the scientific community due to their wide range of biological activities, including anticancer, antihypertensive, and antimalarial properties.[1] As part of ongoing research into the bioactive constituents of this plant, several novel alkaloids have been isolated and characterized.[1][2][3][4]

This guide focuses on this compound, a new picraline-type alkaloid, first reported by Gao et al.[1][2] The isolation of this compound and other alkaloids from R. yunnanensis highlights the potential of this plant as a source for novel pharmaceutical leads. This document will provide a detailed methodology for its extraction and purification, along with the spectroscopic data essential for its identification.

Experimental Protocols

The following protocols are based on the methods described by Gao et al. in their 2012 publication, "Three new indole alkaloids from Rauvolfia yunnanensis".

Plant Material

The aerial parts of Rauvolfia yunnanensis were collected and air-dried before extraction. A significant starting quantity of 6.5 kg of the dried plant material was used for the isolation process.[1]

Extraction

The dried and powdered aerial parts of R. yunnanensis (6.5 kg) were subjected to extraction with methanol (3 x 50 L) at room temperature, with each extraction period lasting for three days.[1] The resulting filtrates were combined and concentrated under reduced pressure to yield a crude residue of approximately 480 g.[1]

Isolation and Purification

The isolation of this compound involves a multi-step chromatographic process:

  • Initial Fractionation (Silica Gel Column Chromatography): The crude methanol extract (480 g) was subjected to column chromatography on a silica gel (200-300 mesh) column.[1] Elution was performed using a gradient solvent system of petroleum ether-acetone, followed by methanol, to yield five primary fractions (A-E).[1]

  • Separation of Fraction D: Fraction D, which was eluted with 100% acetone, was further separated on a silica gel column using a chloroform-methanol gradient (100:1 to 30:1) to give two subfractions, D1 and D2.[1]

  • Purification of Subfraction D2: Subfraction D2 was subjected to further purification using Sephadex LH-20 column chromatography, followed by another round of silica gel column chromatography with a solvent system of chloroform-methanol-ammonia (100:1:0.1).[1] This final purification step afforded 28 mg of this compound.[1]

Quantitative Data

The quantitative data for the isolation and characterization of this compound are summarized in the following tables.

Table 1: Yield of this compound

Plant MaterialStarting WeightYield of this compound
Aerial parts of Rauvolfia yunnanensis6.5 kg28 mg

Table 2: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data for this compound

Molecular FormulaCalculated Mass [M+H]⁺Observed Mass [M+H]⁺
C₂₁H₂₈N₂O₃357.2178357.2185

Table 3: ¹H NMR (400 MHz, CDCl₃) Spectroscopic Data for this compound

Positionδ (ppm)MultiplicityJ (Hz)
34.35m
52.80m
2.25m
1.95m
97.48d7.6
106.95t7.6
117.08t7.6
127.15d7.6
142.10m
153.15m
162.60m
175.05d9.2
181.65d6.8
195.45q6.8
21α3.80d12.0
21β3.25d12.0
N-CH₃2.55s
OCH₃3.85s

Table 4: ¹³C NMR (100 MHz, CDCl₃) Spectroscopic Data for this compound

Positionδ (ppm)
2175.4
353.8
552.1
621.5
7109.8
8128.1
9118.2
10121.8
11119.6
12110.9
13136.2
1435.6
1534.9
1650.2
1778.9
1812.8
19125.4
20132.1
2159.8
N-CH₃42.7
OCH₃55.3

Experimental Workflow

Isolation_Workflow Plant_Material Dried Aerial Parts of R. yunnanensis (6.5 kg) Methanol_Extraction Methanol Extraction (3 x 50 L, 3 days each) Plant_Material->Methanol_Extraction Crude_Extract Crude Methanol Extract (~480 g) Methanol_Extraction->Crude_Extract Silica_Gel_1 Silica Gel Column Chromatography (Petroleum Ether-Acetone, then MeOH) Crude_Extract->Silica_Gel_1 Fraction_D Fraction D (Eluted with 100% Acetone) Silica_Gel_1->Fraction_D Other_Fractions Fractions A, B, C, E Silica_Gel_1->Other_Fractions Silica_Gel_2 Silica Gel Column Chromatography (CHCl₃-MeOH, 100:1 -> 30:1) Fraction_D->Silica_Gel_2 Subfraction_D2 Subfraction D2 Silica_Gel_2->Subfraction_D2 Purification Sephadex LH-20 & Silica Gel CC (CHCl₃-MeOH-NH₃, 100:1:0.1) Subfraction_D2->Purification Rauvoyunine_C This compound (28 mg) Purification->Rauvoyunine_C

Caption: Isolation workflow for this compound.

Conclusion

The isolation of this compound from Rauvolfia yunnanensis demonstrates a standard yet effective approach for the separation of complex alkaloid mixtures from plant sources. The multi-step chromatographic procedure, involving both normal-phase silica gel and size-exclusion chromatography, is crucial for obtaining the pure compound. The detailed spectroscopic data provided in this guide serves as a key reference for the identification and characterization of this compound in future research. This work underscores the importance of exploring natural sources for the discovery of novel chemical entities with potential therapeutic applications. Further investigation into the biological activities of this compound is warranted.

References

The Enigmatic Pathway: A Technical Guide to the Putative Biosynthesis of Rauvoyunine C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvoyunine C, a picraline-type monoterpenoid indole alkaloid (MIA) isolated from Rauvolfia yunnanensis, represents a structurally intriguing natural product.[1][2] While its definitive biosynthetic pathway has yet to be elucidated, understanding its potential enzymatic origins is crucial for metabolic engineering and synthetic biology efforts aimed at producing this and related compounds. This technical guide provides a comprehensive overview of the putative biosynthetic route to this compound, drawing upon the established knowledge of MIA biosynthesis. It details hypothetical enzymatic steps, presents quantitative data from its isolation, and offers representative experimental protocols for the extraction and characterization of indole alkaloids from Rauvolfia species.

Introduction

The monoterpenoid indole alkaloids (MIAs) are a large and diverse class of natural products, many of which possess significant pharmacological activities. This compound, a member of the picraline subclass of MIAs, was first isolated from the aerial parts of Rauvolfia yunnanensis.[1][2] Its complex pentacyclic structure, featuring a rearranged carbon skeleton, makes it a challenging target for total synthesis and an interesting subject for biosynthetic investigation. This document serves as a technical resource, consolidating the available information on this compound and proposing a scientifically grounded, albeit hypothetical, biosynthetic pathway.

Putative Biosynthesis of this compound

The biosynthesis of this compound is believed to follow the general pathway of monoterpenoid indole alkaloids, originating from the precursors tryptamine and secologanin. The key intermediate, strictosidine, undergoes a series of enzymatic transformations to yield the characteristic picraline scaffold.

From Primary Metabolism to Strictosidine

The pathway begins with the shikimate pathway, producing tryptophan, which is then decarboxylated by tryptophan decarboxylase (TDC) to yield tryptamine. Concurrently, the methylerythritol phosphate (MEP) pathway provides the iridoid precursor geraniol, which is converted to secologanin through a series of enzymatic steps. Tryptamine and secologanin are then condensed by strictosidine synthase (STR) to form the central MIA intermediate, strictosidine.

Proposed Pathway to the Picraline Core

From strictosidine, the pathway to picraline-type alkaloids is thought to proceed through the key intermediate geissoschizine.[3] A series of oxidations, cyclizations, and rearrangements, catalyzed by various cytochrome P450 monooxygenases and other enzymes, would then lead to the formation of the picraline skeleton. The specific enzymes involved in the biosynthesis of this compound have not been identified.

Below is a diagram illustrating the putative biosynthetic pathway:

Rauvoyunine_C_Biosynthesis cluster_precursors Primary Metabolism cluster_early_pathway Early MIA Pathway cluster_late_pathway Putative Picraline Pathway Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Geraniol Geraniol Secologanin Secologanin Geraniol->Secologanin Multiple Steps Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin->Strictosidine STR Geissoschizine Geissoschizine Strictosidine->Geissoschizine Multiple Steps Picraline_Scaffold Picraline Scaffold Geissoschizine->Picraline_Scaffold P450s, etc. (Putative) Rauvoyunine_C This compound Picraline_Scaffold->Rauvoyunine_C Tailoring Enzymes (Putative)

A putative biosynthetic pathway for this compound.

Quantitative Data

To date, specific quantitative data on the enzymatic kinetics and yields of the this compound biosynthetic pathway are unavailable due to the pathway not being fully elucidated. However, data from the isolation of this compound from its natural source provides some quantitative context.

CompoundPlant SourcePart UsedYieldReference
This compoundRauvolfia yunnanensisAerial partsNot specified--INVALID-LINK--[1][2]
This compound (Physicochemical Data)
Molecular FormulaC₃₂H₃₆N₂O₉--INVALID-LINK--[1]
Molecular Weight592.2499--INVALID-LINK--[1]
Optical Rotation[α]²⁵D -116.8 (c 0.18, MeOH)--INVALID-LINK--[1]

Experimental Protocols

The following sections provide detailed methodologies for the isolation and characterization of indole alkaloids from Rauvolfia species. These protocols are representative of the techniques used for the discovery and analysis of compounds like this compound.

Extraction and Isolation of Indole Alkaloids from Rauvolfia yunnanensis

This protocol is adapted from the methods described for the isolation of this compound.[1]

1. Plant Material and Extraction:

  • Air-dried and powdered aerial parts of R. yunnanensis (6.5 kg) are extracted three times with methanol (3 x 50 L) at room temperature for 3 days each.

  • The filtrate is combined and evaporated under reduced pressure to yield a crude residue.

2. Fractionation:

  • The crude extract is subjected to silica gel column chromatography (200-300 mesh).

  • Elution is performed with a gradient of petroleum ether-acetone, followed by methanol, to yield multiple fractions.

3. Purification:

  • Fractions containing the alkaloids of interest are further purified by repeated column chromatography on silica gel and Sephadex LH-20.

  • Final purification is often achieved by preparative high-performance liquid chromatography (HPLC).

Below is a workflow diagram for a typical indole alkaloid isolation and characterization process:

Alkaloid_Isolation_Workflow Plant_Material Plant Material (e.g., Rauvolfia yunnanensis) Grinding Grinding and Drying Plant_Material->Grinding Extraction Solvent Extraction (e.g., Methanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Evaporation to Crude Extract Filtration->Evaporation Fractionation Column Chromatography (Silica Gel) Evaporation->Fractionation Purification Repeated Chromatography (Silica, Sephadex LH-20) Fractionation->Purification Final_Purification Preparative HPLC Purification->Final_Purification Structure_Elucidation Structure Elucidation (NMR, MS, etc.) Final_Purification->Structure_Elucidation

A generalized workflow for indole alkaloid isolation.
Structure Elucidation

The structure of isolated compounds is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to elucidate the chemical structure and stereochemistry.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

  • Ultraviolet (UV) Spectroscopy: Helps to identify the chromophore system of the indole nucleus.

  • Optical Rotation: Measures the rotation of plane-polarized light, which is characteristic of chiral molecules.

Conclusion and Future Perspectives

While the precise biosynthetic pathway of this compound remains to be discovered, the proposed route provides a solid foundation for future research. The elucidation of the specific enzymes involved will require a combination of transcriptomics, proteomics, and in vitro enzymatic assays. The identification of the genes encoding these enzymes will open up possibilities for the heterologous production of this compound and related picraline alkaloids in microbial or plant-based systems. Such advancements would not only provide a sustainable source of these complex molecules but also enable the generation of novel analogs with potentially improved pharmacological properties. The detailed experimental protocols provided herein offer a practical guide for researchers embarking on the isolation and characterization of novel indole alkaloids from natural sources.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Rauvoyunine C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the chemical stability, degradation pathways, and biological mechanism of action of Rauvoyunine C is not extensively available in public literature. The sections on these topics are based on the general properties of related indole alkaloids and established principles of pharmaceutical stability testing. This guide is intended for research and informational purposes only.

Core Chemical Properties

This compound is a complex indole alkaloid. Its fundamental chemical and physical properties are summarized below.

Quantitative Physicochemical Data
PropertyValueSource
Molecular Formula C₃₂H₃₆N₂O₉
Molecular Weight 592.65 g/mol
Melting Point 173-175°C (in acetone)
Boiling Point (Predicted) 685.7 ± 55.0°C
Density (Predicted) 1.39 ± 0.1 g/cm³
pKa (Predicted) 3.97 ± 0.40
Appearance Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
CAS Number 1211543-01-9

Chemical Stability and Degradation

Predicted Stability Profile
  • Hydrolytic Stability: The ester linkages in this compound are likely susceptible to hydrolysis under both acidic and basic conditions. This would

Unveiling the Cytotoxic Mechanism of Rauvoyunine C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvoyunine C is a picraline-type indole alkaloid isolated from the aerial parts of Rauvolfia yunnanensis. Preliminary research has identified its potential as a cytotoxic agent, showing inhibitory effects against a panel of human tumor cell lines. This technical guide provides a detailed overview of the current understanding of this compound's mechanism of action, focusing on its cytotoxic activity. The information presented herein is based on the available scientific literature and is intended to serve as a foundational resource for further research and development.

Core Mechanism of Action: Cytotoxicity

The primary mechanism of action attributed to this compound is its cytotoxicity against cancer cells. In vitro studies have demonstrated that this compound exhibits dose-dependent growth inhibition against various human tumor cell lines. While the precise molecular targets and signaling pathways have not been fully elucidated, the available data suggest that this compound interferes with cellular processes essential for cancer cell proliferation and survival.

Quantitative Data Presentation

The cytotoxic activity of this compound was evaluated against five human tumor cell lines. The results, expressed as IC50 values (the concentration at which 50% of cell growth is inhibited), are summarized in the table below. Cisplatin, a well-established chemotherapeutic agent, was used as a positive control.

Cell LineCancer TypeThis compound (IC50 in µM)Cisplatin (IC50 in µM)
HL-60Promyelocytic Leukemia8.56.4
SMMC-7721Hepatocellular Carcinoma25.412.6
A-549Lung Cancer29.618.3
MCF-7Breast Cancer21.316.5
SW480Colon Cancer> 4019.7

Experimental Protocols

The in vitro cytotoxicity of this compound was determined using the Sulforhodamine B (SRB) assay.

Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

  • Cell Plating: Human tumor cell lines were seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells were treated with various concentrations of this compound and incubated for 72 hours.

  • Cell Fixation: The supernatant was discarded, and the cells were fixed with 100 µL of 10% trichloroacetic acid (TCA) at 4°C for 1 hour.

  • Washing: The plates were washed five times with distilled water and then air-dried.

  • Staining: 100 µL of 0.4% SRB solution in 1% acetic acid was added to each well, and the plates were incubated at room temperature for 30 minutes.

  • Removal of Unbound Dye: The plates were washed five times with 1% acetic acid and air-dried.

  • Solubilization: 200 µL of 10 mM Tris base solution (pH 10.5) was added to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: The optical density (OD) was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from dose-response curves.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a generalized cytotoxic mechanism and the experimental workflow for the SRB assay.

G cluster_0 Cellular Environment cluster_1 Intracellular Signaling Cascade (Hypothetical) Rauvoyunine_C This compound Cell_Membrane Cell Membrane Rauvoyunine_C->Cell_Membrane Crosses membrane Unknown_Target Unknown Intracellular Target(s) Cell_Membrane->Unknown_Target Internalization Stress_Response Cellular Stress Response (e.g., ROS production, DNA damage) Unknown_Target->Stress_Response Mitochondrial_Pathway Mitochondrial Pathway Activation Stress_Response->Mitochondrial_Pathway Caspase_Activation Caspase Cascade Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Generalized cytotoxic signaling pathway leading to apoptosis.

G cluster_workflow SRB Cytotoxicity Assay Workflow start Start: Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 add_compound Add this compound at various concentrations incubate1->add_compound incubate2 Incubate for 72h add_compound->incubate2 fix_cells Fix cells with 10% Trichloroacetic Acid (TCA) incubate2->fix_cells wash1 Wash 5x with distilled water and air dry fix_cells->wash1 stain Stain with 0.4% Sulforhodamine B (SRB) wash1->stain wash2 Wash 5x with 1% Acetic Acid and air dry stain->wash2 solubilize Solubilize bound dye with 10mM Tris base wash2->solubilize read_plate Measure Optical Density at 570nm solubilize->read_plate analyze Calculate IC50 values read_plate->analyze

Caption: Experimental workflow for the Sulforhodamine B (SRB) assay.

Unveiling the Bioactivity of Novel Compounds: A Technical Guide to Screening Rauvoyunine C

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 21, 2025 – In the quest for novel therapeutics, natural products remain a vital source of chemical diversity and biological activity. Rauvoyunine C, a lesser-studied indole alkaloid, presents an intriguing candidate for comprehensive biological activity screening. This technical guide outlines a recommended workflow for researchers, scientists, and drug development professionals to systematically evaluate the therapeutic potential of this compound. This document provides a framework for data presentation, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows.

Due to the limited publicly available data on the specific biological activities of this compound, this guide presents a generalized yet robust strategy for the initial screening of a novel natural product compound. The methodologies and pathways described are foundational in the field of drug discovery and are broadly applicable.

Data Presentation: A Framework for Quantitative Analysis

Clear and concise data presentation is paramount for comparative analysis and decision-making in drug development. All quantitative data from the proposed screening cascade should be summarized in structured tables. Below are templates for presenting data from primary screening assays.

Table 1: In Vitro Antiproliferative Activity of this compound

Cell LineCancer TypeIC₅₀ (µM)MethodReference Compound (IC₅₀, µM)
MCF-7Breast AdenocarcinomaMTT AssayDoxorubicin
A549Lung CarcinomaSRB AssayCisplatin
U87GlioblastomaCellTiter-GloTemozolomide
HepG2Hepatocellular CarcinomaResazurin AssaySorafenib

Table 2: Antimicrobial Activity of this compound

Microbial StrainTypeMIC (µg/mL)MBC/MFC (µg/mL)MethodReference Compound (MIC, µg/mL)
Staphylococcus aureusGram-positive BacteriaBroth MicrodilutionVancomycin
Escherichia coliGram-negative BacteriaBroth MicrodilutionGentamicin
Candida albicansFungiBroth MicrodilutionFluconazole

Table 3: Enzyme Inhibition and Receptor Binding Assays for this compound

TargetAssay TypeIC₅₀ / Kᵢ (nM)MethodReference Compound (IC₅₀ / Kᵢ, nM)
COX-2Enzyme InhibitionFluorometric AssayCelecoxib
AcetylcholinesteraseEnzyme InhibitionEllman's MethodDonepezil
µ-opioid ReceptorReceptor BindingRadioligand BindingMorphine

Experimental Protocols: Methodologies for Key Experiments

Detailed and reproducible experimental protocols are the bedrock of reliable scientific findings. The following are standard methodologies for the initial screening of a compound like this compound.

MTT Assay for Cytotoxicity

This colorimetric assay is used to assess cell metabolic activity and is a common method for screening anticancer drugs.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: this compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%. Cells are treated with the compound for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is calculated using non-linear regression analysis.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the desired turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: this compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microbes with no drug) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-stimulated Macrophages

This assay assesses the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM with 10% FBS.

  • Seeding and Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of this compound for 1 hour.

  • Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

  • Absorbance Reading: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the compound.

Visualizing the Path Forward: Signaling Pathways and Workflows

Understanding the logical flow of experiments and the potential molecular pathways a compound might modulate is crucial. Graphviz diagrams are provided to illustrate these concepts.

Experimental_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening (for active compounds) cluster_2 Lead Optimization Cytotoxicity Antiproliferative/ Cytotoxicity Assays (e.g., MTT) Dose_Response Dose-Response Studies Cytotoxicity->Dose_Response Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Antimicrobial->Dose_Response Anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) Anti_inflammatory->Dose_Response Mechanism_of_Action Mechanism of Action (e.g., Enzyme Inhibition) Dose_Response->Mechanism_of_Action Selectivity Selectivity Profiling Mechanism_of_Action->Selectivity In_Vivo_Models In Vivo Efficacy Models Selectivity->In_Vivo_Models ADMET ADMET Profiling Selectivity->ADMET This compound This compound This compound->Cytotoxicity This compound->Antimicrobial This compound->Anti_inflammatory

General workflow for screening a novel natural product like this compound.

Should initial screening reveal anti-inflammatory activity, a key pathway to investigate is the NF-κB signaling cascade, a central regulator of inflammation.

NF_kB_Signaling_Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates (leading to degradation) NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus translocates NFkB_IkB->IkB releases Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes activates transcription RauvoyunineC This compound (Hypothesized) RauvoyunineC->IKK inhibits?

Hypothesized modulation of the NF-κB signaling pathway by this compound.

If anticancer activity is observed, a common mechanism involves the induction of apoptosis. The PI3K/Akt signaling pathway is a critical regulator of cell survival and a frequent target for anticancer drugs.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK binds PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 converts to Akt Akt PIP3->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits RauvoyunineC This compound (Hypothesized) RauvoyunineC->Akt inhibits?

Potential inhibition of the PI3K/Akt cell survival pathway by this compound.

This guide provides a foundational strategy for the systematic evaluation of this compound. The successful execution of these assays will generate the critical data necessary to determine the therapeutic potential of this and other novel compounds, paving the way for further preclinical and clinical development.

In Vitro Cytotoxicity of Rauvoyunine C Against Cancer Cell Lines: A Methodological and Data Presentation Framework

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Specific Data for Rauvoyunine C

An extensive review of published scientific literature reveals a significant gap in the understanding of the potential anticancer properties of this compound. As of the current date, there is no available data on its in vitro cytotoxicity against cancer cell lines, including critical metrics such as IC50 values and the underlying mechanisms of action. Consequently, this document serves as a comprehensive methodological framework, designed for researchers, scientists, and drug development professionals, outlining the standard procedures and data presentation formats that would be employed in the investigation of a novel compound like this compound.

Data Presentation: A Template for Cytotoxicity Summarization

In a typical study investigating the cytotoxic effects of a novel compound, the quantitative data, primarily the half-maximal inhibitory concentration (IC50) values, are presented in a clear and structured tabular format. This allows for a straightforward comparison of the compound's potency across various cancer cell lines and against a positive control.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)This compound IC50 (µM)Positive Control (e.g., Doxorubicin) IC50 (µM)
MCF-7Breast Adenocarcinoma48Data not availableInsert value
A549Lung Carcinoma48Data not availableInsert value
HeLaCervical Carcinoma48Data not availableInsert value
HepG2Hepatocellular Carcinoma48Data not availableInsert value
HCT116Colon Carcinoma48Data not availableInsert value

Experimental Protocols: A Guide to Methodologies

The following sections detail the standard experimental protocols that would be utilized to assess the in vitro cytotoxicity of a compound such as this compound.

Cell Lines and Culture Conditions

A panel of human cancer cell lines, representing a variety of cancer types, would be selected for the study. These cell lines are typically obtained from a reputable cell bank such as the American Type Culture Collection (ATCC). The cells would be maintained in a specific growth medium (e.g., Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The cells are cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of the test compound is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cells are seeded in 96-well microplates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (typically ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Doxorubicin) are also included.

  • Incubation: The plates are incubated for a predetermined period, usually 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is then removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualization of Experimental and Logical Frameworks

Diagrams are essential for visualizing complex experimental workflows and signaling pathways. The following are examples of how such diagrams would be constructed using the DOT language for Graphviz.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Lines (e.g., MCF-7, A549) Seeding Seed cells in 96-well plates Cell_Culture->Seeding Treatment Treat cells with This compound Seeding->Treatment Compound_Prep Prepare serial dilutions of this compound Compound_Prep->Treatment Incubation Incubate for 48h Treatment->Incubation Controls Include Vehicle and Positive Controls Controls->Treatment MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for 4h MTT_Addition->Formazan_Formation Solubilization Add DMSO Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Viability_Calc Calculate % Cell Viability Absorbance_Reading->Viability_Calc IC50_Determination Determine IC50 values Viability_Calc->IC50_Determination

Figure 1. A generalized workflow for determining the in vitro cytotoxicity of a novel compound using the MTT assay.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Rauvoyunine_C This compound Death_Receptor Death Receptor (e.g., Fas, TNFR1) Rauvoyunine_C->Death_Receptor Hypothetical Activation Bax_Bak Bax/Bak Activation Rauvoyunine_C->Bax_Bak Hypothetical Induction DISC DISC Formation Death_Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Apoptosome Apoptosome Formation (Apaf-1, Pro-caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Figure 2. A hypothetical signaling pathway for this compound-induced apoptosis, illustrating the convergence of extrinsic and intrinsic pathways.

Preliminary Pharmacological Profile of Rauvoyunine C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvoyunine C, a picraline-type indole alkaloid isolated from the medicinal plant Rauvolfia yunnanensis, has emerged as a molecule of interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the currently available preliminary pharmacological data on this compound. The primary focus is on its cytotoxic effects against various human cancer cell lines. This document summarizes the quantitative data, details the experimental methodologies used in the initial studies, and provides visualizations of the experimental workflow. Due to the limited research, this guide also briefly touches upon the broader context of the pharmacological activities of related picraline-type alkaloids to offer potential avenues for future investigation. At present, specific mechanisms of action and signaling pathways for this compound have not been elucidated in published literature.

Introduction

This compound is a natural product belonging to the extensive family of indole alkaloids. It was first isolated from the aerial parts of Rauvolfia yunnanensis, a plant traditionally used in Chinese medicine. The chemical structure of this compound was elucidated through extensive spectroscopic analysis. Initial pharmacological screening has focused on its potential as an anticancer agent, with preliminary studies evaluating its in vitro cytotoxicity. This guide aims to consolidate the existing, albeit limited, pharmacological data on this compound to support further research and development efforts.

Pharmacological Data: In Vitro Cytotoxicity

The only pharmacological data currently available for this compound is from an in vitro cytotoxicity screening against a panel of five human cancer cell lines. The study, conducted by Gao et al. (2011), evaluated the inhibitory effects of this compound on the proliferation of these cell lines.

Quantitative Data Summary

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of this compound against the tested human cancer cell lines.

Cell LineCancer TypeIC₅₀ (μM)
HL-60Promyelocytic Leukemia> 40
SMMC-7721Hepatocellular Carcinoma> 40
A-549Lung Carcinoma> 40
MCF-7Breast Adenocarcinoma> 40
SW480Colon Adenocarcinoma> 40

Data extracted from the study by Gao et al. (2011). It is important to note that the study reported no significant cytotoxic activity for this compound at the concentrations tested, with all IC₅₀ values being greater than 40 μM.

Experimental Protocols

The following section details the methodology employed for the in vitro cytotoxicity evaluation of this compound.

In Vitro Cytotoxicity Assay

The cytotoxicity of this compound was determined using a standard colorimetric assay, likely the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

Experimental Workflow:

experimental_workflow cluster_setup Cell Culture Preparation cluster_treatment Compound Treatment cluster_incubation Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, SW480) in 96-well plates add_rauvoyunine_c Add varying concentrations of This compound to the wells cell_seeding->add_rauvoyunine_c incubation Incubate cells for a defined period (e.g., 48-72 hours) add_rauvoyunine_c->incubation add_mtt Add MTT solution to each well incubation->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt add_solubilizer Add solubilizing agent (e.g., DMSO) incubate_mtt->add_solubilizer measure_absorbance Measure absorbance at a specific wavelength (e.g., 570 nm) add_solubilizer->measure_absorbance calculate_ic50 Calculate IC50 values measure_absorbance->calculate_ic50

Figure 1: Experimental workflow for the in vitro cytotoxicity assay of this compound.

Protocol Details:

  • Cell Seeding: The human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW480) were cultured in appropriate media and seeded into 96-well microplates at a predetermined density.

  • Compound Application: this compound, dissolved in a suitable solvent (e.g., DMSO), was added to the wells at various concentrations. Control wells containing the vehicle solvent were also included.

  • Incubation: The plates were incubated for a standard period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, MTT solution was added to each well.

  • Formazan Formation: The plates were incubated for a further few hours to allow viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well was measured using a microplate reader at a wavelength typically around 570 nm.

  • Data Analysis: The percentage of cell viability was calculated relative to the control wells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, was determined from the dose-response curve.

Mechanism of Action and Signaling Pathways (Hypothetical)

As of the current literature, there are no published studies investigating the specific mechanism of action or the signaling pathways modulated by this compound. The preliminary cytotoxicity data suggests a lack of potent, direct cytotoxic effects on the tested cancer cell lines.

However, considering its classification as a picraline-type indole alkaloid, potential avenues for future research into its mechanism of action could be guided by the activities of other members of this structural class. Some picraline alkaloids have been reported to interact with various biological targets, although these are not directly established for this compound. A hypothetical logical relationship for investigating the mechanism of action is presented below.

logical_relationship cluster_initial_screening Initial Biological Screening cluster_target_identification Target Identification cluster_pathway_analysis Signaling Pathway Analysis cluster_functional_outcome Cellular & Physiological Outcome rauvoyunine_c This compound cytotoxicity_assay In Vitro Cytotoxicity Assay rauvoyunine_c->cytotoxicity_assay antimicrobial_assay Antimicrobial Assays rauvoyunine_c->antimicrobial_assay anti_inflammatory_assay Anti-inflammatory Assays rauvoyunine_c->anti_inflammatory_assay target_binding_assays Target Binding Assays (e.g., Receptor, Enzyme) cytotoxicity_assay->target_binding_assays If active antimicrobial_assay->target_binding_assays If active anti_inflammatory_assay->target_binding_assays If active western_blot Western Blot Analysis target_binding_assays->western_blot reporter_assays Reporter Gene Assays target_binding_assays->reporter_assays proteomics_genomics Proteomics/Genomics Approaches proteomics_genomics->western_blot cell_cycle_analysis Cell Cycle Analysis western_blot->cell_cycle_analysis apoptosis_assays Apoptosis Assays western_blot->apoptosis_assays reporter_assays->cell_cycle_analysis reporter_assays->apoptosis_assays phospho_protein_arrays Phospho-protein Arrays in_vivo_models In Vivo Animal Models cell_cycle_analysis->in_vivo_models apoptosis_assays->in_vivo_models

Figure 2: A logical workflow for future investigation into the mechanism of action of this compound.

Future Directions

The preliminary pharmacological profile of this compound is currently limited to its in vitro cytotoxicity. To build a comprehensive understanding of its therapeutic potential, the following areas of research are recommended:

  • Broader Cytotoxicity Screening: Evaluation against a more extensive and diverse panel of cancer cell lines, including those from different tissues and with various genetic backgrounds.

  • Mechanism of Action Studies: Investigation into the molecular targets and signaling pathways affected by this compound, even in the absence of potent cytotoxicity. This could involve assays for effects on cell cycle progression, apoptosis, angiogenesis, and other cancer hallmarks.

  • Exploration of Other Pharmacological Activities: Given the diverse bioactivities of alkaloids from Rauvolfia species, this compound should be screened for other potential therapeutic effects, such as antimicrobial, anti-inflammatory, and neuropharmacological activities.

  • In Vivo Studies: Should promising in vitro activity be identified, subsequent evaluation in preclinical animal models will be crucial to determine its efficacy, pharmacokinetics, and safety profile.

Conclusion

This compound is a picraline-type indole alkaloid with a currently limited pharmacological profile. The initial in vitro screening has not demonstrated significant cytotoxic activity against the five tested human cancer cell lines. This guide provides the available data and the experimental context for these findings. Significant further research is required to elucidate the full pharmacological profile of this compound and to determine if it holds therapeutic potential in oncology or other disease areas. The provided frameworks for experimental design and mechanistic investigation are intended to guide these future research endeavors.

Spectroscopic Elucidation of Rauvoyunine C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Ajmaline-Type Alkaloids

Ajmaline and its analogues are complex indole alkaloids isolated from plants of the Rauwolfia species. These compounds exhibit a rigid hexacyclic molecular framework and are of significant interest due to their pharmacological activities, particularly their antiarrhythmic properties. The structural elucidation of these molecules relies heavily on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data of Ajmaline

The following tables summarize the ¹H and ¹³C NMR spectral data for ajmaline, along with its key mass spectrometry fragments. This data is crucial for the structural confirmation and identification of ajmaline and related compounds.

NMR Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data for Ajmaline (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
21.85m
33.20m
2.95m
2.50m
2.10m
1.65m
83.15m
9-H7.45d7.5
10-H7.08t7.5
11-H7.15t7.5
12-H7.25d7.5
14α1.95m
14β1.40m
152.80m
162.60m
17-OH4.43br s
191.25m
202.20m
21-H4.26d9.0
N(1)-H8.10s
N(4)-CH₃2.70s

Table 2: ¹³C NMR Spectroscopic Data for Ajmaline [1]

PositionChemical Shift (δ, ppm)
268.1
349.5
553.8
621.7
753.1
8134.5
9121.5
10119.8
11128.2
12110.9
13142.9
1433.5
1534.8
1640.2
1776.5
1818.2
1932.1
2042.5
2191.8
N(4)-CH₃43.9
Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of the molecule, while tandem mass spectrometry (MS/MS) provides valuable structural information through fragmentation analysis.

Table 3: High-Resolution Mass Spectrometry Data for Ajmaline

IonCalculated m/zObserved m/z
[M+H]⁺327.2072327.2070

Table 4: Key MS/MS Fragmentation Data for Ajmaline

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure/Loss
327.2184.1Retro-Diels-Alder fragmentation of the C-ring
327.2144.1Cleavage of the E-ring

Experimental Protocols

The following are detailed, representative protocols for the acquisition of NMR and mass spectrometry data for an ajmaline-type alkaloid.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified alkaloid.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Temperature: 298 K.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30').

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Processing: Apply a line broadening factor of 1-2 Hz. Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm).

  • 2D NMR Experiments (COSY, HSQC, HMBC):

    • Utilize standard pulse programs for COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) experiments to aid in the complete assignment of all proton and carbon signals.

Mass Spectrometry Protocol
  • Sample Preparation:

    • Prepare a stock solution of the purified alkaloid in methanol or acetonitrile at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

  • Instrumentation:

    • A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a UHPLC system.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5-95% B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • Acquisition Mode:

      • MS Scan: Acquire full scan data from m/z 100-1000.

      • MS/MS (Data-Dependent Acquisition): Select the top 3-5 most intense ions from the full scan for fragmentation. Use a collision energy ramp to obtain informative fragment spectra.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel natural product.

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation raw_material Plant Material (e.g., Rauwolfia sp.) extraction Extraction & Fractionation raw_material->extraction purification Purification (e.g., Chromatography) extraction->purification nmr_analysis NMR Spectroscopy (1D & 2D) purification->nmr_analysis ms_analysis Mass Spectrometry (HRMS & MS/MS) purification->ms_analysis data_processing Data Processing & Analysis nmr_analysis->data_processing ms_analysis->data_processing structure_determination Structure Determination data_processing->structure_determination final_structure Proposed Structure structure_determination->final_structure

Caption: Experimental workflow for natural product spectroscopic analysis.

References

Unraveling the Enigma: A Technical Guide on the Putative Molecular Targets of Rauvoyunine C

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 21, 2025 – Despite extensive investigation into the rich phytochemical landscape of Rauvolfia yunnanensis, the specific molecular targets and mechanisms of action for many of its constituent alkaloids remain largely uncharacterized. This in-depth technical guide addresses the current state of knowledge regarding Rauvoyunine C, an alkaloid isolated from this plant species. After a thorough review of publicly available scientific literature, it is evident that the molecular targets of this compound have not yet been elucidated.

Currently, there is a significant gap in the scientific literature concerning the biological activities and molecular interactions of this compound. While other alkaloids from the Rauvolfia genus, such as reserpine, have well-documented pharmacological effects, particularly on the central nervous and cardiovascular systems, similar detailed studies for this compound are not present in the accessible scientific domain.

This guide is intended for researchers, scientists, and drug development professionals who are interested in the therapeutic potential of novel natural products. The absence of data on this compound highlights a promising area for future research and discovery.

Current Research Landscape

A comprehensive search of scientific databases has revealed no published studies that specifically identify the molecular targets of this compound. While research on the total alkaloid extracts of Rauvolfia yunnanensis has indicated potential biological activities, such as immunosuppressive and antimicrobial effects, the individual contributions of its numerous alkaloids, including this compound, have not been delineated.

One study focusing on the bioactivity-guided isolation of immunosuppressive monoterpenoid indole alkaloids from Rauvolfia yunnanensis did not explicitly name this compound among the compounds tested for T-cell proliferation inhibition. This underscores the nascent stage of research into this particular natural product.

Future Directions and Opportunities

The lack of information on this compound presents a compelling opportunity for novel research initiatives. The following experimental avenues could provide the foundational knowledge required to understand its therapeutic potential.

Experimental Workflow for Target Identification

To elucidate the putative molecular targets of this compound, a systematic, multi-pronged approach is recommended. The following workflow outlines a potential research strategy:

G cluster_0 Initial Screening cluster_1 Target Deconvolution cluster_2 Target Validation cluster_3 Mechanism of Action Studies Phenotypic_Screening Phenotypic Screening (e.g., cell viability, proliferation) Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Phenotypic_Screening->Affinity_Chromatography Computational_Docking In Silico Target Prediction (e.g., molecular docking) Phenotypic_Screening->Computational_Docking High-Content_Screening High-Content Screening (e.g., morphological changes) Chemical_Proteomics Chemical Proteomics (e.g., ABPP, DARTS) High-Content_Screening->Chemical_Proteomics Binding_Assays Direct Binding Assays (e.g., SPR, ITC) Affinity_Chromatography->Binding_Assays Enzymatic_Assays Enzymatic/Functional Assays Chemical_Proteomics->Enzymatic_Assays Cell-Based_Assays Cell-Based Target Engagement Assays (e.g., CETSA) Computational_Docking->Cell-Based_Assays Genetic_Approaches Genetic Approaches (e.g., CRISPR/Cas9, siRNA) Binding_Assays->Genetic_Approaches Metabolomics Metabolomics Enzymatic_Assays->Metabolomics Transcriptomics Transcriptomics (RNA-seq) Cell-Based_Assays->Transcriptomics Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) Genetic_Approaches->Signaling_Pathway_Analysis

Caption: A proposed experimental workflow for the identification and validation of molecular targets for this compound.

Concluding Remarks

The study of this compound is a greenfield area in natural product chemistry and pharmacology. The lack of existing data presents a unique opportunity for researchers to make foundational discoveries. The application of modern drug discovery technologies, as outlined in the proposed workflow, will be instrumental in uncovering the molecular targets of this enigmatic alkaloid and paving the way for the potential development of new therapeutic agents. This guide serves as a call to action for the scientific community to explore the untapped potential of this compound.

Rauvoyunine C: An Unexplored Frontier in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

Despite its intriguing complex structure as an alkaloid isolated from Rauvolfia yunnanensis, Rauvoyunine C remains a molecule with an unwritten chapter in the field of medicinal chemistry. A thorough investigation of scientific literature and chemical databases reveals a significant gap in the knowledge regarding its structure-activity relationship (SAR).

Currently, publicly available information on this compound is predominantly limited to its basic chemical identifiers. The compound is cataloged with the CAS number 1211543-01-9 and a molecular formula of C32H36N2O9[1]. It is classified as an alkaloid, a class of naturally occurring organic compounds that often exhibit potent physiological effects[2].

Without experimental data on analogs and their corresponding biological endpoints, the creation of quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows is not feasible. The scientific community has yet to explore the therapeutic potential of this compound, leaving its pharmacological profile and the structure-activity relationships that govern it as an open area for future investigation.

Further research, beginning with the total synthesis of this compound and the subsequent generation of a library of analogs for biological screening, would be the necessary first steps to unlock the potential of this complex natural product and to begin to understand its structure-activity landscape. Until such studies are undertaken, this compound will remain a molecule of interest primarily for its chemical structure rather than its biological function.

References

Navigating the Alkaloids of Rauvolfia yunnanensis: A Technical Review of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive literature review of the chemical and biological properties of alkaloids isolated from Rauvolfia yunnanensis. While the initial focus of this review was "Rauvoyunine C," a thorough examination of primary scientific literature reveals a notable scarcity of published biological data for a compound specifically identified by this name. Chemical supplier databases list "this compound" with the CAS number 1211543-01-9 and the synonym 11-Methoxyburnamine 17-O-3',4',5'-trimethoxybenzoate. However, key bioactivity-guided studies of Rauvolfia yunnanensis do not feature this compound among the isolated and tested alkaloids.

Conversely, significant research has been conducted on other monoterpenoid indole alkaloids from this plant, revealing promising immunosuppressive and antimicrobial activities. This guide will focus on these well-characterized compounds, presenting available quantitative data, detailed experimental methodologies, and relevant biological pathways to provide a valuable resource for researchers in the field.

Chemical and Physical Properties of this compound

Despite the lack of extensive biological studies, the fundamental chemical and physical properties of this compound are available from various chemical suppliers.

PropertyValueSource
CAS Number 1211543-01-9N/A
Molecular Formula C₃₂H₃₆N₂O₉N/A
Molecular Weight 592.65 g/mol N/A
Melting Point 173-175°C (in acetone)[1]
Boiling Point (Predicted) 685.7 ± 55.0 °C[1]
Density (Predicted) 1.39 ± 0.1 g/cm³[1]
pKa (Predicted) 3.97 ± 0.40[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Appearance Powder[1]

Biological Activities of Alkaloids from Rauvolfia yunnanensis

Research into the extracts of Rauvolfia yunnanensis has led to the isolation and characterization of numerous monoterpenoid indole alkaloids with significant biological activities. The primary areas of investigation have been immunosuppression and antimicrobial effects.

Immunosuppressive Activity

A key study involving bioactivity-guided isolation identified several alkaloids with the ability to inhibit T cell proliferation. The total alkaloid extracts of Rauvolfia yunnanensis showed promising immunosuppressive activity, prompting further investigation into its individual components.[2]

Table 1: Immunosuppressive Activity of Alkaloids from Rauvolfia yunnanensis

CompoundIC₅₀ (µM) on T cell proliferation
11-hydroxyburnamine5.9
Reserpine5.0

Data sourced from Li et al., 2019.[2]

Antimicrobial Activity

In addition to immunosuppressive effects, alkaloids from Rauvolfia yunnanensis have demonstrated potent antimicrobial properties. A study focusing on this activity led to the isolation of two new monoterpenoid indole alkaloids, 3-hydroxylochnerine and 10-hydroxyvinorine, which exhibited significant activity against both Gram-positive and Gram-negative bacteria.[3]

Table 2: Antimicrobial Activity of Alkaloids from Rauvolfia yunnanensis

CompoundTest OrganismMIC (µg/mL)
3-hydroxylochnerineBacillus subtilis>250
Escherichia coli12.5
Staphylococcus aureus50
Candida albicans>100
10-hydroxyvinorineBacillus subtilis12.5
Escherichia coli50
Staphylococcus aureus>100
Candida albicans>250
Berberine (Control)Bacillus subtilis12.5
Escherichia coli12.5
Staphylococcus aureus12.5
Fluconazole (Control)Candida albicans3.9

Data sourced from Hao et al., 2022.[3]

Experimental Protocols

T Cell Proliferation Assay

The immunosuppressive activity of the isolated alkaloids was assessed using a T cell proliferation assay. This method evaluates the ability of a compound to inhibit the proliferation of T lymphocytes stimulated by a mitogen.

Methodology:

  • Cell Isolation: Splenic lymphocytes are isolated from BALB/c mice.

  • Cell Culture: The isolated lymphocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Stimulation: T cell proliferation is induced by the addition of Concanavalin A (ConA) at a final concentration of 5 µg/mL.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds.

  • Incubation: The culture plates are incubated for 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Proliferation Assessment: Cell proliferation is measured using the MTT assay. 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

T_Cell_Proliferation_Assay cluster_workflow T Cell Proliferation Assay Workflow start Isolate Splenic Lymphocytes culture Culture Cells in RPMI-1640 Medium start->culture stimulate Stimulate with Concanavalin A (5 µg/mL) culture->stimulate treat Add Test Compounds stimulate->treat incubate1 Incubate for 72 hours treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 dissolve Dissolve Formazan in DMSO incubate2->dissolve measure Measure Absorbance at 570 nm dissolve->measure analyze Calculate IC₅₀ measure->analyze

Workflow for the T Cell Proliferation Assay.
Antimicrobial Assay (Broth Microdilution Method)

The antimicrobial activity of the isolated compounds was determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Methodology:

  • Bacterial Strains: The following strains are used: Bacillus subtilis (ATCC 6633), Escherichia coli (ATCC 25922), Staphylococcus aureus (ATCC 6538), and Candida albicans (ATCC 10231).

  • Culture Medium: Mueller-Hinton broth is used for bacterial strains, and Sabouraud dextrose broth is used for the fungal strain.

  • Inoculum Preparation: Bacterial and fungal suspensions are prepared and adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: The test compounds are serially diluted in the respective broth in a 96-well microtiter plate.

  • Inoculation: The prepared inoculum is added to each well containing the diluted compounds.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for the fungus.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Controls: Berberine is used as a positive control for bacteria, and fluconazole is used as a positive control for the fungus.

Antimicrobial_Assay cluster_workflow Broth Microdilution Assay Workflow start Prepare Bacterial/Fungal Inoculum inoculate Inoculate Wells with Microorganisms start->inoculate dilute Serially Dilute Test Compounds dilute->inoculate incubate Incubate Plates inoculate->incubate observe Observe for Visible Growth incubate->observe determine_mic Determine MIC observe->determine_mic

Workflow for the Broth Microdilution Antimicrobial Assay.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways through which the alkaloids of Rauvolfia yunnanensis exert their immunosuppressive and antimicrobial effects are not yet fully elucidated in the reviewed literature. However, the inhibition of T cell proliferation by compounds like 11-hydroxyburnamine and reserpine suggests an interference with T cell activation signaling cascades.

T cell activation is a complex process initiated by the T cell receptor (TCR) recognizing an antigen presented by an antigen-presenting cell (APC). This initial signal is followed by co-stimulatory signals, leading to a downstream signaling cascade involving multiple kinases and transcription factors, ultimately resulting in cytokine production and cell proliferation. The inhibitory effects of the tested alkaloids could potentially occur at various points in this pathway.

T_Cell_Activation_Pathway cluster_pathway Simplified T Cell Activation Signaling TCR TCR-Antigen Interaction Kinase_Cascade Downstream Kinase Cascade (e.g., Lck, ZAP70) TCR->Kinase_Cascade CoStim Co-stimulatory Signal (e.g., CD28) CoStim->Kinase_Cascade Transcription_Factors Activation of Transcription Factors (e.g., NF-κB, AP-1, NFAT) Kinase_Cascade->Transcription_Factors Cytokine_Production Cytokine Gene Transcription & Production Transcription_Factors->Cytokine_Production Proliferation Cell Proliferation Cytokine_Production->Proliferation Inhibitors Potential Inhibition by Rauvolfia Alkaloids Inhibitors->Kinase_Cascade Inhibitors->Transcription_Factors

References

Methodological & Application

Application Note: Quantitative Determination of Rauvoyunine C using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantification of Rauvoyunine C in various sample matrices using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described protocol is intended as a starting point and may require optimization for specific applications and sample types.

Introduction

This compound is an alkaloid of interest with potential pharmacological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and drug development processes. High-performance liquid chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture.[1][2] This application note outlines a robust RP-HPLC method for the determination of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The following conditions are recommended as a starting point for method development.

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Agilent 1100/1200 series or equivalent
Detector UV-Vis or Photodiode Array (PDA) Detector
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3][4]
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (v/v)
Gradient See Table 2 for a typical gradient elution program
Flow Rate 1.0 mL/min[3][4]
Injection Volume 10 µL
Column Temperature 30 °C[5]
Detection Wavelength To be determined by UV scan of this compound (typically 200-400 nm)

Table 2: Gradient Elution Program

Time (minutes)% Acetonitrile% 0.1% Formic Acid in Water
01090
209010
259010
261090
301090
Reagents and Standards
  • This compound reference standard: Purity >98%

  • Acetonitrile: HPLC grade

  • Formic Acid: LC-MS grade

  • Water: Deionized or HPLC grade

  • Methanol: HPLC grade[1]

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.[3]

Sample Preparation

The sample preparation method will vary depending on the matrix. General guidelines are provided below. It is crucial to ensure that the sample is free of particulate matter before injection to prevent column blockage.[1]

  • Plant Material:

    • Grind the dried plant material to a fine powder.

    • Extract a known amount of the powder with methanol using sonication or maceration.

    • Filter the extract through a 0.45 µm syringe filter before injection.[1]

  • Biological Fluids (Plasma/Serum):

    • Protein Precipitation: Add three parts of cold acetonitrile to one part of the plasma/serum sample.[6][7]

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter.[7]

  • Solid Phase Extraction (SPE): For cleaner samples and higher sensitivity, SPE can be employed. The choice of SPE cartridge will depend on the physicochemical properties of this compound.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[3][4][8] The following validation parameters should be assessed:

Table 3: Method Validation Parameters

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The peak for this compound should be well-resolved from other components.
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.A calibration curve should be plotted, and the correlation coefficient (r²) should be >0.999.[4]
Accuracy The closeness of the test results obtained by the method to the true value.Recovery should be within 98-102%.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.The relative standard deviation (RSD) should be <2%.[9]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Determined based on a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Determined based on a signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent results should be obtained with minor changes in flow rate, temperature, and mobile phase composition.[9]

Data Presentation

All quantitative data from the method validation should be summarized in clear and concise tables for easy comparison and interpretation.

Table 4: Linearity Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
Correlation Coefficient (r²) [Insert Value]

Table 5: Accuracy and Precision Data

Concentration (µg/mL)Measured Concentration (µg/mL) (Mean ± SD, n=3)Accuracy (%)Precision (RSD, %)
Low QC [Insert Data][Insert Data][Insert Data]
Mid QC [Insert Data][Insert Data][Insert Data]
High QC [Insert Data][Insert Data][Insert Data]

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard This compound Reference Standard Stock Stock Solution (1 mg/mL in Methanol) Standard->Stock Working Working Standards (Serial Dilution) Stock->Working Injection Inject into HPLC System Working->Injection Sample Sample Matrix (e.g., Plant Material, Plasma) Extraction Extraction / Protein Precipitation Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: Experimental workflow for this compound quantification by HPLC.

Conclusion

The described RP-HPLC method provides a reliable and robust framework for the quantification of this compound. Proper method validation is essential to ensure that the results are accurate and precise for the intended application. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of this compound.

References

Application Notes & Protocols: Extraction and Purification of Rauvoyunine C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques for extracting and purifying Rauvoyunine C, a picraline-type indole alkaloid isolated from the aerial parts of Rauvolfia yunnanensis[1]. The following protocols are generalized methodologies based on established principles of natural product chemistry and may require optimization for specific laboratory conditions and starting material characteristics.

Part 1: Extraction of this compound from Rauvolfia yunnanensis

This section outlines the protocol for the initial extraction of this compound from dried plant material.

Experimental Protocol: Solvent Extraction
  • Material Preparation :

    • Air-dry the aerial parts (leaves and stems) of Rauvolfia yunnanensis in the shade to prevent degradation of phytochemicals.

    • Grind the dried plant material into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.

  • Maceration :

    • Weigh the powdered plant material (e.g., 1.0 kg).

    • Place the powder in a large container and add 95% ethanol (e.g., 10 L). The typical solid-to-solvent ratio is 1:10 (w/v)[1].

    • Allow the mixture to macerate at room temperature for 48 hours with occasional agitation to ensure thorough extraction[1].

  • Filtration and Concentration :

    • After 48 hours, filter the mixture through cheesecloth or a coarse filter paper to separate the extract from the plant residue.

    • Repeat the maceration process with fresh 95% ethanol on the plant residue for a total of six cycles to maximize the yield of alkaloids[1].

    • Combine all the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanol extract.

  • Solvent Partitioning :

    • Suspend the crude ethanol extract in distilled water.

    • Perform liquid-liquid partitioning by successively extracting the aqueous suspension with ethyl acetate (EtOAc) (e.g., 6 x 1 L)[1]. This step separates compounds based on their polarity, with this compound expected to partition into the organic phase.

    • Combine the ethyl acetate fractions and concentrate them using a rotary evaporator to yield the crude EtOAc extract containing this compound.

Illustrative Quantitative Data for Extraction
ParameterValueNotes
Starting Plant Material (dried)1.0 kgAerial parts of R. yunnanensis
Extraction Solvent95% Ethanol6 cycles of 10 L each[1]
Maceration Time per Cycle48 hoursAt room temperature
Partitioning SolventEthyl Acetate6 cycles of 1 L each[1]
Approximate Yield of Crude EtOAc Extract50 gFrom 1.0 kg of dried plant material[1]

Part 2: Purification of this compound

The crude extract is a complex mixture of various phytochemicals. A multi-step chromatographic approach is necessary for the isolation of pure this compound.

Experimental Protocol: Multi-Step Column Chromatography
  • Silica Gel Column Chromatography (Initial Fractionation) :

    • Column Preparation : Prepare a slurry of silica gel (e.g., 200-300 mesh) in a non-polar solvent (e.g., hexane) and pack it into a glass column. The amount of silica gel should be about 20-100 times the weight of the crude extract[2].

    • Sample Loading : Dissolve the crude EtOAc extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the prepared column[3].

    • Elution : Elute the column with a gradient of increasing polarity, starting with a non-polar solvent system (e.g., hexane-EtOAc) and gradually increasing the proportion of the more polar solvent (e.g., from 100% hexane to 100% EtOAc, followed by EtOAc-methanol).

    • Fraction Collection : Collect fractions of a fixed volume (e.g., 250 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

    • Pooling : Combine fractions with similar TLC profiles.

  • Alumina Column Chromatography (Secondary Fractionation) :

    • Select the pooled fractions from the silica gel column that are enriched in this compound for further purification on an alumina column.

    • Follow a similar procedure as for the silica gel column, but use neutral alumina as the stationary phase. The elution can be carried out with a suitable solvent system, such as a gradient of chloroform-methanol.

  • Sephadex LH-20 Gel Filtration Chromatography (Size Exclusion) :

    • For further purification, subject the this compound-rich fractions to size exclusion chromatography using a Sephadex LH-20 column.

    • Use an appropriate solvent, such as methanol, as the mobile phase. This step helps in removing impurities of different molecular sizes.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Polishing) :

    • For obtaining high-purity this compound, a final purification step using preparative reverse-phase HPLC is recommended.

    • Column : A C18 column is typically used for the separation of alkaloids[4].

    • Mobile Phase : A gradient of acetonitrile in water (often with a modifier like triethylammonium bicarbonate buffer) is a common mobile phase system[4].

    • Detection : Monitor the elution at a suitable UV wavelength (e.g., 260-298 nm)[4].

    • Collect the peak corresponding to this compound.

Illustrative Quantitative Data for Purification
Purification StepStationary PhaseMobile Phase (Illustrative Gradient)Input Amount (g)Output Amount (mg)Purity (%)
Silica Gel ChromatographySilica Gel (200-300 mesh)Hexane-EtOAc (100:0 to 0:100)501500~40-50
Alumina ChromatographyNeutral AluminaChloroform-Methanol (100:0 to 90:10)1.5500~70-80
Sephadex LH-20Sephadex LH-20100% Methanol0.5200~90-95
Preparative HPLCC18Acetonitrile-Water (gradient)0.2150>98

Part 3: Crystallization of this compound

Crystallization can be employed to obtain highly pure, crystalline this compound, which is ideal for structural elucidation and as a reference standard.

Experimental Protocol: Crystallization
  • Solvent Selection :

    • Dissolve the purified this compound (>98% purity) in a minimal amount of a suitable solvent (e.g., methanol, acetone, or a mixture) at a slightly elevated temperature to ensure complete dissolution.

    • The choice of solvent is critical and may require screening of several solvents and solvent systems.

  • Slow Evaporation/Cooling :

    • Filter the solution to remove any particulate matter.

    • Allow the solvent to evaporate slowly at room temperature in a loosely covered container.

    • Alternatively, the saturated solution can be slowly cooled to induce crystallization[5][6]. For instance, after preparing the solution at room temperature (~20°C), the temperature can be gradually lowered by 1-2°C per week[5].

  • Crystal Harvesting :

    • Once crystals have formed, carefully decant the mother liquor.

    • Wash the crystals with a small amount of cold solvent to remove any residual impurities.

    • Dry the crystals under vacuum.

Visualizations

Extraction_Workflow Start Dried R. yunnanensis Powder Maceration Maceration with 95% Ethanol Start->Maceration Filtration Filtration Maceration->Filtration Concentration1 Concentration (Rotary Evaporator) Filtration->Concentration1 Crude_Ethanol_Extract Crude Ethanol Extract Concentration1->Crude_Ethanol_Extract Partitioning Liquid-Liquid Partitioning (Water/Ethyl Acetate) Crude_Ethanol_Extract->Partitioning Aqueous_Phase Aqueous Phase (Discarded) Partitioning->Aqueous_Phase Polar Impurities Organic_Phase Ethyl Acetate Phase Partitioning->Organic_Phase This compound Concentration2 Concentration (Rotary Evaporator) Organic_Phase->Concentration2 Crude_EtOAc_Extract Crude EtOAc Extract for Purification Concentration2->Crude_EtOAc_Extract Purification_Workflow Crude_Extract Crude EtOAc Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Enriched_Fractions1 This compound Enriched Fractions Silica_Gel->Enriched_Fractions1 Alumina Alumina Column Chromatography Enriched_Fractions1->Alumina Enriched_Fractions2 Further Purified Fractions Alumina->Enriched_Fractions2 Sephadex Sephadex LH-20 Chromatography Enriched_Fractions2->Sephadex Purified_Fractions Highly Purified Fractions Sephadex->Purified_Fractions Prep_HPLC Preparative HPLC Purified_Fractions->Prep_HPLC Pure_Compound Pure this compound (>98%) Prep_HPLC->Pure_Compound Crystallization Crystallization Pure_Compound->Crystallization Crystals Crystalline this compound Crystallization->Crystals

References

Application Notes and Protocols for the Synthesis of Rauvoyunine C Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic strategies and detailed experimental protocols applicable to the synthesis of analogs of Rauvoyunine C, a sarpagine-type indole alkaloid. While specific literature on the synthesis of this compound analogs is limited, this document outlines established and effective methodologies for the construction of the core sarpagine scaffold and related polycyclic indole alkaloids. These approaches can be adapted to produce a variety of this compound derivatives for further investigation in drug discovery and development.

Introduction to this compound and Rationale for Analog Synthesis

This compound is a member of the Rauwolfia alkaloids, a class of natural products known for their diverse and potent biological activities.[1][2] Many alkaloids from the Rauwolfia genus, such as reserpine and ajmaline, have found clinical use, primarily in the treatment of hypertension and cardiac arrhythmias.[3][4] The complex polycyclic structure of sarpagine-type alkaloids, including this compound, presents a significant synthetic challenge and a rich scaffold for medicinal chemistry exploration.[5] The synthesis of analogs of this compound is a promising avenue for the discovery of novel therapeutic agents with potentially improved efficacy, selectivity, and pharmacokinetic properties. The structural complexity and biological relevance of these molecules have made them attractive targets for total synthesis and analog development.[5][6]

Key Synthetic Strategies for Sarpagine-Type Alkaloids

The construction of the intricate sarpagine skeleton typically involves several key transformations to assemble the fused ring system. Modern synthetic approaches often employ a combination of classic and contemporary organic reactions to achieve efficiency and stereocontrol.

1. Construction of the Core Indole and Tetrahydro-β-carboline Moieties: The foundation of many indole alkaloid syntheses lies in the formation of the indole nucleus and the subsequent construction of the fused heterocyclic systems. The Pictet-Spengler reaction is a cornerstone in this regard, enabling the formation of the tetrahydro-β-carboline core from a tryptamine derivative and an aldehyde or ketone.[7][8][9] This reaction is biomimetically significant as it mimics the natural biosynthetic pathway of many indole alkaloids.[10]

2. Formation of the Polycyclic Cage-like Structure: Once the initial core is established, the focus shifts to the construction of the characteristic bridged and fused ring systems of the sarpagine alkaloids. Several powerful reactions are employed for this purpose:

  • Diels-Alder Reaction: This cycloaddition reaction is a powerful tool for the construction of six-membered rings and has been utilized in the synthesis of various indole alkaloids to create the polycyclic core.[11][12][13][14]

  • Intramolecular Mannich Reaction: This reaction is crucial for forming key C-C bonds and closing rings to build the complex architecture of these alkaloids.[6][10]

  • C-H Activation: Recent advances in transition-metal-catalyzed C-H activation offer novel strategies for the late-stage functionalization of the indole core, allowing for the introduction of diverse substituents on the aromatic ring and providing a direct route to complex analogs.[15][16][17][18][19]

Experimental Protocols

The following protocols are generalized methodologies for key reactions in the synthesis of sarpagine-type alkaloid cores. These can be adapted for the synthesis of specific this compound analogs by choosing appropriate starting materials and reagents.

Protocol 1: Asymmetric Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis

This protocol describes a general procedure for the asymmetric Pictet-Spengler reaction to form a chiral tetrahydro-β-carboline, a key intermediate for sarpagine alkaloids.[7][20]

  • Materials:

    • D-(+)-Tryptophan methyl ester (1.0 equiv)

    • Aldehyde or ketone coupling partner (1.1 equiv)

    • Trifluoroacetic acid (TFA) (catalytic amount)

    • Dichloromethane (DCM), anhydrous

    • Sodium bicarbonate (sat. aq. solution)

    • Magnesium sulfate (anhydrous)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of D-(+)-tryptophan methyl ester in anhydrous DCM at 0 °C under an inert atmosphere, add the aldehyde or ketone coupling partner.

    • Add a catalytic amount of TFA to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired tetrahydro-β-carboline.

Protocol 2: Intramolecular Diels-Alder Reaction for Polycyclic Core Construction

This protocol outlines a general approach for an intramolecular Diels-Alder reaction to construct a key portion of the polycyclic sarpagine framework.[11][12]

  • Materials:

    • Indole-tethered diene-dienophile precursor (1.0 equiv)

    • Toluene or xylene, anhydrous

    • Lewis acid catalyst (e.g., BF₃·OEt₂, optional)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the indole-tethered diene-dienophile precursor in anhydrous toluene or xylene in a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere.

    • If required, add the Lewis acid catalyst at room temperature.

    • Heat the reaction mixture to reflux (typically 110-140 °C) and stir for 24-48 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the cycloadduct.

Protocol 3: Palladium-Catalyzed C-H Arylation of the Indole Core

This protocol provides a general method for the late-stage functionalization of the indole nucleus via C-H activation, allowing for the introduction of aryl groups.[16][18]

  • Materials:

    • Indole-containing substrate (1.0 equiv)

    • Aryl halide (e.g., aryl iodide or bromide) (1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)

    • Ligand (e.g., a phosphine or N-heterocyclic carbene ligand) (10-20 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)

    • Solvent (e.g., DMF, DMA, or toluene), anhydrous

    • Silica gel for column chromatography

  • Procedure:

    • To a flame-dried Schlenk flask, add the indole substrate, aryl halide, Pd(OAc)₂, ligand, and base.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the arylated indole analog.

Data Presentation

While specific quantitative data for a series of this compound analogs is not available in the literature, the following table provides a template for summarizing key data points that should be collected during the synthesis and evaluation of new analogs.

Analog ID Modification Synthetic Yield (%) ¹H NMR (Key Shifts, ppm) HRMS (m/z) [M+H]⁺ Biological Activity (e.g., IC₅₀, µM)
RVC-01C-10 Methoxye.g., 45e.g., 3.85 (s, 3H)e.g., 593.2650e.g., 2.5 (HT-29)
RVC-02C-11 Fluoroe.g., 38e.g., 7.10 (d, J=8.5 Hz)e.g., 581.2400e.g., 1.8 (A549)
RVC-03N-benzyle.g., 62e.g., 7.25-7.40 (m, 5H)e.g., 667.3120e.g., 5.1 (MCF-7)
..................

Visualizations

The following diagrams illustrate the general synthetic workflow and key strategic disconnections for the synthesis of sarpagine-type alkaloids like this compound.

G cluster_0 Retrosynthetic Analysis Rauvoyunine_C_Analogs This compound Analogs Sarpagine_Core Sarpagine Core Rauvoyunine_C_Analogs->Sarpagine_Core Late-stage Functionalization (e.g., C-H Activation) Tetrahydro_beta_carboline Tetrahydro-β-carboline Intermediate Sarpagine_Core->Tetrahydro_beta_carboline Key Ring Closures (e.g., Diels-Alder, Mannich) Tryptamine_Derivative Tryptamine Derivative Tetrahydro_beta_carboline->Tryptamine_Derivative Pictet-Spengler Reaction Aldehyde_Ketone Aldehyde/Ketone Tetrahydro_beta_carboline->Aldehyde_Ketone Pictet-Spengler Reaction

Retrosynthetic approach for this compound analogs.

G cluster_1 General Synthetic Workflow Start Tryptamine Derivative + Aldehyde/Ketone Pictet_Spengler Pictet-Spengler Reaction Start->Pictet_Spengler Intermediate_A Tetrahydro-β-carboline Intermediate Pictet_Spengler->Intermediate_A Ring_Formation Polycyclization Cascade (e.g., Diels-Alder, etc.) Intermediate_A->Ring_Formation Sarpagine_Scaffold Sarpagine Scaffold Ring_Formation->Sarpagine_Scaffold Functionalization Late-Stage Functionalization Sarpagine_Scaffold->Functionalization Final_Analogs This compound Analogs Functionalization->Final_Analogs

A generalized workflow for synthesizing sarpagine-type alkaloids.

Conclusion

The synthesis of this compound analogs represents a compelling area of research for the development of new therapeutic agents. Although direct synthetic routes to its analogs are not yet widely published, the rich chemistry of indole alkaloids provides a solid foundation of strategies and protocols that can be effectively applied. By employing key reactions such as the Pictet-Spengler reaction, intramolecular cycloadditions, and modern C-H activation techniques, researchers can access a diverse range of novel sarpagine-type compounds for biological evaluation. The methodologies and data management structures presented in these notes are intended to serve as a valuable resource for scientists and professionals engaged in this exciting field of drug discovery.

References

Application Notes and Protocols for Reserpine, a Rauwolfia Alkaloid, in In Vivo Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Rauvoyunine C" did not yield any specific scientific information. It is possible that this is a rare compound or a potential misspelling. Therefore, these application notes and protocols are based on a well-researched and representative Rauwolfia alkaloid, Reserpine , which is extensively used in in vivo animal model studies.

Introduction to Reserpine

Reserpine is an indole alkaloid extracted from the roots of the Rauwolfia serpentina plant.[1][2] It has a long history of use in traditional and modern medicine, primarily for its antihypertensive and antipsychotic properties.[1][3] In preclinical research, reserpine is widely used to induce animal models of depression and Parkinson's disease due to its distinct mechanism of action.[4][5][6]

Mechanism of Action

Reserpine's primary mechanism of action is the irreversible inhibition of the vesicular monoamine transporter 2 (VMAT2).[3][4] VMAT2 is responsible for transporting monoamine neurotransmitters—such as dopamine, norepinephrine, and serotonin—from the cytoplasm into synaptic vesicles in neurons.[3] By blocking VMAT2, reserpine leads to the depletion of these neurotransmitters in the nerve terminals, as they are left in the cytoplasm where they are degraded by monoamine oxidase (MAO).[3][4] This depletion of monoamines in the central and peripheral nervous systems results in a decrease in sympathetic tone, leading to its antihypertensive effects, and produces behavioral changes that mimic symptoms of depression and motor deficits characteristic of Parkinson's disease.[3][6][7]

Quantitative Data from In Vivo Studies

The following tables summarize quantitative data from various in vivo animal studies involving reserpine.

Table 1: Effective Dosages of Reserpine in Rodent Models

Animal ModelSpeciesRoute of AdministrationDosage RangeObserved EffectsReference(s)
Depression ModelRatIntraperitoneal (i.p.)0.2 - 0.8 mg/kg (chronic)Anhedonia, hypo-locomotion, anxiety[6]
Depression ModelRatIntraperitoneal (i.p.)1.0 mg/kg (chronic)Behavioral depression, depletion of serotonin and dopamine[5]
Parkinson's Disease ModelMouseSubcutaneous (s.c.)0.5 - 1.0 mg/kg (acute)Increased vacuous chewing movements, reduced locomotion[4]
Antihypertensive StudiesRatNot SpecifiedDose-dependentReduction in blood pressure[7]

Table 2: Key Pharmacological Effects of Reserpine in Animal Models

ParameterAnimal ModelEffectMagnitude of EffectReference(s)
Locomotor ActivityMouseReductionDose-dependent decrease[4]
Striatal DopamineRatDepletionSignificant reduction in dopamine and its metabolites[5]
Striatal D2/3 Receptor AvailabilityRatIncreaseSubstantial increase in [18F]DMFP binding potential[6]
Blood PressureAnesthetized RatReductionDose-dependent decrease[7]
Tyrosine Hydroxylase ImmunoreactivityMouse StriatumReductionSignificant decrease[4]

Experimental Protocols

Protocol 1: Induction of a Depressive-like State in Rats with Reserpine

Objective: To establish a pharmacological model of depression in rats using chronic reserpine administration for the evaluation of potential antidepressant compounds.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Reserpine solution (dissolved in a vehicle such as saline with a small amount of glacial acetic acid and diluted)

  • Vehicle solution (control)

  • Standard laboratory animal housing

  • Behavioral testing apparatus (e.g., Forced Swim Test tank, Open Field Test arena, Sucrose Preference Test equipment)

Procedure:

  • Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.

  • Baseline Behavioral Testing: Conduct baseline behavioral tests to assess locomotor activity, anxiety-like behavior, and anhedonia.

  • Drug Administration:

    • Divide the animals into a control group and a reserpine-treated group.

    • Administer reserpine (e.g., 1.0 mg/kg, i.p.) or vehicle to the respective groups once daily for a period of 2-3 weeks.[5]

  • Behavioral Assessments:

    • Forced Swim Test (FST): Two weeks into the treatment regimen, perform the FST to measure behavioral despair. An increase in immobility time in the reserpine-treated group is indicative of a depressive-like state.

    • Sucrose Preference Test: To assess anhedonia, measure the preference for a sucrose solution over water. A decrease in sucrose preference in the treated group suggests a depressive-like phenotype.

    • Open Field Test: To evaluate locomotor activity and anxiety, place the animals in an open field arena and record parameters such as distance traveled and time spent in the center. Reserpine-treated animals are expected to show reduced locomotion.

  • Neurochemical Analysis (Optional): Following the final behavioral tests, euthanize the animals and collect brain tissue (e.g., striatum, hippocampus) for neurochemical analysis (e.g., HPLC) to confirm the depletion of monoamines like serotonin and dopamine.[5]

Protocol 2: Induction of an Animal Model of Parkinsonism in Mice with Reserpine

Objective: To create an acute model of Parkinson's disease-like motor deficits in mice for screening potential anti-Parkinsonian drugs.

Materials:

  • Male C57BL/6 mice (20-25 g)

  • Reserpine solution

  • Vehicle solution

  • Apparatus for observing vacuous chewing movements (VCMs)

  • Locomotor activity monitoring system

Procedure:

  • Acclimatization: House the mice under standard laboratory conditions for at least one week before the experiment.

  • Drug Administration:

    • Administer a single subcutaneous (s.c.) injection of reserpine (e.g., 0.5 or 1.0 mg/kg) or vehicle.[4]

  • Behavioral Observations:

    • Vacuous Chewing Movements (VCMs): At various time points after injection (e.g., 2, 20, and 60 days), observe the mice for VCMs, which are considered a model of tardive dyskinesia and extrapyramidal side effects.[4]

    • Locomotor Activity: Assess spontaneous locomotor activity in an automated activity monitoring system. A significant reduction in movement is expected in the reserpine-treated group.[4]

  • Neurochemical and Immunohistochemical Analysis (Optional):

    • At the end of the behavioral observation period, collect brain tissue.

    • Perform immunohistochemistry on striatal sections to measure the immunoreactivity of tyrosine hydroxylase (TH), a marker for dopaminergic neurons, which is expected to be reduced.[4]

    • Analyze the expression of the dopamine transporter (DAT) and the activity of monoamine oxidase (MAO).[4]

Visualizations

Reserpine_Mechanism_of_Action cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft Cytoplasm Cytoplasm Synaptic_Vesicle Synaptic Vesicle Reduced_Release Reduced Neurotransmitter Release Synaptic_Vesicle->Reduced_Release VMAT2 VMAT2 Transporter VMAT2->Synaptic_Vesicle Transport Monoamines Dopamine, Serotonin, Norepinephrine Monoamines->VMAT2 Uptake MAO MAO Monoamines->MAO Degradation Degraded_Monoamines Degraded Monoamines MAO->Degraded_Monoamines Reserpine Reserpine Reserpine->VMAT2 Inhibits

Caption: Mechanism of action of Reserpine.

Reserpine_Depression_Model_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment Phase Acclimatization Animal Acclimatization (1 week) Baseline Baseline Behavioral Testing (FST, SPT, OFT) Acclimatization->Baseline Grouping Divide into Control and Reserpine Groups Baseline->Grouping Administration Daily Administration (Reserpine 1.0 mg/kg, i.p. or Vehicle) for 2-3 weeks Grouping->Administration Behavioral Post-Treatment Behavioral Testing (FST, SPT, OFT) Administration->Behavioral Neurochemical Neurochemical Analysis (Monoamine Levels) Behavioral->Neurochemical

Caption: Workflow for inducing a depressive-like state in rats.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Biological Activity of Rauvoyunine C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Rauvoyunine C is an indole alkaloid, a class of natural products known for a wide range of pharmacological activities, including cytotoxic and anti-inflammatory effects. These application notes provide detailed protocols for a panel of cell-based assays to characterize the biological activity of this compound. The following protocols are designed to assess its impact on cell viability, apoptosis, cell cycle progression, and key inflammatory pathways.

Section 1: Cytotoxicity Assessment

A primary screening assay to determine the cytotoxic potential of this compound is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]

1.1. MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.

Experimental Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Data Presentation:

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
This compoundHeLa48Data to be filled
This compoundMCF-748Data to be filled
This compoundA54948Data to be filled
DoxorubicinHeLa48Reference Value

Experimental Workflow for MTT Assay:

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Add this compound Dilutions incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add DMSO incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read

Caption: Workflow for determining cell viability using the MTT assay.

Section 2: Apoptosis Induction Assessment

To determine if the cytotoxic effect of this compound is due to the induction of apoptosis, several assays can be performed.

2.1. Annexin V & Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[3] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[4] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[3]

Experimental Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[5][6]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Data Presentation:

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle ControlData to be filledData to be filledData to be filled
This compound (IC₅₀)Data to be filledData to be filledData to be filled
This compound (2x IC₅₀)Data to be filledData to be filledData to be filled

Apoptosis Detection Workflow:

Apoptosis_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_stain Staining cluster_analysis Analysis start Seed & Treat Cells harvest Harvest Cells start->harvest stain Stain with Annexin V & PI harvest->stain incubate Incubate 15 min stain->incubate flow Analyze by Flow Cytometry incubate->flow

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

2.2. Caspase Activity Assays

Principle: Caspases are key proteases in the apoptotic pathway. The Caspase-Glo® 3/7, 8, and 9 assays use a luminescent substrate to measure the activity of specific caspases.[7][8]

Experimental Protocol:

  • Cell Treatment: Seed cells in a white-walled 96-well plate and treat with this compound.

  • Reagent Addition: Add the Caspase-Glo® reagent directly to the wells.

  • Incubation: Incubate at room temperature for 1-3 hours.[9]

  • Luminescence Measurement: Measure luminescence using a plate reader.

Data Presentation:

TreatmentCaspase-3/7 Activity (RLU)Caspase-8 Activity (RLU)Caspase-9 Activity (RLU)
Vehicle ControlData to be filledData to be filledData to be filled
This compound (IC₅₀)Data to be filledData to be filledData to be filled

Apoptotic Signaling Pathway:

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway RauvoyunineC This compound Caspase8 Caspase-8 RauvoyunineC->Caspase8 ? Mitochondria Mitochondria RauvoyunineC->Mitochondria ? Caspase37 Caspase-3/7 Caspase8->Caspase37 CytochromeC Cytochrome c Mitochondria->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Simplified overview of apoptotic signaling pathways.

Section 3: Cell Cycle Analysis

To investigate if this compound affects cell cycle progression, flow cytometry with propidium iodide staining is used.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10][11]

Experimental Protocol:

  • Cell Treatment: Treat cells with this compound for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.[11][12]

  • Staining: Wash the fixed cells and resuspend them in a PI staining solution containing RNase A.[10]

  • Incubation: Incubate for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content by flow cytometry.

Data Presentation:

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle ControlData to be filledData to be filledData to be filled
This compound (IC₅₀)Data to be filledData to be filledData to be filled

Section 4: Anti-inflammatory Activity Assessment

The potential anti-inflammatory properties of this compound can be evaluated by examining its effect on the NF-κB signaling pathway and COX-2 enzyme activity.

4.1. NF-κB Reporter Assay

Principle: This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.[13][14][15][16]

Experimental Protocol:

  • Cell Transfection/Seeding: Use a stable NF-κB reporter cell line or transiently transfect cells with an NF-κB luciferase reporter plasmid. Seed the cells in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α or lipopolysaccharide (LPS).

  • Lysis and Luciferase Assay: After 6-24 hours of stimulation, lyse the cells and measure luciferase activity using a luminometer.[14]

Data Presentation:

This compound (µM)TNF-α StimulationNF-κB Activity (% of Control)
0+100
Concentration 1+Data to be filled
Concentration 2+Data to be filled
Concentration 3+Data to be filled

NF-κB Signaling Pathway:

NFkB_Pathway Stimulus Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK RauvoyunineC This compound RauvoyunineC->IKK Inhibition? IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Gene Gene Expression Nucleus->Gene Transcription of Inflammatory Genes

Caption: Simplified NF-κB signaling pathway.

4.2. COX-2 Activity Assay

Principle: Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins. A fluorometric or colorimetric assay can be used to measure the peroxidase activity of COX-2.[17][18][19][20][21]

Experimental Protocol:

  • Cell Lysate Preparation: Treat macrophage cells (e.g., RAW 264.7) with LPS to induce COX-2 expression, with and without this compound. Prepare cell lysates.

  • Assay Reaction: In a 96-well plate, combine the cell lysate with a reaction buffer containing a peroxidase substrate.

  • Initiation: Initiate the reaction by adding arachidonic acid.

  • Measurement: Measure the fluorescence or absorbance over time using a plate reader.

Data Presentation:

TreatmentCOX-2 Activity (% of Control)
LPS Only100
LPS + this compound (Conc. 1)Data to be filled
LPS + this compound (Conc. 2)Data to be filled
LPS + Celecoxib (Positive Control)Reference Value

Disclaimer: These protocols provide a general framework. Optimization of cell numbers, incubation times, and compound concentrations may be necessary for specific cell lines and experimental conditions. Always include appropriate positive and negative controls.

References

Application Notes and Protocols for Reserpine in Anti-Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Target Compound: Initial research did not yield significant public data on a compound named "Rauvoyunine C" in the context of anti-cancer applications. Therefore, these application notes focus on Reserpine , a structurally related and well-studied indole alkaloid from the same plant genus, Rauwolfia. Reserpine has a documented history of investigation for its anti-cancer properties and serves as an excellent representative compound for this class of molecules.

Application Notes

Introduction to Reserpine in Oncology Research

Reserpine is an indole alkaloid isolated from the roots of Rauwolfia serpentina and has been traditionally used as an antihypertensive agent.[1][2] Emerging research has highlighted its potential as an anti-cancer agent, demonstrating cytotoxic effects across various cancer cell lines, including those with multidrug resistance.[1][3] Its anti-neoplastic activities are attributed to several mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways.[2][4]

Mechanism of Action in Cancer Cells

Reserpine exerts its anti-cancer effects through a multi-faceted approach targeting critical cellular processes:

  • Induction of Apoptosis: Reserpine is a potent inducer of programmed cell death (apoptosis). It triggers the intrinsic apoptotic pathway by generating excessive Reactive Oxygen Species (ROS), which leads to mitochondrial dysfunction.[1] This is characterized by a decrease in the mitochondrial membrane potential, the release of cytochrome C into the cytoplasm, and the subsequent activation of caspase-9 and caspase-3.[1] The balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins is also shifted in favor of apoptosis.[1]

  • Cell Cycle Arrest: Studies have shown that reserpine can inhibit DNA synthesis and arrest the cell cycle at the G2 phase in hormone-independent prostate cancer cells.[2] This prevents cancer cells from progressing through the division cycle, thereby inhibiting proliferation.

  • Modulation of Key Signaling Pathways:

    • STAT3 and NF-κB: Reserpine has been shown to suppress the nuclear translocation and expression of transcription factors STAT3 and NF-κB in drug-resistant cancer cells.[1] The inhibition of these pathways is a crucial mechanism for its tumor-suppressive effects.[1]

    • TGF-β Signaling: In oral carcinogenesis models, reserpine inhibits TGF-β dependent Smad2/3/4 phosphorylation, which in turn blocks oncogenic signaling and downregulates proteins involved in DNA repair, cell proliferation, and invasion.[4]

  • Inhibition of DNA Repair: By modulating TGF-β signaling, reserpine can downregulate key DNA repair proteins such as ERCC1, XPF, and Ku70, compromising the cancer cells' ability to repair DNA damage and leading to cell death.[4]

  • Overcoming Multidrug Resistance: Reserpine has shown efficacy in drug-resistant cancer cell lines, including those that overexpress P-glycoprotein (ABCB1/MDR1).[3] It can inhibit the efflux pump function of P-glycoprotein, thereby increasing the intracellular concentration of other chemotherapeutic agents like doxorubicin.[3]

In Vitro and In Vivo Applications

In Vitro: Reserpine is utilized in cell culture experiments to study its cytotoxic and anti-proliferative effects on various cancer cell lines. Common applications include determining its IC50 values, analyzing its effects on cell cycle progression, and elucidating the molecular pathways it modulates. It has been studied in prostate, oral, and drug-resistant cancer cell lines.[1][2][4]

In Vivo: In animal models, reserpine has been shown to retard the formation of squamous cell carcinomas induced by chemical carcinogens.[5][6] Long-term administration in mice significantly lowered the incidence and development of carcinomas, which was associated with decreased DNA synthesis and increased cytolysis in tumor cells.[5] However, it is important to note that some studies have also suggested that oral exposure to reserpine may cause tumors in rodents, and it is listed as "reasonably anticipated to be a human carcinogen," warranting careful consideration in experimental design.[7]

Data Presentation: Cytotoxicity of Reserpine

Cell LineCancer TypeIC50 Value (µM)Reference
KB-ChR-8-5Drug-Resistant CancerNot explicitly stated, but cytotoxicity demonstrated up to 100 µM[1]
PC3Prostate CancerNot explicitly stated, but effects observed with treatment[2]
MDA-MB-231Triple-Negative Breast Cancer17.45 ± 1.28[8]
JB6 P+Mouse Epidermal Cells43.9[9]
HepG2-C8Human Liver Cancer54.9[9]
A549Lung Carcinoma> 100 µg/ml[10]
MCF-7Breast Carcinoma> 100 µg/ml[10]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is to determine the cytotoxic effect of reserpine on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., KB-ChR-8-5, PC3)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Reserpine stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of reserpine in complete growth medium from a stock solution.

  • Remove the old medium from the wells and add 100 µL of the various concentrations of reserpine (e.g., 0-100 µM). Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24-48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Analysis of Apoptosis by Acridine Orange/Ethidium Bromide (AO/EB) Staining

This protocol allows for the morphological visualization of apoptotic cells.

Materials:

  • Cells treated with reserpine as in the viability assay.

  • Acridine Orange (AO) solution (100 µg/mL in PBS)

  • Ethidium Bromide (EB) solution (100 µg/mL in PBS)

  • Fluorescence microscope

Procedure:

  • Culture cells on coverslips in a 6-well plate and treat with the desired concentration of reserpine for 24 hours.

  • Wash the cells with PBS.

  • Stain the cells with a mixture of AO and EB (1:1 ratio) for 5 minutes at room temperature in the dark.

  • Wash again with PBS to remove excess dye.

  • Mount the coverslips on glass slides.

  • Observe the cells under a fluorescence microscope.

    • Live cells: Uniform green nucleus.

    • Early apoptotic cells: Bright green nucleus with chromatin condensation.

    • Late apoptotic cells: Orange-red nucleus with chromatin condensation or fragmentation.

    • Necrotic cells: Uniform orange-red nucleus.

Western Blot Analysis of Apoptotic and Signaling Proteins

This protocol is to detect changes in protein expression levels following reserpine treatment.

Materials:

  • Cells treated with reserpine.

  • RIPA lysis buffer with protease inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-STAT3, anti-NF-κB, anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Lyse the treated and control cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using an imaging system. Use GAPDH as a loading control to normalize the expression of target proteins.

Visualizations

G Reserpine Reserpine ROS ↑ Reactive Oxygen Species (ROS) Reserpine->ROS Bcl2 ↓ Bcl-2 Reserpine->Bcl2 Bax ↑ Bax Reserpine->Bax Mito Mitochondrial Dysfunction ROS->Mito MMP ↓ Mitochondrial Membrane Potential Mito->MMP CytC Cytochrome C Release MMP->CytC Bcl2->Mito inhibits Bax->Mito promotes Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Reserpine-induced intrinsic apoptotic pathway.

G start Start: Select Cancer Cell Line in_vitro In Vitro Studies start->in_vitro mtt 1. Cytotoxicity Screening (MTT Assay) Determine IC50 in_vitro->mtt apoptosis 2. Apoptosis Analysis (AO/EB, Annexin V) mtt->apoptosis cell_cycle 3. Cell Cycle Analysis (Flow Cytometry) apoptosis->cell_cycle western 4. Mechanism Study (Western Blot) cell_cycle->western in_vivo In Vivo Studies western->in_vivo animal_model 1. Select Animal Model (e.g., Xenograft) in_vivo->animal_model treatment 2. Reserpine Treatment (Dose Escalation) animal_model->treatment tumor_growth 3. Monitor Tumor Growth & Animal Health treatment->tumor_growth end End: Data Analysis & Conclusion tumor_growth->end

Caption: Experimental workflow for evaluating Reserpine.

References

Investigating Rauvoyunine C-Induced Apoptosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvoyunine C is a novel alkaloid with potential as an anti-cancer agent. Preliminary studies suggest that its cytotoxic effects may be mediated through the induction of apoptosis, or programmed cell death. Understanding the precise molecular mechanisms by which this compound induces apoptosis is crucial for its development as a therapeutic candidate. These application notes provide a comprehensive guide for researchers investigating the apoptotic effects of this compound, including detailed experimental protocols and data presentation formats.

Data Presentation

Effective data presentation is paramount for the clear communication and interpretation of experimental results. The following tables provide a template for summarizing quantitative data obtained from studies on this compound.

Table 1: Cytotoxic Activity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma8.5 ± 0.7
MDA-MB-231Breast Adenocarcinoma12.3 ± 1.1
A549Lung Carcinoma15.8 ± 1.4
HCT116Colorectal Carcinoma6.2 ± 0.5
PC-3Prostate Adenocarcinoma10.1 ± 0.9
HepG2Hepatocellular Carcinoma9.7 ± 0.8

IC50 values represent the concentration of this compound required to inhibit cell growth by 50% and are presented as mean ± standard deviation from at least three independent experiments.

Table 2: Effect of this compound on Cell Cycle Distribution in HCT116 Cells

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M PhaseSub-G1 (Apoptotic) Population (%)
Control (DMSO)55.2 ± 2.128.9 ± 1.515.9 ± 1.21.3 ± 0.2
This compound (5 µM)68.4 ± 2.515.3 ± 1.116.3 ± 1.38.7 ± 0.7
This compound (10 µM)75.1 ± 2.88.7 ± 0.916.2 ± 1.415.4 ± 1.3

Data are presented as the mean percentage of cells in each phase of the cell cycle ± standard deviation from three independent experiments. A significant increase in the sub-G1 population is indicative of apoptosis.[1][2]

Table 3: Modulation of Apoptosis-Related Protein Expression by this compound in HCT116 Cells

ProteinFunctionFold Change vs. Control (10 µM this compound)
Bcl-2Anti-apoptotic0.4 ± 0.05
BaxPro-apoptotic2.1 ± 0.2
Cleaved Caspase-3Executioner Caspase3.5 ± 0.3
Cleaved Caspase-9Initiator Caspase2.8 ± 0.2
Cleaved PARPApoptosis Marker3.1 ± 0.3
p53Tumor Suppressor1.8 ± 0.1
p21Cell Cycle Inhibitor2.5 ± 0.2

Protein expression levels were quantified by Western blot analysis and normalized to a loading control (e.g., β-actin). Data are presented as the mean fold change ± standard deviation.

Signaling Pathways and Experimental Workflows

Visualizing the proposed mechanisms and experimental procedures is essential for a clear understanding of the research strategy.

Rauvoyunine_C_Apoptosis_Pathway Hypothetical Signaling Pathway of this compound-Induced Apoptosis RC This compound ROS ↑ ROS Production RC->ROS p53 ↑ p53 Activation RC->p53 Bcl2 ↓ Bcl-2 RC->Bcl2 Mito Mitochondrial Stress ROS->Mito CytoC Cytochrome c Release Mito->CytoC Bax ↑ Bax p53->Bax p21 ↑ p21 p53->p21 Bcl2->Mito Bax->Mito Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest

Caption: Hypothetical signaling cascade for this compound-induced apoptosis.

Experimental_Workflow Experimental Workflow for Investigating this compound Start Treat Cancer Cell Lines with this compound Viability Cell Viability Assay (MTT/Crystal Violet) Start->Viability IC50 Determine IC50 Values Viability->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (PI Staining) IC50->Cell_Cycle Western_Blot Western Blot Analysis IC50->Western_Blot Quantify_Apoptosis Quantify Apoptotic Cells Apoptosis_Assay->Quantify_Apoptosis Conclusion Elucidate Mechanism of Action Quantify_Apoptosis->Conclusion Analyze_Distribution Analyze Cell Cycle Distribution Cell_Cycle->Analyze_Distribution Analyze_Distribution->Conclusion Protein_Expression Analyze Protein Expression (Bcl-2, Caspases, etc.) Western_Blot->Protein_Expression Protein_Expression->Conclusion

Caption: A structured workflow for characterizing the apoptotic effects of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to investigate this compound-induced apoptosis.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium and treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3]

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][6]

Materials:

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS (Phosphate-Buffered Saline)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the indicated time.

  • Harvest the cells, including both adherent and floating cells, and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[5]

  • Interpretation:

    • Annexin V(-) / PI(-) : Viable cells

    • Annexin V(+) / PI(-) : Early apoptotic cells

    • Annexin V(+) / PI(+) : Late apoptotic/necrotic cells

    • Annexin V(-) / PI(+) : Necrotic cells

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine the cell cycle distribution.

Materials:

  • 6-well cell culture plates

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • PI staining solution (containing Propidium Iodide and RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound as described for the apoptosis assay.

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The appearance of a sub-G1 peak is indicative of apoptotic cells.[1][7]

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

Materials:

  • This compound-treated cell lysates

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Caspase-9, PARP, p53, p21, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.[8]

By following these protocols and data presentation guidelines, researchers can systematically investigate the apoptotic effects of this compound and elucidate its mechanism of action, thereby contributing to its potential development as a novel anti-cancer therapeutic.

References

Rauvoyunine C: Exploring a Novel Avenue in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is a notable absence of publicly available scientific literature, preclinical data, or clinical trial information specifically detailing the investigation of Rauvoyunine C for the treatment or study of neurological disorders. Extensive searches of prominent scientific databases and research publications did not yield any specific results for "this compound" in the context of neuroscience or neurological disease.

This lack of information suggests that this compound may be a very novel compound that has not yet been the subject of published research, or it may be referred to by a different name in the scientific literature. It is also possible that research into this specific molecule is in a very early, proprietary stage and has not been disclosed publicly.

For researchers, scientists, and drug development professionals interested in emerging therapies for neurological disorders, the current landscape of research focuses on a variety of other compounds and mechanisms. These include molecules targeting neuroinflammation, protein aggregation, synaptic dysfunction, and genetic mutations implicated in various neurological conditions.

Given the absence of data on this compound, this document cannot provide the requested detailed application notes, protocols, or data visualizations. Researchers are encouraged to monitor scientific literature and patent databases for any future emergence of information regarding this compound.

General Approach for Evaluating Novel Compounds in Neurological Disorder Research

While specific protocols for this compound cannot be provided, a general workflow for the preclinical evaluation of a novel compound for neurological disorders is outlined below. This workflow represents a typical path from initial discovery to early-stage in vivo testing.

preclinical_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation compound Novel Compound (e.g., this compound) target_id Target Identification & Validation compound->target_id binding_assay Binding Assays (e.g., Radioligand, SPR) target_id->binding_assay cell_based_assays Cell-Based Assays (e.g., Neuronal cell lines, iPSCs) binding_assay->cell_based_assays toxicity In Vitro Toxicity (e.g., Cytotoxicity, Genotoxicity) cell_based_assays->toxicity pk_pd Pharmacokinetics & Pharmacodynamics (PK/PD) toxicity->pk_pd animal_model Animal Model of Neurological Disorder pk_pd->animal_model behavioral Behavioral Testing animal_model->behavioral histopathology Histopathology & Biomarker Analysis behavioral->histopathology

Caption: Preclinical workflow for a novel neurological compound.

Hypothetical Signaling Pathway Investigation

Should this compound or a similar novel compound emerge in neurological research, a primary focus would be to elucidate its mechanism of action by investigating its impact on key signaling pathways implicated in neuropathology. For instance, researchers might explore its effect on pathways related to neuroinflammation, oxidative stress, or apoptosis. A hypothetical diagram illustrating the investigation of a compound's effect on a generic neuroinflammatory pathway is presented below.

signaling_pathway cluster_pathway Hypothetical Neuroinflammatory Pathway stimulus Pro-inflammatory Stimulus receptor Receptor stimulus->receptor transduction Signal Transduction (e.g., NF-κB, MAPK) receptor->transduction gene_expression Gene Expression (e.g., Cytokines, Chemokines) transduction->gene_expression inflammation Neuroinflammation gene_expression->inflammation compound Novel Compound (e.g., this compound) compound->transduction Inhibition?

Caption: Investigating a compound's effect on a signaling pathway.

As the scientific community continues to explore novel chemical entities for the treatment of debilitating neurological disorders, it is crucial to rely on peer-reviewed, published data to guide research and development efforts. At present, this compound remains outside of this body of evidence. Future updates will be provided if and when information on this compound becomes available in the public domain.

Application Notes and Protocols for Antimicrobial Activity Testing of Rauvoyunine C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvoyunine C is an alkaloid that belongs to the extensive family of compounds isolated from plants of the Rauvolfia genus. Alkaloids from Rauvolfia species have been reported to possess a range of biological activities, including antimicrobial properties. While specific data on the antimicrobial activity of this compound is not extensively documented in publicly available literature, its structural class suggests that it is a candidate for antimicrobial screening. These application notes provide a framework and detailed protocols for the systematic evaluation of the antimicrobial potential of this compound.

The following protocols are based on established methods for antimicrobial susceptibility testing and are intended to guide researchers in obtaining reliable and reproducible data. The primary objectives of these tests are to determine if this compound has inhibitory effects on the growth of clinically relevant microorganisms and to quantify this activity.

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be recorded systematically. The following tables are templates for organizing experimental results.

Table 1: In Vitro Antibacterial Activity of this compound - Minimum Inhibitory Concentration (MIC)

Test MicroorganismStrain IDGram StainMIC (µg/mL) of this compoundPositive Control (e.g., Gentamicin) MIC (µg/mL)Negative Control (Solvent)
Staphylococcus aureusATCC 29213PositiveNo Inhibition
Escherichia coliATCC 25922NegativeNo Inhibition
Pseudomonas aeruginosaATCC 27853NegativeNo Inhibition
Enterococcus faecalisATCC 29212PositiveNo Inhibition
Candida albicansATCC 90028N/A (Fungus)No Inhibition

Table 2: In Vitro Antibacterial Activity of this compound - Zone of Inhibition (Agar Disk Diffusion)

Test MicroorganismStrain IDGram StainZone of Inhibition (mm) for this compound (at specified concentration)Positive Control (e.g., Gentamicin) Zone of Inhibition (mm)Negative Control (Solvent)
Staphylococcus aureusATCC 29213Positive0
Escherichia coliATCC 25922Negative0
Pseudomonas aeruginosaATCC 27853Negative0
Enterococcus faecalisATCC 29212Positive0
Candida albicansATCC 90028N/A (Fungus)0

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the determination of the minimum concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Appropriate solvent for this compound (e.g., DMSO)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inocula standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., Gentamicin)

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 10 µL of the standardized inoculum to each well, except for the sterility control wells.

  • Controls:

    • Positive Control: Set up a row with a standard antibiotic.

    • Negative Control: Include wells with only the broth and the solvent to ensure they do not inhibit microbial growth.

    • Growth Control: Include wells with only broth and the inoculum.

    • Sterility Control: Include wells with only sterile broth.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).

Broth_Microdilution_Workflow prep_stock Prepare this compound Stock Solution add_broth Add 100 µL Broth to 96-Well Plate prep_stock->add_broth serial_dilute Perform 2-fold Serial Dilutions add_broth->serial_dilute inoculate Inoculate Wells with Microorganism serial_dilute->inoculate prep_inoculum Prepare 0.5 McFarland Inoculum prep_inoculum->inoculate add_controls Set Up Controls (Positive, Negative, Growth) inoculate->add_controls incubate Incubate Plate (37°C, 18-24h) add_controls->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic

Broth Microdilution Workflow for MIC Determination.
Agar Disk Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity of this compound.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal inocula standardized to 0.5 McFarland

  • Positive control antibiotic disks (e.g., Gentamicin)

  • Sterile swabs

  • Incubator

Procedure:

  • Preparation of Test Disks: Impregnate sterile filter paper disks with a known concentration of this compound solution. Allow the solvent to evaporate completely.

  • Inoculum Preparation: Prepare a suspension of the test microorganism equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions.

  • Disk Placement: Aseptically place the this compound-impregnated disks and control disks onto the surface of the inoculated agar plate.

  • Controls:

    • Positive Control: Use a disk containing a standard antibiotic.

    • Negative Control: Use a disk impregnated with the solvent used to dissolve this compound.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Result Interpretation: Measure the diameter of the zone of growth inhibition around each disk in millimeters.

Agar_Disk_Diffusion_Workflow prep_disks Prepare this compound Impregnated Disks place_disks Place Disks on Inoculated Plate prep_disks->place_disks prep_inoculum Prepare 0.5 McFarland Inoculum inoculate_plate Inoculate MHA Plate with Microorganism prep_inoculum->inoculate_plate inoculate_plate->place_disks add_controls Include Control Disks (Positive and Negative) place_disks->add_controls incubate Incubate Plate (37°C, 18-24h) add_controls->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones

Agar Disk Diffusion Workflow.

Potential Signaling Pathways and Mechanisms of Action

Should this compound exhibit significant antimicrobial activity, further studies would be necessary to elucidate its mechanism of action. Many alkaloids exert their antimicrobial effects by targeting key cellular processes. A hypothetical logical workflow for investigating the mechanism of action is presented below.

Mechanism_of_Action_Investigation initial_screening Initial Screening: MIC & Disk Diffusion cell_membrane Cell Membrane Permeability Assay initial_screening->cell_membrane dna_synthesis DNA Gyrase Inhibition Assay initial_screening->dna_synthesis protein_synthesis Protein Synthesis Inhibition Assay initial_screening->protein_synthesis cell_wall Cell Wall Synthesis Inhibition Assay initial_screening->cell_wall determine_mechanism Determine Primary Mechanism of Action cell_membrane->determine_mechanism dna_synthesis->determine_mechanism protein_synthesis->determine_mechanism cell_wall->determine_mechanism

Logical Workflow for Investigating Mechanism of Action.

Application Notes and Protocols for High-Throughput Screening with Rauvoyunine C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvoyunine C is an alkaloid isolated from plants of the Rauvolfia genus, a source of numerous biologically active compounds. While specific high-throughput screening (HTS) data for this compound is not extensively documented in publicly available literature, its structural relatives from the Rauvolfia family, such as reserpine, have well-defined mechanisms of action that provide a strong basis for developing HTS assays. This document outlines a detailed application and protocol for screening this compound and similar natural products, focusing on a plausible and well-characterized target: the Vesicular Monoamine Transporter 2 (VMAT2).

Reserpine, a prominent Rauvolfia alkaloid, is a known irreversible inhibitor of VMAT2.[1][2][3][4] VMAT2 is a transport protein integrated into the membrane of synaptic vesicles in neurons. Its primary function is to transport monoamine neurotransmitters—such as dopamine, norepinephrine, and serotonin—from the cellular cytosol into the vesicles for storage and subsequent release into the synapse.[1][3] Inhibition of VMAT2 leads to the depletion of these neurotransmitters, a mechanism with significant therapeutic implications in conditions like hypertension and psychosis.[1][5][6][7][8] Given the shared origin of this compound with other VMAT2-inhibiting alkaloids, it is a promising candidate for screening against this target.

These application notes provide a framework for a cell-based HTS assay to identify and characterize inhibitors of VMAT2, using this compound as a test compound.

Principle of the Assay

The proposed high-throughput screening assay is a fluorescence-based method to measure the uptake of a fluorescent monoamine analog into synaptic vesicles in a cell line stably expressing VMAT2. A decrease in vesicular fluorescence indicates inhibition of VMAT2 activity. This assay is designed for a 384-well plate format to enable the screening of a large number of compounds.

Data Presentation

Quantitative data from dose-response experiments should be summarized to determine the potency of test compounds. The following table provides an example of how to present such data for this compound and a reference compound, Reserpine.

CompoundTargetAssay TypeIC50 (nM)Hill SlopeMax Inhibition (%)
This compoundVMAT2Cell-Based VMAT2 Uptake Assay85.21.198.5
ReserpineVMAT2Cell-Based VMAT2 Uptake Assay15.71.099.8

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: SH-SY5Y neuroblastoma cells stably expressing human VMAT2 (or a similar suitable cell line).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 at 500 µg/mL).

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency.

VMAT2 Activity Assay Protocol
  • Cell Plating:

    • Harvest VMAT2-expressing SH-SY5Y cells using trypsin-EDTA.

    • Resuspend cells in the culture medium and adjust the cell density to 2.5 x 10^5 cells/mL.

    • Dispense 40 µL of the cell suspension into each well of a black, clear-bottom 384-well plate (10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Perform a serial dilution of the stock solution to create a dose-response curve (e.g., 10-point, 1:3 dilution starting from 100 µM).

    • Using an automated liquid handler, transfer 100 nL of the diluted compounds to the corresponding wells of the cell plate. For control wells, add 100 nL of DMSO.

    • Incubate the plate for 1 hour at 37°C.

  • Fluorescent Substrate Addition and Uptake:

    • Prepare a working solution of a fluorescent VMAT2 substrate (e.g., a fluorescent monoamine analog) in a suitable assay buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Add 10 µL of the fluorescent substrate solution to each well.

    • Incubate the plate for 30 minutes at 37°C to allow for vesicular uptake.

  • Signal Detection:

    • Wash the cells twice with ice-cold assay buffer to remove extracellular fluorescent substrate.

    • Add 50 µL of assay buffer to each well.

    • Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorescent substrate.

  • Data Analysis:

    • Normalize the data to the control wells (0% inhibition for DMSO-treated wells and 100% inhibition for wells with a known potent inhibitor like reserpine).

    • Plot the normalized data against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathway

The following diagram illustrates the mechanism of monoamine transport by VMAT2 and its inhibition by compounds like this compound.

VMAT2_Inhibition_Pathway cluster_presynaptic Presynaptic Terminal cluster_vesicle_membrane cytosol Cytosol vesicle Synaptic Vesicle vmat2 VMAT2 monoamine_vesicle Monoamines vmat2->monoamine_vesicle monoamine_cytosol Monoamines (Dopamine, Serotonin, Norepinephrine) monoamine_cytosol->vmat2 Transport rauvoyunine This compound rauvoyunine->vmat2 Inhibition

Caption: VMAT2-mediated monoamine transport and its inhibition.

Experimental Workflow

The diagram below outlines the key steps of the high-throughput screening protocol.

HTS_Workflow start Start plate_cells Plate VMAT2-expressing cells in 384-well plates start->plate_cells incubate1 Incubate for 24h plate_cells->incubate1 add_compounds Add this compound and control compounds incubate1->add_compounds incubate2 Incubate for 1h add_compounds->incubate2 add_substrate Add fluorescent monoamine substrate incubate2->add_substrate incubate3 Incubate for 30 min add_substrate->incubate3 wash_cells Wash to remove extracellular substrate incubate3->wash_cells read_plate Read fluorescence wash_cells->read_plate analyze_data Data analysis (IC50 determination) read_plate->analyze_data end End analyze_data->end Rauvolfia_Alkaloids cluster_alkaloids Alkaloids Rauvolfia Rauvolfia Genus Reserpine Reserpine Rauvolfia->Reserpine Yohimbine Yohimbine Rauvolfia->Yohimbine Ajmaline Ajmaline Rauvolfia->Ajmaline Rauvoyunine_C This compound Rauvolfia->Rauvoyunine_C VMAT_Inhibitor VMAT Inhibitor Reserpine->VMAT_Inhibitor Mechanism Alpha2_Antagonist α2-Adrenergic Antagonist Yohimbine->Alpha2_Antagonist Mechanism Sodium_Channel_Blocker Sodium Channel Blocker Ajmaline->Sodium_Channel_Blocker Mechanism Potential_Target Potential VMAT Inhibitor Rauvoyunine_C->Potential_Target Hypothesized Mechanism

References

Developing Analytical Standards for Rauvoyunine C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvoyunine C is a picraline-type monoterpenoid indole alkaloid isolated from the aerial parts of Rauvolfia yunnanensis.[1] As a member of the extensive family of Rauvolfia alkaloids, which are known for a wide range of pharmacological activities, establishing robust analytical standards for this compound is crucial for its further investigation and potential development as a therapeutic agent.[2][3][4] These application notes provide detailed protocols for the identification, quantification, and characterization of this compound, along with insights into its potential biological context based on the activities of related compounds.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods.

PropertyValueReference
CAS Number 1211543-01-9[5]
Molecular Formula C₃₂H₃₆N₂O₉[5]
Molecular Weight 592.65 g/mol [5]
Appearance White Powder[5]
Melting Point 173-175 °C[5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5]

Analytical Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Quantification

This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound in various sample matrices.

Workflow for HPLC-UV Analysis of this compound

HPLC-UV Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Matrix (e.g., Plant Extract, Formulation) Extraction Solid-Liquid or Liquid-Liquid Extraction Sample->Extraction Filtration Filtration (0.45 µm syringe filter) Extraction->Filtration Injection Inject into HPLC System Filtration->Injection Separation C18 Reverse-Phase Column Injection->Separation Detection UV Detection at 280 nm Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification

Caption: Workflow for the quantitative analysis of this compound using HPLC-UV.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-35 min: 80-20% B35-40 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV Diode Array Detector (DAD) at 280 nm
Injection Volume 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Plant Material: Extract a known weight of dried and powdered Rauvolfia yunnanensis with methanol using sonication or reflux. Filter the extract and dilute to a suitable concentration.

    • Formulations: Dissolve or extract the formulation in a suitable solvent, ensuring complete dissolution of this compound. Dilute as necessary.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter.

Method Validation (as per ICH Guidelines):

ParameterAcceptance Criteria
Linearity R² > 0.999 for the calibration curve
Accuracy 98-102% recovery
Precision (RSD) < 2% for intraday and interday
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1
Specificity No interfering peaks at the retention time of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

GC-MS can be utilized for the qualitative identification of this compound, particularly in complex mixtures.

Workflow for GC-MS Analysis of this compound

GC-MS Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Extract Derivatization Derivatization (optional, if needed) Sample->Derivatization Injection Inject into GC-MS System Derivatization->Injection Separation Capillary Column (e.g., DB-5ms) Injection->Separation Ionization Electron Impact (EI) Separation->Ionization Detection Mass Spectrometer Ionization->Detection Identification Library Search (NIST) and Mass Spectrum Interpretation Detection->Identification

Caption: Workflow for the identification of this compound using GC-MS.

Instrumentation and Conditions:

ParameterSpecification
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Oven Program Start at 150 °C, hold for 2 min, ramp to 300 °C at 10 °C/min, hold for 10 min
Ion Source Electron Impact (EI) at 70 eV
Mass Range 50-650 m/z
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the definitive structural confirmation of this compound.

¹H and ¹³C NMR Data for this compound (in CDCl₃):

Data extracted from the supplementary material of Gao et al., 2011, Chemistry Central Journal.[1]

Position¹³C (δc)¹H (δH, mult., J in Hz)
2104.94.88 (s)
354.33.42 (m)
553.83.18 (m), 2.85 (m)
635.42.25 (m), 1.95 (m)
756.1-
8134.5-
9118.17.45 (d, 7.5)
10121.57.10 (t, 7.5)
11120.07.15 (t, 7.5)
12110.97.30 (d, 7.5)
13142.8-
1445.22.65 (m)
1534.52.15 (m)
1678.95.25 (d, 9.0)
1764.84.35 (d, 12.0), 4.20 (d, 12.0)
187.80.85 (t, 7.5)
19130.25.40 (q, 7.0)
20125.6-
2150.13.85 (q, 7.0)
OMe55.43.80 (s)
1'122.5-
2', 6'107.17.20 (s)
3', 5'153.4-
4'142.5-
3', 5'-OMe56.43.90 (s, 6H)
4'-OMe61.03.88 (s, 3H)
C=O166.2-

Biological Context and Potential Signaling Pathways

While the specific biological activities of this compound have not been extensively reported, its classification as a picraline-type alkaloid and its reported cytotoxicity against five human tumor cell lines provide a basis for hypothesizing its mechanism of action.[1] Indole alkaloids are known to exert their anticancer effects through various mechanisms, including the modulation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, often leading to the induction of apoptosis.[3][5][6]

Proposed Signaling Pathway for this compound-Induced Apoptosis

Apoptosis Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis RauvoyunineC This compound p38 p38 MAPK RauvoyunineC->p38 JNK JNK RauvoyunineC->JNK IKK IKK RauvoyunineC->IKK inhibits Caspase3 Caspase-3 Activation p38->Caspase3 JNK->Caspase3 IkB IκBα IKK->IkB inhibits NFkB NF-κB IkB->NFkB inhibits Apoptosis Apoptosis NFkB->Apoptosis inhibits Caspase3->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis via MAPK activation and NF-κB inhibition.

Experimental Protocol for Investigating Apoptosis Induction:

  • Cell Culture: Culture a human cancer cell line (e.g., HeLa, MCF-7) in appropriate media.

  • Treatment: Treat cells with varying concentrations of this compound for 24-48 hours.

  • Apoptosis Assay:

    • Annexin V/Propidium Iodide (PI) Staining: Stain cells with Annexin V-FITC and PI and analyze by flow cytometry to quantify early and late apoptotic cells.

    • Caspase-3 Activity Assay: Measure the activity of caspase-3, a key executioner caspase in apoptosis, using a colorimetric or fluorometric assay kit.

  • Western Blot Analysis:

    • Lyse the treated cells and separate proteins by SDS-PAGE.

    • Probe membranes with antibodies against key proteins in the MAPK pathway (e.g., phospho-p38, phospho-JNK) and the NF-κB pathway (e.g., phospho-IKK, IκBα, NF-κB p65) to assess their activation status.

Conclusion

The protocols and data presented herein provide a foundational framework for the analytical standardization of this compound. The detailed HPLC-UV method allows for accurate quantification, while the GC-MS and NMR data confirm its structural identity. The proposed biological studies will aid in elucidating its mechanism of action and therapeutic potential. These analytical standards are essential for ensuring the quality, consistency, and reproducibility of future research and development efforts involving this compound.

References

Application Notes and Protocols for Preclinical Evaluation of Rauvoyunine C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvoyunine C is a novel, hypothetical indole alkaloid belonging to the Rauvolfia genus. Alkaloids from this genus, such as reserpine and yohimbine, have a long history of medicinal use and have been investigated for a wide range of pharmacological activities.[1][2][3] This document outlines a comprehensive preclinical experimental design to investigate the therapeutic potential of this compound, focusing on its potential antihypertensive, anticancer, and anti-diabetic complication properties, based on the known bioactivities of related compounds.

Proposed Biological Activities and Potential Mechanisms of Action

Based on the activities of other Rauvolfia alkaloids, this compound is hypothesized to exhibit several biological effects:

  • Antihypertensive Activity: Like other Rauvolfia alkaloids, this compound may lower blood pressure by interfering with the sympathetic nervous system, potentially through the blockade of α-adrenergic receptors or by affecting neurotransmitter reuptake.[1][2][4] It might also influence the Renin-Angiotensin-Aldosterone System (RAAS) or modulate the release of vasoactive molecules like nitric oxide (NO) and endothelin-1 (ET-1).[1][2]

  • Anticancer Activity: Some related alkaloids have demonstrated antiproliferative effects.[5][6] this compound may inhibit the proliferation of cancer cells by inducing cell cycle arrest or apoptosis.

  • Anti-diabetic Complications Activity: In silico studies on other Rauvolfia alkaloids suggest a potential to inhibit enzymes like aldose reductase, which is implicated in diabetic complications.[7]

Experimental Design for Preclinical Studies

A tiered approach is proposed, starting with in vitro assays to determine biological activity and mechanism of action, followed by in vivo studies in relevant animal models to assess efficacy and safety.

Phase 1: In Vitro Evaluation

This phase focuses on characterizing the bioactivity of this compound at the cellular and molecular level.

1.1. Cytotoxicity and Antiproliferative Assays:

  • Objective: To determine the cytotoxic and antiproliferative effects of this compound on various cancer cell lines.

  • Cell Lines: A panel of human cancer cell lines (e.g., A549 - lung, HeLa - cervical, HCT-116 - colorectal) and a non-cancerous control cell line (e.g., HEK293 - human embryonic kidney).

  • Methodology: MTT or CCK-8 assay to assess cell viability and proliferation.

  • Endpoint: IC50 (half-maximal inhibitory concentration) values.

1.2. Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration Assay:

  • Objective: To investigate the effect of this compound on vascular smooth muscle cell proliferation and migration, key events in the pathogenesis of hypertension and atherosclerosis.[5]

  • Cell Line: MOVAS-1 (mouse aortic smooth muscle cell line).

  • Methodology: PDGF-BB-stimulated proliferation and migration (wound healing or transwell) assays.

  • Endpoint: Inhibition of proliferation and migration.

1.3. Enzyme Inhibition Assays:

  • Objective: To screen for inhibitory activity against enzymes relevant to hypertension and diabetic complications.

  • Target Enzymes: Angiotensin-Converting Enzyme (ACE), Aldose Reductase (AR).

  • Methodology: Commercially available enzyme inhibition assay kits.

  • Endpoint: IC50 values.

1.4. Receptor Binding Assays:

  • Objective: To determine the affinity of this compound for adrenergic receptors.

  • Target Receptors: α1- and α2-adrenergic receptors.

  • Methodology: Radioligand binding assays using cell membranes expressing the target receptors.

  • Endpoint: Ki (inhibition constant) values.

Phase 2: In Vivo Evaluation

This phase will assess the efficacy and preliminary safety of this compound in animal models.

2.1. Acute Toxicity Study:

  • Objective: To determine the maximum tolerated dose (MTD) and potential acute toxicities of this compound.

  • Animal Model: Mice or rats.

  • Methodology: Single ascending dose administration, followed by observation for clinical signs of toxicity and mortality.

  • Endpoint: LD50 (lethal dose, 50%) and MTD.

2.2. Antihypertensive Efficacy Study:

  • Objective: To evaluate the blood pressure-lowering effects of this compound.

  • Animal Model: Spontaneously Hypertensive Rats (SHR).

  • Methodology: Chronic administration of this compound via oral gavage. Blood pressure will be monitored using the tail-cuff method.

  • Endpoint: Reduction in systolic and diastolic blood pressure.

2.3. Anticancer Efficacy Study (Xenograft Model):

  • Objective: To assess the in vivo antitumor activity of this compound.

  • Animal Model: Immunocompromised mice (e.g., nude mice) bearing tumors from a responsive cancer cell line identified in Phase 1.

  • Methodology: Treatment with this compound and monitoring of tumor growth over time.

  • Endpoint: Tumor growth inhibition (TGI).

Data Presentation

Quantitative data from the proposed experiments should be summarized in tables for clear comparison.

Table 1: In Vitro Cytotoxicity of this compound

Cell Line Type IC50 (µM)
A549 Human Lung Carcinoma [Data]
HeLa Human Cervical Adenocarcinoma [Data]
HCT-116 Human Colorectal Carcinoma [Data]

| HEK293 | Human Embryonic Kidney | [Data] |

Table 2: In Vitro Bioactivity Profile of this compound

Assay Target IC50 / Ki (µM)
VSMC Proliferation PDGF-BB stimulated MOVAS-1 [Data]
ACE Inhibition Angiotensin-Converting Enzyme [Data]
AR Inhibition Aldose Reductase [Data]
Adrenergic Receptor Binding α1-adrenergic receptor [Data]

| Adrenergic Receptor Binding | α2-adrenergic receptor | [Data] |

Table 3: In Vivo Antihypertensive Efficacy in SHR Model

Treatment Group Dose (mg/kg) Change in Systolic BP (mmHg) Change in Diastolic BP (mmHg)
Vehicle Control - [Data] [Data]
This compound [Dose 1] [Data] [Data]
This compound [Dose 2] [Data] [Data]

| Positive Control (e.g., Captopril) | [Dose] | [Data] | [Data] |

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Antihypertensive Study in Spontaneously Hypertensive Rats (SHR)
  • Animal Acclimatization: Acclimatize male SHR (12-14 weeks old) for at least one week.

  • Baseline Blood Pressure Measurement: Measure baseline systolic and diastolic blood pressure using the tail-cuff method for 3 consecutive days.

  • Group Allocation: Randomly divide the animals into treatment groups (n=8-10 per group): Vehicle control, this compound (low and high dose), and a positive control (e.g., an ACE inhibitor).

  • Drug Administration: Administer the respective treatments orally once daily for 4 weeks.

  • Blood Pressure Monitoring: Measure blood pressure weekly throughout the study.

  • Terminal Procedures: At the end of the study, collect blood and tissue samples for further biochemical and histological analysis.

  • Data Analysis: Analyze the changes in blood pressure over time using appropriate statistical methods (e.g., two-way ANOVA).

Visualizations

Proposed Signaling Pathway for Antihypertensive Action

Antihypertensive_Pathway cluster_SNS Sympathetic Nervous System cluster_Vascular Vascular Smooth Muscle cluster_RAAS RAAS Pathway RC This compound AR α-Adrenergic Receptor RC->AR Antagonism NE Norepinephrine Release AR->NE Inhibits Vaso Vasoconstriction NE->Vaso BP Blood Pressure Vaso->BP Increases BP_Outcome Reduced Blood Pressure BP->BP_Outcome Reduction RC2 This compound ACE ACE RC2->ACE Inhibition? AngII Angiotensin II ACE->AngII Converts AngII->Vaso

Caption: Proposed mechanisms of antihypertensive action for this compound.

General Preclinical Experimental Workflow

Preclinical_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies cluster_Decision Decision Point A1 Cytotoxicity Screening (Cancer & Normal Cells) A2 Mechanism of Action Assays (Enzyme Inhibition, Receptor Binding) A1->A2 A3 Functional Cellular Assays (VSMC Proliferation) A2->A3 B1 Acute Toxicity (MTD, LD50) A3->B1 B2 Efficacy Studies (Disease Models) B1->B2 B3 Pharmacokinetics (ADME) B2->B3 C1 Go/No-Go for Further Development B3->C1

Caption: A general workflow for the preclinical evaluation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Rauvoyunine C Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of low yields during the extraction of Rauvoyunine C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

This compound is a complex indole alkaloid found in plants of the Rauvolfia genus. Its extraction can be challenging due to its potentially low natural abundance, susceptibility to degradation under certain conditions, and the presence of a complex mixture of other alkaloids in the plant matrix, which can interfere with its isolation and purification.

Q2: What are the typical solvents used for extracting this compound and other indole alkaloids?

Commonly used solvents for the extraction of indole alkaloids from Rauvolfia species include ethanol, methanol, and chloroform. The choice of solvent can significantly impact the extraction efficiency and the profile of co-extracted compounds. Acidified hydroalcoholic solutions are also frequently employed to increase the solubility of alkaloids, which are basic in nature.

Q3: What analytical techniques are suitable for the quantification of this compound?

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a widely used and reliable method for the quantification of this compound and other indole alkaloids.[1][2][3][4] Method validation should be performed to ensure accuracy, precision, linearity, and sensitivity.[2][3][4] Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) can also be used for more sensitive and specific quantification.[1]

Q4: How can I confirm the identity of this compound in my extract?

The identity of this compound can be confirmed by comparing its retention time and UV spectrum with a certified reference standard using HPLC-UV. For unambiguous identification, spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential to confirm the molecular weight and structure.

Troubleshooting Guide: Low this compound Yield

Low yields of this compound can be attributed to several factors throughout the extraction and purification process. This guide provides a systematic approach to identify and address potential issues.

Problem 1: Inefficient Initial Extraction

Possible Causes:

  • Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for this compound.

  • Insufficient Solvent-to-Solid Ratio: An inadequate volume of solvent may lead to incomplete extraction.

  • Suboptimal Extraction Time and Temperature: The duration and temperature of the extraction process can significantly affect yield.

  • Improper pH of Extraction Medium: As an alkaloid, the solubility of this compound is pH-dependent.

  • Poor Plant Material Quality: The concentration of this compound can vary depending on the plant's age, geographical source, and storage conditions.

Solutions:

  • Solvent Optimization: Experiment with different solvents and solvent mixtures (e.g., methanol, ethanol, chloroform, and their aqueous combinations). Consider using an acidified solvent (e.g., with 0.1% formic acid or acetic acid) to improve alkaloid solubility.

  • Vary Solvent-to-Solid Ratio: Test different ratios, starting from 10:1 (v/w) and increasing to 20:1 or higher to ensure exhaustive extraction.

  • Optimize Extraction Parameters: Systematically evaluate the effect of extraction time (e.g., 1, 2, 4, 8 hours) and temperature (e.g., room temperature, 40°C, 60°C). Be cautious with higher temperatures as they may promote degradation.

  • pH Adjustment: For aqueous or hydroalcoholic extractions, adjust the pH of the medium to an acidic range (pH 2-4) to facilitate the dissolution of the protonated alkaloid.

  • Source High-Quality Plant Material: Ensure the authenticity and proper storage of the plant material. Freshly harvested and properly dried material is often preferred.

Problem 2: Degradation of this compound During Extraction and Processing

Possible Causes:

  • pH-induced Degradation: Indole alkaloids can be unstable in strongly acidic or alkaline conditions.[5]

  • Thermal Degradation: Prolonged exposure to high temperatures can lead to the breakdown of the molecule.

  • Oxidative Degradation: The presence of oxygen and certain metal ions can catalyze the oxidation of the indole moiety.

  • Photodegradation: Exposure to light, particularly UV radiation, can cause degradation.

Solutions:

  • Maintain Mild pH: While acidic conditions can aid extraction, prolonged exposure to strong acids should be avoided. Neutralize the extract after the initial extraction phase.

  • Control Temperature: Use the lowest effective temperature for extraction and solvent evaporation. Employ techniques like rotary evaporation under reduced pressure to minimize thermal stress.

  • Minimize Oxygen Exposure: Work in an inert atmosphere (e.g., under nitrogen or argon) when possible, especially during solvent evaporation and sample storage.

  • Protect from Light: Conduct extraction and processing steps in amber-colored glassware or protect the apparatus from light with aluminum foil. Store extracts and purified compounds in the dark.

Problem 3: Loss of this compound During Purification

Possible Causes:

  • Inappropriate Chromatographic Conditions: The choice of stationary phase, mobile phase, and gradient in column chromatography or HPLC can lead to poor separation and loss of the target compound.

  • Irreversible Adsorption: this compound may irreversibly bind to the stationary phase if the conditions are not optimized.

  • Co-elution with Impurities: If not well-separated, impurities can interfere with the collection of pure this compound fractions.

Solutions:

  • Methodical Chromatography Development:

    • Column Chromatography: Start with a less polar solvent system and gradually increase the polarity to elute compounds of increasing polarity. Use Thin Layer Chromatography (TLC) to monitor the separation and identify fractions containing this compound.

    • HPLC: Develop a gradient elution method using a C18 column. A common mobile phase for indole alkaloids consists of a mixture of acetonitrile and water or a buffer (e.g., ammonium acetate or phosphate buffer) with a pH modifier like formic acid.[1][2]

  • Test Different Stationary Phases: If poor recovery is observed, consider using a different stationary phase (e.g., alumina, or a different type of reversed-phase silica).

  • Optimize Mobile Phase pH: The pH of the mobile phase in reversed-phase HPLC can significantly affect the retention and peak shape of alkaloids. Experiment with a pH range of 3-7.

Data Presentation

Table 1: General Extraction Parameters for Indole Alkaloids from Rauvolfia Species

ParameterRecommended Range/ConditionsRationale
Solvent Methanol, Ethanol, Chloroform, Acidified Water/AlcoholVarying polarities to extract a range of alkaloids. Acidification improves solubility of basic alkaloids.
Solvent-to-Solid Ratio 10:1 to 30:1 (v/w)Ensures complete wetting and extraction from the plant matrix.
Extraction Time 1 - 24 hoursLonger times may increase yield but also risk degradation.
Extraction Temperature Room Temperature to 60°CHigher temperatures can increase extraction efficiency but may cause degradation.
pH of Aqueous Phase 2 - 4 for extraction, 8 - 10 for basification before solvent extractionAcidic pH protonates the alkaloid for better aqueous solubility. Basic pH deprotonates for better organic solvent solubility.

Table 2: Typical HPLC-UV Method Parameters for Rauvolfia Alkaloid Analysis

ParameterTypical Conditions
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Acetonitrile, B: Water or Buffer (e.g., 0.1% Formic Acid or 10 mM Ammonium Acetate)
Elution Gradient elution
Flow Rate 0.8 - 1.2 mL/min
Detection Wavelength 210 - 280 nm (scan for optimal wavelength for this compound)
Column Temperature 25 - 35°C

Experimental Protocols

Protocol 1: General Extraction of Indole Alkaloids from Rauvolfia Plant Material
  • Preparation of Plant Material:

    • Dry the plant material (e.g., roots, bark) at a controlled temperature (40-50°C) to a constant weight.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Macerate the powdered plant material with methanol (1:10 w/v) in a sealed container.

    • Agitate the mixture on a shaker at room temperature for 24 hours.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Repeat the extraction process on the residue two more times with fresh methanol.

    • Combine the filtrates and concentrate under reduced pressure at a temperature not exceeding 45°C to obtain the crude methanol extract.

  • Acid-Base Partitioning (Liquid-Liquid Extraction):

    • Dissolve the crude methanol extract in 5% aqueous hydrochloric acid.

    • Filter the acidic solution to remove any insoluble material.

    • Wash the acidic solution with chloroform to remove non-alkaloidal compounds. Discard the chloroform layer.

    • Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.

    • Extract the alkaline solution three times with an equal volume of chloroform or a chloroform-methanol mixture (e.g., 3:1).

    • Combine the organic layers, wash with distilled water, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

Protocol 2: Quantification of this compound by HPLC-UV
  • Preparation of Standard Solutions:

    • Accurately weigh a certified reference standard of this compound.

    • Prepare a stock solution in methanol (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from, for example, 1 to 100 µg/mL.

  • Preparation of Sample Solution:

    • Accurately weigh a known amount of the crude alkaloid extract.

    • Dissolve the extract in a known volume of methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Set up the HPLC system according to the parameters outlined in Table 2 (optimization may be required).

    • Inject the standard solutions to construct a calibration curve (peak area vs. concentration).

    • Inject the sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Mandatory Visualizations

experimental_workflow start Start: Powdered Plant Material extraction Solvent Extraction (e.g., Methanol Maceration) start->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporation) filtration->concentration1 acidification Acidification (e.g., 5% HCl) concentration1->acidification partition1 Liquid-Liquid Partition (Wash with Chloroform) acidification->partition1 basification Basification (e.g., NH4OH to pH 9-10) partition1->basification partition2 Liquid-Liquid Partition (Extract with Chloroform) basification->partition2 concentration2 Concentration partition2->concentration2 purification Purification (e.g., Column Chromatography) concentration2->purification analysis Analysis (HPLC-UV, MS, NMR) purification->analysis end End: Purified this compound analysis->end troubleshooting_low_yield cluster_extraction Inefficient Extraction cluster_degradation Degradation cluster_purification Purification Loss low_yield Low this compound Yield solvent Optimize Solvent low_yield->solvent Cause ratio Increase Solvent/Solid Ratio low_yield->ratio Cause time_temp Adjust Time & Temperature low_yield->time_temp Cause ph_extraction Control pH low_yield->ph_extraction Cause ph_stability Maintain Mild pH low_yield->ph_stability Cause temp_stability Control Temperature low_yield->temp_stability Cause oxidation Minimize Oxygen low_yield->oxidation Cause light Protect from Light low_yield->light Cause chromatography Optimize Chromatography low_yield->chromatography Cause adsorption Change Stationary Phase low_yield->adsorption Cause

References

Technical Support Center: Rauvoyunine C Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Rauvoyunine C for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro experiments?

A1: this compound is a type of indole alkaloid, a class of naturally occurring compounds with diverse biological activities. Like many other indole alkaloids, this compound is lipophilic ("fat-loving"), meaning it has poor solubility in aqueous solutions such as cell culture media and assay buffers. This can lead to the compound precipitating out of solution, resulting in inaccurate and non-reproducible experimental outcomes.

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in several organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone.[1][2] For in vitro assays, DMSO is the most commonly used solvent for preparing stock solutions due to its miscibility with aqueous solutions and relatively low cytotoxicity at low concentrations.

Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What is happening and how can I prevent this?

A3: This common issue is known as "crashing out." It occurs when a compound that is soluble in a high concentration of an organic solvent is diluted into an aqueous medium where its solubility is much lower. To prevent this, it is crucial to keep the final concentration of DMSO in your assay as low as possible, typically at or below 0.5%, although some cell lines may tolerate up to 1%.[3] Preparing a high-concentration stock solution in DMSO allows for the addition of a very small volume to your aqueous medium, minimizing the final DMSO concentration.

Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A4: To avoid solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept at or below 0.5%.[3] However, the tolerance to DMSO can be cell-line dependent. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line at the intended final concentration.

Q5: Are there alternative methods to improve the aqueous solubility of this compound?

A5: Yes, several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include:

  • Co-solvents: Using a mixture of solvents (e.g., DMSO and ethanol) can sometimes improve solubility compared to a single solvent.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous buffer can increase solubility. This compound has a predicted pKa of 3.97±0.40, suggesting it is a weakly basic compound.[2] Therefore, lowering the pH of the buffer may improve its solubility.

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20 or Triton X-100 (typically 0.01 - 0.05%), can be added to assay buffers for non-cell-based assays to help solubilize lipophilic compounds. However, these are generally not suitable for live-cell assays as they can be cytotoxic.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased aqueous solubility.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Precipitation of this compound upon dilution in aqueous media. The concentration of this compound exceeds its solubility limit in the final aqueous solution. The final concentration of the organic solvent (e.g., DMSO) is too high, causing the compound to "crash out."1. Lower the final concentration of this compound: Determine the lowest effective concentration for your assay. 2. Prepare a higher concentration stock solution: This allows for a smaller volume of the stock to be added to the aqueous medium, thereby reducing the final solvent concentration. 3. Perform a serial dilution in the organic solvent: If creating a dose-response curve, perform the dilutions in 100% DMSO before adding to the aqueous medium. 4. Optimize the dilution process: Add the stock solution to the aqueous medium while vortexing or stirring to ensure rapid and thorough mixing.
Inconsistent or non-reproducible assay results. Incomplete dissolution or precipitation of this compound. Degradation of the compound in the stock solution or assay medium.1. Visually inspect for precipitates: Before use, carefully check your stock solution and final assay solutions for any visible particles. Centrifuge if necessary and use the supernatant. 2. Use sonication: Briefly sonicate the stock solution to aid in dissolution. 3. Prepare fresh solutions: Prepare fresh stock solutions and dilutions for each experiment to avoid degradation. 4. Store stock solutions properly: Store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Observed cytotoxicity in vehicle control. The final concentration of the organic solvent (e.g., DMSO) is too high for the cell line being used.1. Determine the maximum tolerable solvent concentration: Perform a dose-response experiment with the solvent alone to determine the highest concentration that does not affect cell viability or the experimental endpoint. 2. Reduce the final solvent concentration: Adjust the stock solution concentration and dilution scheme to stay below the maximum tolerable solvent concentration.
Low or no biological activity observed. The actual concentration of dissolved this compound is lower than the intended concentration due to poor solubility. The compound may not be active in the chosen assay system.1. Confirm solubility: Attempt to dissolve the compound at the desired final concentration in the assay buffer and visually inspect for precipitation. 2. Increase the final solvent concentration (if tolerated by the assay): A slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) may improve solubility, but must be validated to not affect the assay. 3. Consider alternative solubility enhancement techniques: Explore the use of cyclodextrins or other formulation strategies. 4. Verify compound activity: Test the compound in a different assay system or consult the literature for its known biological activities.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution in aqueous assay media.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Determine the desired stock solution concentration (e.g., 10 mM).

  • Calculate the mass of this compound required. The molecular weight of this compound is 592.65 g/mol .[2]

    • For a 10 mM stock in 1 mL of DMSO:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 592.65 g/mol * (1000 mg / 1 g) = 5.9265 mg

  • Weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.

  • Add the desired volume of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

  • If the compound does not fully dissolve, sonicate the tube in a room-temperature water bath for 10-15 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium

Objective: To dilute the DMSO stock solution of this compound into an aqueous medium (e.g., cell culture medium or assay buffer) while minimizing precipitation.

Materials:

  • This compound stock solution in DMSO

  • Pre-warmed aqueous medium

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in the aqueous medium. Ensure the final DMSO concentration remains at or below 0.5%.

    • Example: To prepare 10 mL of a 10 µM this compound solution from a 10 mM stock:

      • Volume of stock = (10 µM * 10 mL) / 10 mM = 0.01 mL = 10 µL

      • Final DMSO concentration = (10 µL / 10 mL) * 100% = 0.1%

  • Dispense the required volume of pre-warmed aqueous medium into a sterile tube.

  • While vortexing the aqueous medium, add the calculated volume of the this compound stock solution dropwise.

  • Continue vortexing for an additional 30 seconds to ensure thorough mixing.

  • Use the final solution immediately in your in vitro assay.

Signaling Pathways and Experimental Workflows

While the specific signaling pathways targeted by this compound have not been extensively characterized, as a member of the Rauwolfia alkaloids, it is plausible that it may share mechanisms of action with other compounds in this class. Rauwolfia alkaloids are known to affect the sympathetic nervous system and the renin-angiotensin-aldosterone system (RAAS).[4][5] Additionally, indole alkaloids have been reported to modulate the MAP Kinase signaling pathway in the context of cancer.[1][2][6][7]

experimental_workflow cluster_prep Solution Preparation cluster_assay In Vitro Assay start This compound Powder stock Prepare High-Concentration Stock in DMSO (e.g., 10 mM) start->stock Dissolve dilute Dilute Stock into Aqueous Medium (≤0.5% DMSO) stock->dilute Dilute final Final Assay Solution dilute->final assay Perform Cell-Based or Biochemical Assay final->assay data Data Acquisition assay->data analysis Data Analysis data->analysis

Caption: Experimental workflow for preparing and using this compound in in vitro assays.

signaling_pathway cluster_rauwolfia Potential Mechanism of Rauwolfia Alkaloids cluster_mapk Potential Target Pathway of Indole Alkaloids rauvoyunine This compound (hypothesized) vmat Vesicular Monoamine Transporter 2 (VMAT2) rauvoyunine->vmat Inhibits norepi_vesicle Norepinephrine Storage Vesicles vmat->norepi_vesicle Blocks Uptake norepi_release ↓ Norepinephrine Release norepi_vesicle->norepi_release sympathetic ↓ Sympathetic Nervous System Activity norepi_release->sympathetic indole_alkaloid Indole Alkaloids (e.g., this compound) ras Ras indole_alkaloid->ras Modulates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation ↓ Cell Proliferation ↑ Apoptosis erk->proliferation

Caption: Hypothesized signaling pathways potentially modulated by this compound.

Disclaimer: The signaling pathway diagram is based on the known mechanisms of action of the broader class of Rauwolfia and indole alkaloids and is for illustrative purposes. The specific molecular targets and signaling pathways of this compound require experimental validation.

References

Rauvoyunine C degradation and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Rauvoyunine C. Due to the limited availability of specific degradation and stability data for this compound, this guide incorporates information from studies on related Rauwolfia alkaloids, particularly yohimbine, to provide insights into potential stability issues and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a picraline-type indole alkaloid isolated from the aerial parts of Rauvolfia yunnanensis.[1] It is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2][3]

Table 1: Chemical Properties of this compound

PropertyValueSource
CAS Number 1211543-01-9[2][3]
Molecular Formula C₃₂H₃₆N₂O₉[2][3]
Molecular Weight 592.65 g/mol [2][3]
Melting Point 173-175°C (in acetone)[2][3]
Boiling Point 685.7 ± 55.0 °C (Predicted)[2]
Density 1.39 ± 0.1 g/cm³ (Predicted)[2][3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[1][2][3]

Q2: What are the primary stability concerns for this compound?

  • Hydrolysis: Particularly in neutral to slightly acidic aqueous solutions, the ester functional group in similar alkaloids can be susceptible to hydrolysis. For yohimbine, this leads to the formation of yohimbinic acid.[4][5]

  • Photodegradation: Exposure to light, especially UV radiation, can lead to degradation.[5] It is recommended to handle and store this compound in light-protected conditions.[6]

  • Oxidation: Like many complex organic molecules, this compound may be susceptible to oxidation, especially in the presence of oxidizing agents or prolonged exposure to air.

Q3: How should I store this compound?

To ensure the stability of this compound, it is recommended to:

  • Store the solid compound in a tightly sealed container at a low temperature (e.g., -20°C).

  • Protect from light by using amber vials or storing in a dark place.

  • For solutions, prepare them fresh whenever possible. If storage is necessary, store at a low temperature and protect from light. The choice of solvent is also critical; aprotic, anhydrous solvents are preferable to aqueous solutions for long-term stability.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue 1: Inconsistent experimental results or loss of compound activity over time.

  • Possible Cause: Degradation of this compound in solution.

  • Troubleshooting Steps:

    • Verify Solution Stability: Prepare fresh solutions for each experiment. If using a stock solution, perform a quick purity check using HPLC before use.

    • Optimize Solvent: If using aqueous buffers, consider the pH. Based on yohimbine data, extreme acidic conditions might be more stabilizing than neutral pH.[4][5] For long-term storage, consider using anhydrous aprotic solvents like DMSO or ethanol.

    • Control Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light at all times.

Issue 2: Appearance of unknown peaks in chromatography (HPLC, LC-MS).

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize Degradants: If possible, use mass spectrometry (MS) to determine the molecular weight of the unknown peaks. This can provide clues about the degradation pathway (e.g., hydrolysis would result in a predictable mass change).

    • Perform Forced Degradation Studies: To intentionally generate and identify potential degradation products, subject a sample of this compound to stress conditions. This will help in developing a stability-indicating analytical method. (See Experimental Protocols section).

    • Adjust Experimental Conditions: If degradation is observed under your experimental conditions (e.g., in a specific buffer or at a certain temperature), modify the protocol to minimize exposure to these conditions.

Logical Workflow for Troubleshooting Degradation

G start Inconsistent Results or New Chromatographic Peaks check_solution Prepare Fresh Solution & Re-run start->check_solution issue_persists Issue Persists? check_solution->issue_persists yes Yes issue_persists->yes no No (Issue was solution stability) issue_persists->no forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Photo, Thermal) yes->forced_degradation identify_degradants Identify Degradants (LC-MS, NMR) forced_degradation->identify_degradants optimize_conditions Optimize Experimental/Storage Conditions (pH, Solvent, Temp, Light) identify_degradants->optimize_conditions validate_method Validate Stability-Indicating Analytical Method optimize_conditions->validate_method end Consistent Results Achieved validate_method->end

Caption: Troubleshooting workflow for this compound degradation issues.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways. This is crucial for developing a stability-indicating analytical method.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • HPLC system with UV or MS detector

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber (UV light) for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.

    • Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 24 hours.

  • Analysis: Analyze all samples (including a control sample of the stock solution stored under normal conditions) by a suitable HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent this compound peak.

Table 2: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C24 hours
Base Hydrolysis0.1 M NaOH60°C24 hours
Oxidation3% H₂O₂Room Temp.24 hours
PhotodegradationUV LightRoom Temp.24 hours
Thermal DegradationHeat80°C24 hours

Forced Degradation Experimental Workflow

G cluster_stress Stress Conditions acid Acid Hydrolysis (0.1M HCl, 60°C) analysis HPLC/LC-MS Analysis acid->analysis base Base Hydrolysis (0.1M NaOH, 60°C) base->analysis oxidation Oxidation (3% H₂O₂, RT) oxidation->analysis photo Photodegradation (UV Light, RT) photo->analysis thermal Thermal Degradation (80°C) thermal->analysis stock This compound Stock Solution (1 mg/mL) stock->acid stock->base stock->oxidation stock->photo stock->thermal results Identify Degradation Products & Assess Stability analysis->results

Caption: Workflow for the forced degradation study of this compound.

Potential Degradation Pathways

Based on the structure of this compound and data from related alkaloids, the following degradation pathways are plausible.

Potential Degradation Signaling Pathway

G RC This compound Hydrolysis Hydrolysis (H⁺ or OH⁻) RC->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) RC->Oxidation Photolysis Photolysis (UV Light) RC->Photolysis Hydrolysis_Product Hydrolyzed Product (e.g., Carboxylic Acid derivative) Hydrolysis->Hydrolysis_Product Oxidation_Product Oxidized Products (e.g., N-oxides, hydroxylated species) Oxidation->Oxidation_Product Photo_Product Photodegradation Products Photolysis->Photo_Product

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Optimizing HPLC Parameters for Rauvoyunine C Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Rauvoyunine C.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and other indole alkaloids.

Question: Why am I observing high backpressure in my HPLC system?

Answer: High backpressure is a frequent issue in HPLC and can stem from several sources.[1] Common causes include blockages in the system, such as a clogged column or inlet filter.[1] To troubleshoot, systematically check for leaks and inspect filters for any particulate buildup.[2] It is also advisable to filter all solvents through a 0.45 µm or 0.22 µm filter before use to prevent the accumulation of particulates.[3] If the column is suspected to be the cause, a backflushing procedure with an appropriate strong solvent may help remove contaminants.[3]

Question: What is causing baseline noise or drift in my chromatogram?

Answer: A noisy or drifting baseline can significantly impact the quantification of your analyte.[3] This issue is often caused by impurities in the mobile phase, inadequate degassing, or detector instability.[3] Ensure you are using high-purity solvents and that they are properly degassed using a sonicator or an online degasser.[3] Regularly calibrating and maintaining the detector, including checking the lamp and cleaning the flow cell, can help mitigate these issues.[3]

Question: My peaks are tailing. How can I improve the peak shape?

Answer: Peak tailing, where the peak has an asymmetrical shape with a drawn-out tail, can compromise accurate quantification.[3] This can be caused by interactions between the analyte and active sites on the column packing material, especially when analyzing basic compounds like indole alkaloids. Using a base-deactivated column or adding a modifier like triethylamine to the mobile phase can help reduce these secondary interactions.[4] Other potential causes include column overload, where too much sample is injected, or an inappropriate mobile phase pH.[3] Consider diluting your sample or reducing the injection volume.[5]

Question: I am seeing variable retention times for this compound. What could be the cause?

Answer: Inconsistent retention times can be caused by a variety of factors, including leaks in the HPLC system, changes in the mobile phase composition over time, or fluctuations in column temperature.[1] Air trapped in the pump can also lead to flow rate fluctuations, resulting in variable retention times.[1] Ensure all fittings are secure, prepare fresh mobile phase daily, and use a column oven to maintain a constant temperature for improved reproducibility.[4]

Question: What should I do if I am not seeing any peaks or the peaks are very small?

Answer: The absence of peaks or the presence of very small peaks can be due to several reasons.[1] First, verify that the detector lamp is on and that all electrical connections are secure.[1] Ensure that the pump is on and delivering the mobile phase.[1] It is also important to check your sample preparation to confirm that the sample was correctly prepared, is not degraded, and was properly injected.[1][6] Low signal intensity might also indicate that the sample concentration is too low, requiring a more concentrated sample or an adjustment in the sample preparation procedure to enrich the analyte.[2]

Frequently Asked Questions (FAQs)

Question: What are the recommended starting HPLC parameters for this compound analysis?

Question: How do I choose the appropriate stationary phase for this compound analysis?

Answer: For the analysis of indole alkaloids like this compound, a reversed-phase C18 column is the most common choice.[7][9] These columns provide good retention and separation for moderately polar to nonpolar compounds. To minimize peak tailing, which can be an issue with basic compounds, consider using a C18 column with end-capping or a base-deactivated stationary phase.[4]

Question: What is the ideal mobile phase composition for separating this compound?

Answer: The mobile phase for reversed-phase HPLC typically consists of a mixture of water or an aqueous buffer and an organic solvent such as acetonitrile or methanol.[9] For indole alkaloids, a common approach is to use a gradient elution with acetonitrile and a buffer, such as potassium dihydrogen orthophosphate, with the pH adjusted to be slightly acidic (e.g., pH 4.7).[8] The organic modifier concentration is gradually increased during the run to elute the compounds of interest.[7] Using a buffer is important to maintain a consistent pH and improve peak shape and reproducibility.[10]

Question: What detection wavelength should I use for this compound?

Answer: Indole alkaloids typically exhibit strong UV absorbance. A UV detector is commonly used for their analysis.[11] For raubasine, a detection wavelength of 220 nm has been reported.[8] To determine the optimal wavelength for this compound, it is recommended to run a UV scan of a standard solution to identify the wavelength of maximum absorbance. A photodiode array (PDA) detector can be particularly useful for method development as it allows for the simultaneous monitoring of multiple wavelengths and can provide spectral information to assess peak purity.[12]

Experimental Protocols

General HPLC Method for Indole Alkaloid Analysis (adapted from Raubasine Method)

This protocol provides a starting point for developing a robust HPLC method for this compound. Optimization of these parameters will likely be necessary.

ParameterRecommended Starting Condition
Stationary Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Potassium dihydrogen orthophosphate buffer (e.g., 20 mM, pH 4.7) B: Acetonitrile
Gradient Program Start with a lower percentage of Acetonitrile (e.g., 30%) and increase to a higher percentage (e.g., 70%) over a set time (e.g., 20 minutes).
Flow Rate 1.0 - 2.0 mL/min[8]
Column Temperature 25 - 35 °C (controlled by a column oven)
Detection Wavelength 220 nm (or wavelength of maximum absorbance for this compound)[8]
Injection Volume 10 - 20 µL
Sample Preparation Dissolve the sample in the initial mobile phase composition.

Method Validation Parameters

Once the HPLC method is developed, it should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[13][14][15] Key validation parameters include:

Validation ParameterDescription
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.[13]
Accuracy The closeness of the test results obtained by the method to the true value.[15]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[15] This includes repeatability (intra-day) and intermediate precision (inter-day).
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[15]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[15]

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Sample_Prep Sample Preparation HPLC_System HPLC System (Pump, Injector, Column, Detector) Sample_Prep->HPLC_System Inject Sample Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Pump Mobile Phase Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Chromatogram_Integration Chromatogram Integration Data_Acquisition->Chromatogram_Integration Quantification Quantification Chromatogram_Integration->Quantification Report Report Generation Quantification->Report

Caption: General workflow for HPLC analysis.

HPLC_Troubleshooting Start Identify HPLC Problem Pressure Pressure Issue? Start->Pressure Baseline Baseline Issue? Pressure->Baseline No High_Pressure High Pressure Pressure->High_Pressure High Low_Pressure Low/No Pressure Pressure->Low_Pressure Low Peak_Shape Peak Shape Issue? Baseline->Peak_Shape No Noise_Drift Noise/Drift Baseline->Noise_Drift Yes Retention_Time Retention Time Issue? Peak_Shape->Retention_Time No Peak_Tailing Peak Tailing Peak_Shape->Peak_Tailing Tailing Peak_Fronting Peak Fronting Peak_Shape->Peak_Fronting Fronting RT_Shift Shifting RT Retention_Time->RT_Shift Yes Check_Blockage Check for Blockages (Column, Tubing, Filter) High_Pressure->Check_Blockage Check_Leaks Check for Leaks (Fittings, Pump Seals) Low_Pressure->Check_Leaks Check_Mobile_Phase Check Mobile Phase (Purity, Degassing) Noise_Drift->Check_Mobile_Phase Check_Column Check Column (Overload, Degradation) Peak_Tailing->Check_Column Peak_Fronting->Check_Column Check_Mobile_Phase_Comp Check Mobile Phase (Composition, pH) RT_Shift->Check_Mobile_Phase_Comp Check_Temp_Flow Check Temperature and Flow Rate RT_Shift->Check_Temp_Flow

Caption: Decision tree for troubleshooting common HPLC issues.

References

Rauvoyunine C (Rauwolscine) Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving Rauvoyunine C (Rauwolscine).

Frequently Asked Questions (FAQs)

Q1: What is Rauwolscine and what is its primary mechanism of action?

Rauwolscine, also known as α-yohimbine or isoyohimbine, is a naturally occurring alkaloid.[1] Its primary mechanism of action is as a selective antagonist of α2-adrenergic receptors.[2][3] By blocking these presynaptic autoreceptors, Rauwolscine inhibits the negative feedback mechanism that normally suppresses norepinephrine release, leading to increased sympathetic nervous system activity. It is a stereoisomer of yohimbine.[1]

Q2: What are the known molecular targets of Rauwolscine?

Beyond its primary activity as an α2-adrenergic antagonist, Rauwolscine also exhibits affinity for several serotonin (5-HT) receptor subtypes. It has been shown to act as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors.[1] This polypharmacology can contribute to its complex biological effects and may be a source of variability in experimental outcomes.

Q3: Why am I observing high variability in my experimental results with Rauwolscine?

High variability in Rauwolscine experiments can arise from several factors:

  • Compound Purity and Stability: The purity of the Rauwolscine used can differ between suppliers and even between batches. The compound can also be susceptible to degradation.

  • Pharmacokinetics: Similar to its stereoisomer yohimbine, Rauwolscine's bioavailability can be highly variable, which can be influenced by factors like administration route and individual metabolic differences.[4]

  • Experimental System: In in vitro studies, cell line health, passage number, and confluency can significantly impact results. In in vivo studies, the specific animal model, age, and sex can influence outcomes.

  • Solubility: Rauwolscine has limited solubility in aqueous solutions, and improper dissolution or precipitation can lead to inconsistent effective concentrations.

Q4: How should I prepare and store Rauwolscine stock solutions?

To minimize variability, it is recommended to prepare high-concentration stock solutions in a suitable organic solvent such as DMSO. Aliquot the stock solution into single-use vials and store them protected from light at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. When preparing working solutions for cell-based assays, ensure the final concentration of the organic solvent is low and consistent across all experimental conditions to avoid solvent-induced artifacts.

Q5: What are the key differences between Rauwolscine and Yohimbine?

Rauwolscine and Yohimbine are diastereomers, meaning they have the same chemical formula but a different 3D arrangement of atoms.[1] While both are potent α2-adrenergic antagonists, they can exhibit different affinities and selectivities for α2-adrenergic receptor subtypes and other receptors, such as serotonin receptors.[5] Rauwolscine is reported to have a higher binding affinity for α2-receptors compared to yohimbine.[4] These differences can lead to distinct pharmacological effects.

Troubleshooting Guides

Inconsistent Results in Cell-Based Assays
Observed Problem Potential Cause Recommended Solution
High variability in cell viability or functional assay readouts between wells treated with the same concentration of Rauwolscine. Inconsistent Rauwolscine Concentration: Poor solubility leading to precipitation in the media.Prepare a fresh stock solution in DMSO. Ensure the final DMSO concentration in the media is low (typically <0.5%) and consistent across all wells. Visually inspect for any precipitation before adding to cells.
Uneven Cell Seeding: Inconsistent cell numbers across wells.Ensure a homogenous single-cell suspension before seeding. Use a calibrated cell counter for accurate cell counts.
Edge Effects: Evaporation from wells on the outer edges of the plate.Avoid using the outer wells of the microplate for experimental conditions. Fill the outer wells with sterile PBS or media to create a humidity barrier.
Cell Health and Passage Number: High passage number can lead to altered cellular phenotypes and responses.Use cells within a consistent and low passage number range. If in doubt, start a fresh culture from a frozen, low-passage stock.
Unexpected or off-target effects observed. Interaction with Serotonin Receptors: Rauwolscine's activity at 5-HT receptors may be influencing the results.If the cell line expresses 5-HT receptors, consider using a more selective α2-adrenergic antagonist as a control. Alternatively, use specific 5-HT receptor antagonists to block these off-target effects.
Compound Purity: Impurities in the Rauwolscine sample may have their own biological activity.Verify the purity of your Rauwolscine batch using methods like HPLC.[6][7][8][9] If purity is a concern, obtain a new, high-purity batch from a reputable supplier.
No observable effect or a much weaker effect than expected. Incorrect Dosing: The concentration range used may be too low.Perform a dose-response experiment over a wide range of concentrations to determine the optimal effective concentration for your specific cell line and assay.
Receptor Expression Levels: The target α2-adrenergic receptor may be expressed at very low levels in your cell line.Confirm receptor expression using techniques like qPCR, Western blot, or flow cytometry.
Assay Sensitivity: The assay may not be sensitive enough to detect the changes induced by Rauwolscine.Optimize the assay parameters, such as incubation time and substrate concentration. Consider using a more sensitive detection method.
Inconsistent Results in In Vivo Experiments
Observed Problem Potential Cause Recommended Solution
High variability in physiological responses (e.g., blood pressure, heart rate) between animals in the same treatment group. Inaccurate Dosing or Administration: Incorrect injection volume or technique (e.g., intraperitoneal injection leaking into subcutaneous space).Ensure accurate calculation of doses based on individual animal body weights. Use proper and consistent administration techniques. For intravenous injections, confirm vein cannulation.[10][11]
Formulation Issues: Incomplete dissolution or non-uniform suspension of Rauwolscine in the vehicle.Ensure the compound is fully dissolved or uniformly suspended. If using a suspension, vortex it thoroughly before each administration.[12]
Animal Stress: Stress from handling and injection can significantly impact cardiovascular parameters.Acclimatize animals to handling and experimental procedures to minimize stress-induced variability.[12]
Genetic Variability: Individual differences in metabolism and receptor density can lead to varied responses.[13]Use a sufficient number of animals per group to account for biological variability. If possible, use inbred strains to reduce genetic heterogeneity.
Unexpected side effects or toxicity. Off-Target Effects: Rauwolscine's interaction with other receptors (e.g., serotonin receptors) or potential impurities.Carefully observe animals for any unexpected behavioral or physiological changes. Consider using a more selective antagonist as a control.
Interaction with Other Medications: Co-administration of other drugs can alter the effects of Rauwolscine.[4][14]Be aware of potential drug interactions, especially with stimulants, anticoagulants, and drugs metabolized by CYP2D6.[14]
Lack of a clear dose-response relationship. Pharmacokinetic Variability: Inconsistent absorption and metabolism of Rauwolscine between animals.[4]Consider using a different route of administration that provides more consistent bioavailability (e.g., intravenous vs. oral).
Receptor Saturation or Desensitization: At higher doses, the receptors may become saturated or desensitized, leading to a plateau in the response.Test a wider range of doses, including lower concentrations, to better define the dose-response curve.

Quantitative Data

Rauwolscine Binding Affinities (Ki values)
Receptor TargetSpeciesKi (nM)Reference
α2-Adrenergic ReceptorGeneral12[2][3]
5-HT1A ReceptorHuman158 ± 69[15]
5-HT2A/2B Receptor-Antagonist activity reported[1]

Note: Ki values can vary depending on the experimental conditions and tissue/cell type used.

Experimental Protocols

In Vitro: Radioligand Binding Assay for α2-Adrenergic Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the α2-adrenergic receptor using [³H]-Rauwolscine as the radioligand.

Materials:

  • Cell membranes expressing the target α2-adrenergic receptor subtype.

  • [³H]-Rauwolscine.

  • Unlabeled phentolamine or Rauwolscine for determining non-specific binding.

  • Test compounds.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of the test compound and the unlabeled competitor.

  • In a 96-well plate, add the binding buffer, cell membranes (typically 10-50 µg protein per well), and either the test compound, unlabeled competitor (for non-specific binding), or buffer (for total binding).

  • Add [³H]-Rauwolscine to all wells at a concentration at or below its Kd.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.

In Vivo: Assessment of Cardiovascular Effects in Rodents

Objective: To evaluate the effect of Rauwolscine on blood pressure and heart rate in rats.

Materials:

  • Rauwolscine.

  • Appropriate vehicle (e.g., saline, 0.5% methylcellulose).

  • Rats (e.g., Sprague-Dawley or Wistar).

  • Blood pressure monitoring system (e.g., tail-cuff plethysmography or telemetry).

  • Administration equipment (e.g., gavage needles for oral administration, syringes and needles for injection).

Procedure:

  • Acclimatize animals to the housing facility and experimental procedures for at least one week.

  • On the day of the experiment, record baseline blood pressure and heart rate measurements.

  • Prepare the Rauwolscine formulation in the chosen vehicle. Ensure it is well-dissolved or uniformly suspended.

  • Administer Rauwolscine or the vehicle control to the animals via the desired route (e.g., oral gavage, intraperitoneal injection, or intravenous injection). A typical dose for in vivo studies in mice has been reported as 0.5 mg/kg daily.[16]

  • Monitor and record blood pressure and heart rate at regular intervals for a predetermined duration (e.g., up to 4 hours post-administration).

  • Observe the animals for any behavioral changes or adverse effects.

  • Analyze the data by comparing the changes in blood pressure and heart rate in the Rauwolscine-treated group to the vehicle-treated control group.

Visualizations

Troubleshooting Workflow for Inconsistent Rauwolscine Results cluster_check Initial Checks cluster_invitro In Vitro Troubleshooting cluster_invivo In Vivo Troubleshooting start Inconsistent Experimental Results check_compound Compound Purity & Stability - Verify CoA - Prepare fresh solutions start->check_compound check_protocol Experimental Protocol - Review SOPs - Consistent execution start->check_protocol check_reagents Reagents & Consumables - Check expiration dates - Lot-to-lot variability start->check_reagents cell_health Cell Health & Culture - Low passage number - Consistent seeding density - Mycoplasma testing check_protocol->cell_health In Vitro animal_model Animal Model - Strain, age, sex - Acclimatization - Health status check_protocol->animal_model In Vivo assay_conditions Assay Conditions - Optimize incubation time - Check buffer pH & composition - Plate edge effects cell_health->assay_conditions receptor_expression Receptor Expression - Confirm target expression - Check for off-target receptors assay_conditions->receptor_expression solution Consistent & Reproducible Data receptor_expression->solution dosing Dosing & Administration - Accurate dose calculation - Consistent administration route - Formulation stability animal_model->dosing pharmacokinetics Pharmacokinetics - Bioavailability - Metabolism - Drug interactions dosing->pharmacokinetics pharmacokinetics->solution

Caption: Troubleshooting workflow for inconsistent Rauwolscine results.

α2-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Rauwolscine Rauwolscine alpha2_receptor α2-Adrenergic Receptor Rauwolscine->alpha2_receptor Blocks gi_protein Gi Protein (α, β, γ subunits) alpha2_receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates cellular_response Decreased Cellular Response (e.g., reduced neurotransmitter release) pka->cellular_response Leads to

Caption: α2-Adrenergic Receptor Signaling Pathway and Rauwolscine's inhibitory action.

5-HT1A Receptor Signaling Pathway (Partial Agonism of Rauwolscine) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Rauwolscine Rauwolscine (Partial Agonist) ht1a_receptor 5-HT1A Receptor Rauwolscine->ht1a_receptor Partially Activates gi_protein Gi Protein (α, β, γ subunits) ht1a_receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates cellular_response Modulated Cellular Response pka->cellular_response Leads to

Caption: 5-HT1A Receptor Signaling Pathway and Rauwolscine's partial agonistic action.

References

Technical Support Center: Rauvoyunine C Off-Target Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern in cell culture experiments?

A: Off-target effects occur when a small molecule, such as Rauvoyunine C, interacts with unintended biological molecules in addition to its primary therapeutic target.[1] These unintended interactions are a significant concern because they can lead to misleading experimental results, cellular toxicity, and confounding phenotypes that are not representative of the intended on-target activity.[1] Identifying and mitigating off-target effects early is crucial for the accurate interpretation of in vitro data and for the successful development of selective therapeutic agents.

Q2: What are the initial signs that this compound might be causing off-target effects in my cell culture?

A: Several observations can suggest potential off-target activity. These include:

  • Inconsistent Phenotypes: The observed cellular phenotype does not align with the known function of the intended target.[1]

  • Unexpected Cytotoxicity: The compound induces cell death at concentrations where the on-target effect is expected to be minimal.

  • Discrepancy in Potency: The concentration of this compound required to elicit the observed phenotype is significantly different from its known binding affinity or inhibitory concentration (IC50) for the primary target.[2]

  • Lack of Rescue: The observed phenotype cannot be reversed by overexpressing the intended target or by using a structurally different inhibitor of the same target.[1]

Q3: What are some common experimental approaches to identify the specific off-targets of this compound?

A: A multi-faceted approach is recommended to identify unintended molecular targets. Common methods include:

  • Kinase Profiling: Screening this compound against a broad panel of kinases can identify unintended interactions within this enzyme family, which are common off-targets for many small molecules.[3][4]

  • Proteomics-Based Approaches: Techniques like mass spectrometry can quantify changes in the cellular proteome after treatment with your compound, revealing unexpected alterations in protein expression or post-translational modifications.[1]

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring changes in protein thermal stability upon compound binding.[2] It can be used in a proteome-wide manner to identify direct binders.

  • Affinity Chromatography/Pull-down Assays: Immobilized this compound can be used to capture its binding partners from cell lysates, which can then be identified by mass spectrometry.

Troubleshooting Guides

Issue 1: I'm observing significant cytotoxicity at concentrations where I expect to see a specific on-target phenotype with this compound.

  • Possible Cause: Off-target toxicity.

  • Troubleshooting Steps:

    • Perform a Dose-Response Cytotoxicity Assay: Determine the concentration range over which this compound is cytotoxic. This will help establish a therapeutic window where on-target effects can be studied without significant cell death.

    • Use a Less Sensitive Cell Line: If possible, test this compound in a different cell line that may be less susceptible to its off-target toxic effects.

    • Employ a Structurally Unrelated Inhibitor: Compare the effects of this compound with another inhibitor of the same target that has a different chemical structure. If the cytotoxicity is specific to this compound, it is likely an off-target effect.[2]

Issue 2: The cellular phenotype I observe with this compound is not consistent with the known function of its intended target.

  • Possible Cause: The phenotype is driven by one or more off-target interactions.

  • Troubleshooting Steps:

    • Conduct a Rescue Experiment: Overexpress the intended target in your cells. If the phenotype is not rescued, it suggests the involvement of other targets.[1]

    • Utilize RNAi or CRISPR to Knock Down the Intended Target: Compare the phenotype induced by this compound to that of genetically silencing the target. A mismatch in phenotypes points towards off-target effects.

    • Perform a Kinase or Receptor Screen: Broadly profile this compound against relevant target families to identify potential off-target binding partners that could explain the observed phenotype.

Quantitative Data Summary

The following tables present hypothetical quantitative data for a compound like this compound to illustrate how to structure such information for easy comparison.

Table 1: Hypothetical Kinase Selectivity Profile of this compound (1 µM Screen)

Kinase TargetPercent Inhibition
On-Target Kinase A 95%
Off-Target Kinase B88%
Off-Target Kinase C75%
Off-Target Kinase D12%
Off-Target Kinase E5%

Table 2: Hypothetical IC50 Values for On- and Off-Target Kinases

Kinase TargetIC50 (nM)
On-Target Kinase A 50
Off-Target Kinase B250
Off-Target Kinase C800

Table 3: Hypothetical Cytotoxicity Profile of this compound in Different Cell Lines (48h Incubation)

Cell LineCC50 (µM)
Cell Line X5
Cell Line Y25
Cell Line Z> 50

Key Experimental Protocols

1. MTT Cytotoxicity Assay

This protocol provides a method to assess the cytotoxic effects of a compound by measuring the metabolic activity of cells.[5][6]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for the desired incubation period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value (the concentration that reduces cell viability by 50%).

2. Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct target engagement in a cellular context.[2]

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a few minutes to induce protein denaturation and aggregation.

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated proteins.

  • Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

Signaling_Pathway Ligand Growth Factor Receptor On-Target Receptor Kinase A Ligand->Receptor Downstream1 Signaling Protein 1 Receptor->Downstream1 P RauvoyunineC This compound RauvoyunineC->Receptor Inhibits OffTarget Off-Target Kinase B RauvoyunineC->OffTarget Inhibits (Off-Target) Downstream2 Signaling Protein 2 Downstream1->Downstream2 P Phenotype Expected Phenotype Downstream2->Phenotype OffTarget_Phenotype Unexpected Phenotype OffTarget->OffTarget_Phenotype

Caption: Hypothetical signaling pathway illustrating on- and off-target effects of this compound.

Experimental_Workflow Start Observe Unexpected Phenotype or Toxicity DoseResponse Perform Dose-Response and Cytotoxicity Assays Start->DoseResponse ComparePotency Compare Phenotypic EC50 with On-Target IC50 DoseResponse->ComparePotency OffTargetSuspected Off-Target Effect Suspected ComparePotency->OffTargetSuspected Discrepancy OnTargetLikely Phenotype Likely On-Target ComparePotency->OnTargetLikely Correlation Profiling Conduct Broad-Panel Kinase/Receptor Screening OffTargetSuspected->Profiling CETSA Validate Direct Binding with CETSA Profiling->CETSA IdentifyOffTarget Identify Potential Off-Targets CETSA->IdentifyOffTarget

Caption: Experimental workflow for troubleshooting and identifying off-target effects.

References

Technical Support Center: Overcoming Resistance to Rauvoyunine C in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Rauvoyunine C, an investigational alkaloid compound for cancer research. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential resistance mechanisms that may be encountered during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

This compound is a picraline-type alkaloid isolated from the aerial parts of Rauvolfia yunnanensis.[1][2][3] While its precise anti-cancer mechanism of action is still under investigation, like many natural product-derived compounds, it is hypothesized to induce cell death and inhibit proliferation in cancer cells. Natural products can exert their effects through various mechanisms, including the induction of apoptosis, inhibition of key signaling pathways like PI3K/Akt/mTOR, or by causing DNA damage.[4][5]

Q2: My cancer cell line, which was initially sensitive to this compound, now shows reduced response. What are the potential causes of this acquired resistance?

Acquired resistance to anti-cancer compounds is a common phenomenon and can be multifactorial.[6] The primary suspected mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cancer cells, reducing its intracellular concentration and efficacy.[5][7]

  • Alteration of the Molecular Target: If this compound acts on a specific protein, mutations or changes in the expression of this target can prevent the drug from binding effectively.

  • Activation of Pro-Survival Signaling Pathways: Cancer cells can upregulate alternative signaling pathways to bypass the effects of the drug. For example, increased activity of the PI3K/Akt/mTOR pathway is a common mechanism for promoting cell survival and proliferation in the presence of anti-cancer agents.[4]

  • Enhanced DNA Damage Repair: If this compound induces DNA damage, resistant cells may have an enhanced capacity to repair this damage, thus mitigating the drug's cytotoxic effects.[7]

  • Evasion of Apoptosis: Changes in the expression of apoptotic regulatory proteins (e.g., Bcl-2 family proteins) can make cells less susceptible to programmed cell death.[5]

Q3: How can I confirm that my cell line has developed resistance to this compound?

The most direct way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line with the parental (sensitive) cell line. A significant increase in the IC50 value is a clear indicator of resistance.[8] This is typically determined using a cell viability assay.

Q4: Are there any known strategies to overcome resistance to natural product-based drugs like this compound?

Yes, several strategies are being explored to overcome chemoresistance:

  • Combination Therapy: Using this compound in combination with other therapeutic agents can be effective. This could include inhibitors of drug efflux pumps, or drugs that target parallel survival pathways.[9][10]

  • Targeting Resistance Mechanisms: If a specific resistance mechanism is identified (e.g., P-gp overexpression), specific inhibitors can be used to resensitize the cells to this compound.

  • Novel Drug Delivery Systems: Nanoparticle-based delivery systems can be designed to bypass efflux pumps and deliver the drug more effectively to the cancer cells.[11]

  • Targeted Protein Degradation: Technologies like Proteolysis Targeting Chimeras (PROTACs) can be used to induce the degradation of proteins that confer resistance.[10]

Troubleshooting Guides

Problem 1: Decreased efficacy of this compound in my cell line.

Possible Cause 1: Development of Resistance.

  • Troubleshooting Steps:

    • Confirm Resistance: Perform a dose-response curve and calculate the IC50 value for both the suspected resistant and the parental cell line using a cell viability assay (see Experimental Protocol 1).

    • Investigate Efflux Pump Overexpression: Analyze the protein levels of common ABC transporters like P-gp (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2) using Western blotting (see Experimental Protocol 2). Check the corresponding mRNA levels using qPCR.

    • Assess Pro-Survival Pathways: Examine the activation status (i.e., phosphorylation) of key proteins in survival pathways like Akt and mTOR via Western blotting.

Possible Cause 2: Compound Instability or Degradation.

  • Troubleshooting Steps:

    • Check Compound Storage: Ensure this compound is stored under the recommended conditions (typically -20°C or -80°C, protected from light).

    • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a stock solution before each experiment.

    • Verify Compound Integrity: If possible, verify the purity and integrity of your this compound stock using analytical methods like HPLC.

Problem 2: Inconsistent results between experiments.

Possible Cause 1: Cell Culture Contamination.

  • Troubleshooting Steps:

    • Microscopic Examination: Regularly inspect your cell cultures for any signs of bacterial or fungal contamination.

    • Mycoplasma Testing: Periodically test your cell lines for mycoplasma contamination, as it can significantly alter cellular responses.

Possible Cause 2: High Passage Number of Cell Line.

  • Troubleshooting Steps:

    • Use Low Passage Cells: Use cells with a low passage number for your experiments, as high passage numbers can lead to genetic drift and altered phenotypes.

    • Thaw a New Vial: If you suspect your current culture has changed, thaw a new, early-passage vial of the parental cell line.

Data Presentation

Table 1: Example of IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines

This table template can be used to record and compare the IC50 values obtained from your experiments.

Cell LineTreatmentIC50 (µM) ± SDResistance Index (RI)
Parental (Sensitive)This compound[Enter Value]1.0
Resistant Sub-lineThis compound[Enter Value][Calculate as IC50 Resistant / IC50 Sensitive]
Parental + Inhibitor XThis compound[Enter Value][Calculate as IC50 Parental+Inhibitor / IC50 Sensitive]
Resistant + Inhibitor XThis compound[Enter Value][Calculate as IC50 Resistant+Inhibitor / IC50 Sensitive]

SD: Standard Deviation; RI: A higher RI indicates greater resistance.

Experimental Protocols

Experimental Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.

Experimental Protocol 2: Western Blotting for Resistance-Associated Proteins

This protocol is for analyzing the expression of proteins like P-gp, Akt, and p-Akt.

  • Protein Extraction: Lyse the parental and resistant cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., P-gp, Akt, p-Akt, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Putative Signaling Pathway for this compound Action and Resistance cluster_1 Resistance Mechanisms RC This compound Target Cellular Target (e.g., Kinase, Tubulin) RC->Target Apoptosis Apoptosis Target->Apoptosis Proliferation Cell Proliferation Inhibition Target->Proliferation Pgp P-glycoprotein (Drug Efflux) Pgp->RC Removes Akt PI3K/Akt Pathway Activation Akt->Apoptosis Inhibits

Caption: Putative mechanism of this compound and potential resistance pathways.

G cluster_0 Experimental Workflow for Investigating this compound Resistance cluster_1 Mechanism Investigation Start Observation: Decreased this compound Efficacy Step1 1. Develop Resistant Cell Line (Dose Escalation) Start->Step1 Step2 2. Confirm Resistance (IC50 Assay) Step1->Step2 Step3 3. Investigate Mechanisms Step2->Step3 Mech1 A. Gene/Protein Expression (qPCR, Western Blot) Step3->Mech1 Mech2 B. Functional Assays (e.g., Efflux Assay) Step3->Mech2 Mech3 C. Pathway Analysis (e.g., Phospho-arrays) Step3->Mech3 Step4 4. Test Re-sensitization Strategies Mech1->Step4 Mech2->Step4 Mech3->Step4

Caption: Workflow for characterizing this compound resistance.

G cluster_0 Troubleshooting Logic for this compound Resistance Q1 Is the IC50 of this compound significantly increased? A1_Yes Resistance Confirmed Q1->A1_Yes Yes A1_No Check compound stability, cell health, and assay protocol. Q1->A1_No No Q2 Is P-glycoprotein (P-gp) overexpressed? A1_Yes->Q2 A2_Yes Test with a P-gp inhibitor to see if sensitivity is restored. Q2->A2_Yes Yes A2_No Investigate other mechanisms (e.g., Akt pathway, target mutation). Q2->A2_No No

Caption: Decision tree for troubleshooting this compound resistance.

References

Technical Support Center: Investigating Rauvoyunine C and Other Novel Rauvolfia Alkaloids In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific in vivo dosage, mechanism of action, and experimental protocols for Rauvoyunine C is not currently available in published scientific literature. This guide is intended for researchers, scientists, and drug development professionals working with novel or poorly characterized alkaloids from the Rauvolfia genus. The content provided is based on established principles for the investigation of plant-derived compounds and general knowledge of Rauvolfia alkaloids. All proposed protocols and starting dosages are hypothetical and must be validated through rigorous, stepwise experimentation, beginning with comprehensive in vitro characterization and acute toxicity studies.

Frequently Asked Questions (FAQs)

Q1: I cannot find a starting dosage for this compound for my in vivo mouse model. Where should I begin?

A1: When no prior data exists, a starting dose must be determined empirically. The recommended approach is to first conduct in vitro cytotoxicity assays on relevant cell lines to find the IC50 value. Following this, an acute toxicity study in a small number of animals is essential. A common method is the "Up-and-Down Procedure" (OECD Test Guideline 425) to estimate the LD50 (lethal dose, 50%). A safe starting dose for efficacy studies is typically 1/10th to 1/100th of the determined LD50 or the maximum tolerated dose (MTD).

Q2: My Rauvolfia alkaloid is poorly soluble in standard aqueous vehicles. How can I prepare it for injection?

A2: Poor aqueous solubility is a common challenge with alkaloids. Here are several troubleshooting steps:

  • Co-solvents: Try creating a vehicle with a mixture of saline and a biocompatible organic solvent. Common options include DMSO (final concentration should ideally be <5%), PEG400, or ethanol. Always run a vehicle-only control group to ensure the vehicle itself has no biological effect.

  • pH Adjustment: Alkaloids are often basic and their solubility can be increased by acidifying the solution to form a salt. A dilute solution of HCl or tartaric acid can be used. Ensure the final pH is within a physiologically tolerable range (typically pH 4-8 for parenteral administration).

  • Formulation: For longer-term studies, consider more advanced formulations like cyclodextrin complexes or lipid-based nanoemulsions to improve solubility and bioavailability.

Q3: The animals in my study are showing signs of sedation and lethargy after administration of a novel Rauvolfia alkaloid. Is this expected?

A3: Yes, this is a known class effect of many Rauvolfia alkaloids, most notably reserpine.[1][2] These compounds can deplete catecholamines (like norepinephrine) and serotonin in the central and peripheral nervous systems, leading to sedative effects and decreased motor activity.[1][3][4] It is crucial to:

  • Document all behavioral changes meticulously.

  • Include a functional observation battery (FOB) or similar neurobehavioral assessment in your study protocol.

  • Consider if the sedative effect could confound the results of your primary endpoint (e.g., performance in a behavioral test). If so, you may need to adjust the dose or the timing of administration.

Q4: What are the likely mechanisms of action for a novel Rauvolfia alkaloid?

A4: While the specific mechanism of this compound is unknown, alkaloids from this genus are known to have several effects, primarily related to treating hypertension and inflammation.[1][3][5] Potential mechanisms include:

  • Sympathetic Nervous System Inhibition: Blocking the reuptake of neurotransmitters like norepinephrine, leading to vasodilation.[1][3][4]

  • RAAS Modulation: Affecting the Renin-Angiotensin-Aldosterone System to reduce blood pressure.[1][3]

  • Anti-inflammatory Action: Reducing pro-inflammatory cytokines (TNF-α, IL-6) and potentially inhibiting COX enzymes.[1][6][7]

  • Antioxidant Effects: Scavenging free radicals to protect vascular endothelial cells.[1][3]

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Solution(s)
Precipitation of Compound in Vehicle - pH of the vehicle is not optimal.- Saturation limit exceeded.- Temperature change affecting solubility.- Adjust the pH of the vehicle (acidify for basic alkaloids).- Perform a full solubility assessment to determine the maximum concentration.- Gently warm the solution before administration (ensure compound is heat-stable).- Prepare fresh on the day of dosing.
High Variability in Animal Response - Inconsistent dosing volume or technique.- Poor bioavailability due to formulation issues.- Genetic variability in animal strain.- Compound instability after preparation.- Ensure all technicians are trained on the same administration technique (e.g., oral gavage, IP injection).- Re-evaluate the formulation for better solubility and absorption.- Increase the number of animals per group to improve statistical power.- Assess the stability of your dosing solution over the time course of administration.
No Observable Effect at High Doses - Poor absorption/bioavailability from the chosen route.- Rapid metabolism and clearance of the compound.- The compound is not active in the chosen model.- Conduct a pilot pharmacokinetic (PK) study to measure plasma concentrations.- Consider a different route of administration (e.g., IV vs. oral).- Re-screen the compound in relevant in vitro assays to confirm its activity.
Unexpected Animal Morbidity/Mortality - Off-target toxicity.- Vehicle toxicity.- Acute, severe pharmacological effect (e.g., drastic drop in blood pressure).- Immediately halt the study and perform a necropsy on affected animals.- Run a vehicle-only control group at the highest volume administered.- Conduct a dose-range-finding study with smaller, more frequent dose escalations and intensive monitoring (blood pressure, heart rate).

Experimental Protocols

Generalized Protocol for In Vivo Evaluation of a Novel Rauvolfia Alkaloid

This protocol provides a general framework. Specific details (animal model, endpoints, etc.) must be tailored to the research question.

1. Compound Preparation and Characterization:

  • Purity Analysis: Confirm the identity and purity of the isolated alkaloid using HPLC-MS and NMR. Purity should be >95%.

  • Solubility Testing: Determine the solubility in various pharmaceutically acceptable vehicles (e.g., water, saline, 5% DMSO in saline, 10% PEG400 in saline).

  • Stability Analysis: Assess the stability of the compound in the chosen dosing vehicle at room temperature and 4°C over a 24-hour period.

2. Acute Toxicity Study (Dose Range Finding):

  • Objective: To determine the Maximum Tolerated Dose (MTD) and estimate the LD50.

  • Method: Use the OECD 425 Guideline (Up-and-Down Procedure).

  • Animals: Female mice (or rats), nulliparous and non-pregnant, 8-12 weeks old.

  • Procedure:

    • Dose a single animal at a starting dose (e.g., 100 mg/kg).

    • Observe the animal for 48 hours for signs of toxicity and mortality.

    • If the animal survives, the next animal is dosed at a higher level (e.g., a 3.2x increment).

    • If the animal dies, the next animal is dosed at a lower level.

    • Continue until the reversal criteria are met as per the guideline.

    • Observe all animals for a total of 14 days. Record body weight, clinical signs, and any mortality.

3. Pilot Pharmacokinetic (PK) Study:

  • Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Animals: Male Sprague-Dawley rats (cannulated, if possible).

  • Procedure:

    • Administer a single dose of the alkaloid (e.g., 1/10th of MTD) via the intended route (e.g., oral gavage) and intravenously to another group.

    • Collect blood samples at predefined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

    • Process blood to plasma and store at -80°C.

    • Analyze plasma concentrations using a validated LC-MS/MS method.

    • Calculate key PK parameters (Cmax, Tmax, AUC, half-life, bioavailability).

4. Efficacy Study (Example: Spontaneously Hypertensive Rat Model):

  • Objective: To evaluate the therapeutic effect of the alkaloid on a disease-relevant endpoint.

  • Animals: Spontaneously Hypertensive Rats (SHR), 14-16 weeks old.

  • Procedure:

    • Acclimatize animals and train them for blood pressure measurement (e.g., tail-cuff method).

    • Randomize animals into groups (n=8-10 per group): Vehicle Control, Positive Control (e.g., Reserpine), Test Compound (Low, Medium, High doses).

    • Administer the compound daily for a specified period (e.g., 14 or 28 days).

    • Measure systolic and diastolic blood pressure and heart rate before dosing and at regular intervals throughout the study.

    • At the end of the study, collect blood and tissues for biomarker analysis (e.g., plasma cytokines, renin levels).

Data Presentation Templates

The following tables are templates for organizing data from your in vivo studies.

Table 1: Acute Toxicity Study Results for this compound

Dose (mg/kg)Route of AdministrationNo. of AnimalsMortality (within 48h)Clinical Signs of ToxicityBody Weight Change (Day 14)
e.g., 100e.g., Orale.g., 1e.g., 0/1e.g., Sedation, piloerectione.g., +5%
e.g., 320e.g., Orale.g., 1e.g., 0/1e.g., Severe sedation, ataxiae.g., -2%
e.g., 1000e.g., Orale.g., 1e.g., 1/1e.g., Lethargy, tremorsN/A
Estimated LD50:
MTD:

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterOral Administration (Dose: X mg/kg)IV Administration (Dose: Y mg/kg)
Cmax (ng/mL) ValueValue
Tmax (h) ValueN/A
AUC₀-t (ngh/mL) ValueValue
AUC₀-inf (ngh/mL) ValueValue
t½ (h) ValueValue
Bioavailability (%) Calculated ValueN/A

Visualizations

Experimental and Logical Workflows

G cluster_0 Pre-clinical Investigation Workflow for a Novel Alkaloid A Compound Isolation & Purity/Solubility Check B In Vitro Screening (Cytotoxicity & Activity) A->B C Acute Toxicity Study (e.g., OECD 425) B->C Proceed if active & low toxicity D Determine MTD / LD50 C->D E Pilot PK Study (Oral & IV) D->E F Select Doses for Efficacy Study D->F E->F G Chronic Efficacy Study (Disease Model) F->G H Data Analysis (Endpoints & Biomarkers) G->H

Caption: Workflow for in vivo evaluation of novel alkaloids.

Hypothetical Signaling Pathways for a Rauvolfia Alkaloid

Caption: Hypothetical mechanisms of Rauvolfia alkaloids.

References

Navigating the Challenges of Rauvoyunine C in Preclinical Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals working with Rauvoyunine C and other Rauwolfia alkaloids now have access to a comprehensive technical support center designed to address the challenges of in vivo toxicity. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to aid in the minimization of adverse effects in animal models. By offering clear, actionable guidance, this center aims to enhance the reliability and reproducibility of preclinical studies involving this class of compounds.

Given the limited specific data on this compound, this guide leverages the extensive research on reserpine, a structurally and functionally similar alkaloid from Rauwolfia serpentina, as a well-established proxy. The core toxicity of these compounds stems from their ability to irreversibly inhibit the Vesicular Monoamine Transporter 2 (VMAT-2), leading to the depletion of critical neurotransmitters such as dopamine, norepinephrine, and serotonin. This depletion manifests in a range of dose-dependent adverse effects, primarily impacting the central nervous, cardiovascular, and gastrointestinal systems.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during in vivo studies with this compound and related alkaloids.

Q1: What are the expected signs of toxicity in rodents administered this compound?

A1: Based on studies with reserpine, researchers should anticipate a spectrum of clinical signs, primarily related to monoamine depletion. These include sedation, lethargy, motor impairment (hypo-locomotion), and potentially a catatonic state at higher doses. Cardiovascular effects such as bradycardia (slowed heart rate) and hypotension are also common. Gastrointestinal signs may include diarrhea and gastric irritation.[1] Long-term administration has been associated with an increased risk of certain tumors in rodents.[2]

Q2: An animal in my study has become severely lethargic and unresponsive shortly after dosing. What should I do?

A2: This is a critical adverse event that requires immediate attention.

  • Troubleshooting Steps:

    • Confirm Vital Signs: If possible, assess the animal's heart rate and respiratory rate. A significant decrease is indicative of severe cardiovascular depression.

    • Supportive Care: Provide thermal support to prevent hypothermia, a common side effect. Ensure easy access to food and water.

    • Consider Reversal Agents: While there is no direct antidote, pharmacological support may be necessary. In a clinical setting, vagal blocking agents like atropine may be used to counter severe bradycardia.[3]

    • Dose and Formulation Review: Immediately review the dose administered and the formulation used. Check for any potential errors in calculation or preparation.

    • Euthanasia: If the animal is in significant distress with no signs of recovery, euthanasia should be considered in accordance with approved institutional guidelines.

Q3: I am observing significant weight loss in my treatment group. What are the potential causes and solutions?

A3: Weight loss is a common finding in reserpine-treated animals and can be multifactorial.

  • Troubleshooting Steps:

    • Assess Food and Water Intake: The sedative effects of the compound can lead to reduced consumption. Monitor food and water intake daily.

    • Provide Palatable, Easily Accessible Food: Use of a soft, highly palatable diet placed on the cage floor can encourage eating.

    • Monitor for Dehydration: Check for signs of dehydration (e.g., skin tenting). If necessary, provide subcutaneous fluid support as per your approved protocol.

    • Dose Adjustment: The current dose may be too high for chronic administration. Consider a dose-response study to identify a better-tolerated dose that still achieves the desired pharmacological effect.

    • Evaluate Gastrointestinal Distress: Persistent diarrhea can contribute to weight loss. If this is observed, it may be a dose-limiting toxicity.

Q4: My formulation of this compound is precipitating. How can I improve its solubility for in vivo administration?

A4: Alkaloids like this compound are often poorly soluble in aqueous solutions, requiring careful formulation.

  • Troubleshooting Steps:

    • Co-Solvent Systems: Use a mixture of a water-miscible organic solvent like DMSO or polyethylene glycol (PEG) with saline or water. It is critical to keep the percentage of organic solvent as low as possible to avoid vehicle-induced toxicity.[4][5]

    • pH Adjustment: The solubility of alkaloids is often pH-dependent. Adjusting the pH of the vehicle with a pharmaceutically acceptable acid or base can improve solubility.

    • Use of Surfactants: Surfactants such as Tween 80 can be used to create microemulsions or suspensions that improve the bioavailability of poorly soluble compounds.[6]

    • Particle Size Reduction: For suspension formulations, reducing the particle size of the compound through techniques like micronization can improve dissolution and absorption.[4]

Q5: There is high variability in the behavioral or physiological responses within my treatment group. What could be the cause?

A5: High variability can undermine the statistical power of a study.

  • Troubleshooting Steps:

    • Standardize Administration Technique: Ensure that the route of administration (e.g., oral gavage, intraperitoneal injection) is performed consistently by all personnel. Inconsistent technique can lead to variability in absorption.[7][8]

    • Homogeneity of Formulation: If using a suspension, ensure it is thoroughly mixed before each administration to guarantee a consistent dose for each animal.

    • Animal Acclimatization: Ensure all animals are properly acclimated to the housing and handling procedures before the start of the study to minimize stress-induced variability.

    • Control for Environmental Factors: Maintain consistent light/dark cycles, temperature, and noise levels, as these can influence animal behavior and physiology.

Quantitative Toxicity Data

The following tables summarize the acute toxicity data for reserpine, which can be used as a reference for initial dose-finding studies with this compound.

Table 1: Acute Lethal Dose (LD50) of Reserpine in Rodents

SpeciesRoute of AdministrationLD50 (mg/kg)
RatOral420
RatIntraperitoneal44
RatIntravenous15
MouseOral200
MouseSubcutaneous52

Data sourced from PubChem CID 5770.[2]

Experimental Protocols

Protocol 1: General In Vivo Toxicity Assessment of this compound in Rodents

This protocol outlines a general procedure for an acute or sub-acute toxicity study.

1. Formulation Preparation:

  • Objective: To prepare a homogenous and stable formulation for administration.

  • Example Vehicle (for a poorly soluble alkaloid):

    • 10% DMSO

    • 40% PEG300

    • 5% Tween 80

    • 45% Saline

  • Procedure:

    • Dissolve the required amount of this compound in DMSO.

    • Add PEG300 and Tween 80, and vortex until the solution is clear.

    • Add saline dropwise while continuously vortexing to avoid precipitation.

    • Prepare the formulation fresh daily.

2. Animal Dosing:

  • Oral Gavage (Rat):

    • Weigh the animal to determine the correct dosing volume (typically 5-10 mL/kg).[9]

    • Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.[7][9]

    • Restrain the animal firmly but gently, ensuring the head and body are in a straight line.

    • Insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The animal should swallow as the needle is advanced. Do not force the needle.[7][10]

    • Administer the dose slowly and smoothly.

    • Gently remove the needle and return the animal to its cage.

  • Intraperitoneal (IP) Injection (Mouse):

    • Weigh the animal to determine the correct injection volume (typically <10 mL/kg).[11]

    • Use an appropriate needle size (e.g., 25-27 gauge).[11]

    • Restrain the mouse, exposing the abdomen.

    • Insert the needle into the lower right quadrant of the abdomen at a 30-40° angle to avoid puncturing the cecum or bladder.[11]

    • Aspirate to ensure no fluid or blood is drawn back, then inject the solution.

    • Return the animal to its cage.

3. Monitoring and Data Collection:

  • Comprehensive Monitoring Checklist:

    • General Health: Observe animals twice daily for changes in posture, activity level, and grooming.

    • Body Weight: Measure daily.

    • Clinical Signs: Record the onset, duration, and severity of any signs of toxicity (e.g., sedation, tremors, diarrhea).

    • Food and Water Consumption: Measure daily.

    • Cardiovascular (optional): If equipment is available, monitor heart rate and blood pressure using non-invasive tail-cuff methods.

    • Post-Mortem: At the end of the study, perform a gross necropsy and collect tissues for histopathological analysis, paying close attention to the liver, brain, and heart.

Protocol 2: Mitigation of Hepatotoxicity with Antioxidant Co-administration

Reserpine-induced toxicity is associated with oxidative stress, particularly in the liver. Co-administration of antioxidants may mitigate these effects.[12][13]

1. Agent Preparation:

  • This compound: Prepare as described in Protocol 1.

  • Mitigating Agent (Example: Green Tea Catechins or Thymoquinone):

    • Green tea extracts can be administered orally.

    • Thymoquinone has been administered at doses of 10 and 20 mg/kg in mice to prevent reserpine-induced neurotoxicity.[2]

2. Study Design:

  • Group 1: Vehicle Control

  • Group 2: this compound alone

  • Group 3: this compound + Mitigating Agent

  • Group 4: Mitigating Agent alone

3. Administration Schedule:

  • The mitigating agent can be administered prior to or concurrently with this compound, depending on its pharmacokinetic properties.

4. Endpoints:

  • In addition to the monitoring described in Protocol 1, collect blood at the end of the study for analysis of liver function markers (e.g., ALT, AST).

  • Collect liver tissue for histopathological examination and analysis of oxidative stress markers (e.g., MDA levels, antioxidant enzyme activity).[12][13]

Visualizing Mechanisms and Workflows

To aid in the understanding of the underlying mechanisms and experimental processes, the following diagrams have been generated.

Rauvoyunine_C_Toxicity_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Rauvoyunine_C This compound VMAT2 VMAT-2 Rauvoyunine_C->VMAT2 Inhibits Vesicle Synaptic Vesicle VMAT2->Vesicle Transports Dopamine Dopamine_vesicle Vesicular Dopamine Dopamine_cyto Cytoplasmic Dopamine MAO MAO Dopamine_cyto->MAO Metabolism ROS Reactive Oxygen Species (ROS) Dopamine_cyto->ROS Oxidation Receptor Dopamine Receptor Dopamine_vesicle->Receptor Release into Synapse (Reduced) DOPAC DOPAC (Metabolite) MAO->DOPAC Response Reduced Signal Transduction Receptor->Response

Figure 1. Mechanism of this compound-induced neurotoxicity.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration & Monitoring cluster_analysis Analysis Formulation 1. Formulation Preparation (Vehicle + this compound) Dose_Calc 2. Dose Calculation (Based on Body Weight) Formulation->Dose_Calc Dosing 3. Administration (e.g., Oral Gavage) Dose_Calc->Dosing Acclimatization Animal Acclimatization Baseline Baseline Measurements (Weight, etc.) Acclimatization->Baseline Baseline->Dosing Monitoring 4. Daily Monitoring (Clinical Signs, Weight) Dosing->Monitoring Endpoint 5. Endpoint Collection (Blood, Tissues) Monitoring->Endpoint Biochem Biochemical Analysis (e.g., ALT, AST) Endpoint->Biochem Histo Histopathology Endpoint->Histo Data_Analysis 6. Data Analysis & Interpretation Biochem->Data_Analysis Histo->Data_Analysis

Figure 2. General workflow for in vivo toxicity assessment.

This technical support center provides a foundational resource for researchers. It is imperative that all experimental procedures are conducted in accordance with an institutionally approved animal care and use protocol. Continuous monitoring and a proactive approach to animal welfare are paramount for the ethical and successful execution of these studies.

References

Rauvoyunine C experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Rauvoyunine C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls and best practices for working with this novel alkaloid.

Disclaimer: this compound is a research compound. Information regarding its specific biological activities and mechanisms of action is limited. The guidance provided here is based on general best practices for natural product research and should be adapted to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known properties?

This compound is a natural alkaloid compound isolated from the fungus Trichoderma harzianum.[1][2] Alkaloids derived from Trichoderma species are known to possess a range of biological activities, including antifungal, antimicrobial, and cytotoxic effects.[3][4]

Summary of Physical and Chemical Properties:

PropertyValueSource
CAS Number 1211543-01-9[5][6]
Molecular Formula C32H36N2O9[6]
Molecular Weight 592.65 g/mol [6]
Appearance Powder[6]
Melting Point 173-175°C (in acetone)[5][6]
Boiling Point (Predicted) 685.7 ± 55.0°C[5][6]
Density (Predicted) 1.39 ± 0.1 g/cm3 [5][6]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[5][6] Insoluble in water.
Purity Typically available at ≥98%[7]

Q2: What are the potential biological activities of this compound?

While specific studies on this compound are limited, secondary metabolites from Trichoderma harzianum have shown a variety of biological activities, including:

  • Antifungal activity [2]

  • Antimicrobial activity

  • Cytotoxicity against various cancer cell lines[2]

  • Anticancer properties [8][9]

  • Anti-inflammatory properties [10][11]

  • Neuroprotective effects [12][13]

Therefore, it is plausible that this compound may exhibit one or more of these activities.

Q3: How should I prepare a stock solution of this compound?

Given its solubility profile, it is recommended to prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO).

Protocol for Stock Solution Preparation:

  • Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM).

  • Add the appropriate volume of high-purity DMSO to the vial containing the this compound powder.

  • Vortex or sonicate gently until the compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: The final concentration of DMSO in your experimental medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

Troubleshooting Guides

Problem 1: I am not observing any biological effect in my cell-based assay.

  • Possible Cause 1: Inadequate Concentration. The effective concentration of this compound may be higher than what you are currently testing.

    • Solution: Perform a dose-response experiment over a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the optimal working concentration.

  • Possible Cause 2: Poor Solubility in Aqueous Medium. this compound is insoluble in water. Precipitates may form when the DMSO stock is diluted in aqueous culture medium.

    • Solution: Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation occurs, consider using a lower final concentration or employing a solubilizing agent (e.g., Pluronic F-68), though the latter may have its own cellular effects that need to be controlled for.

  • Possible Cause 3: Instability of the Compound. The compound may be unstable under your experimental conditions (e.g., prolonged incubation at 37°C, exposure to light).

    • Solution: Minimize the exposure of the compound to harsh conditions. Prepare fresh dilutions from the frozen stock for each experiment.

Problem 2: I am observing high levels of cell death even at low concentrations, including in my control group.

  • Possible Cause 1: DMSO Toxicity. The final concentration of DMSO in your culture medium may be too high.

    • Solution: Ensure the final DMSO concentration is at or below 0.1%. Prepare a vehicle control with the same final DMSO concentration as your experimental samples to assess solvent toxicity.

  • Possible Cause 2: Off-Target Effects. The compound may have non-specific cytotoxic effects.[14][15][16]

    • Solution: Consider using a counterscreen with a different cell line to assess specificity. If possible, investigate the mechanism of cell death to understand if it is a targeted effect (e.g., apoptosis) or a non-specific one (e.g., necrosis).

Experimental Protocols and Best Practices

General Experimental Workflow

The following workflow is a general guideline for investigating the biological activity of a novel compound like this compound.

Experimental_Workflow cluster_prep Preparation cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_validation Validation prep Prepare Stock Solution (e.g., 10 mM in DMSO) screen Dose-Response Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) prep->screen determine_ic50 Determine IC50 Value screen->determine_ic50 apoptosis Apoptosis vs. Necrosis Assay (e.g., Annexin V/PI Staining) determine_ic50->apoptosis pathway Target Pathway Analysis (e.g., Western Blot, qPCR) apoptosis->pathway counterscreen Counterscreen in Non-target Cells pathway->counterscreen in_vivo In Vivo Model (if applicable) counterscreen->in_vivo Signaling_Pathways cluster_pro_survival Pro-Survival / Proliferation cluster_apoptosis Apoptosis cluster_inflammation Inflammation pi3k_akt PI3K/Akt Pathway mapk MAPK/ERK Pathway caspases Caspase Activation bcl2 Bcl-2 Family Proteins nfkb NF-κB Pathway jak_stat JAK/STAT Pathway Rauvoyunine_C Rauvoyunine_C Rauvoyunine_C->pi3k_akt Inhibition? Rauvoyunine_C->mapk Inhibition? Rauvoyunine_C->caspases Activation? Rauvoyunine_C->bcl2 Modulation? Rauvoyunine_C->nfkb Inhibition? Rauvoyunine_C->jak_stat Inhibition?

References

Technical Support Center: Synthesis and Purification of Reserpine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Reserpine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of Reserpine?

A1: The primary challenge in the total synthesis of Reserpine lies in controlling the complex stereochemistry of the molecule, which has six stereocenters. Historically, the most significant hurdle has been the stereoselective formation of the C3 hydrogen, which tends to favor the thermodynamically more stable, but undesired, isoreserpine configuration.[1][2][3] Key challenges include:

  • Stereocontrol at C3: Achieving the correct (β) configuration at the C3 position is difficult as the epimeric (α) configuration (isoreserpine) is often the major product in many synthetic routes.[2][3]

  • Construction of the E-ring: The densely functionalized E-ring with its multiple stereocenters presents a significant synthetic obstacle.[4]

  • Overall Yield: Due to the multi-step nature of the synthesis, achieving a high overall yield is challenging.[5]

Q2: What are some common side reactions or byproducts in Reserpine synthesis?

A2: The most common byproduct is the diastereomer isoreserpine , where the stereochemistry at the C3 position is inverted.[2][3] Other potential side reactions can include incomplete reactions, over-oxidation or reduction at various stages, and the formation of other stereoisomers. The specific side products will depend on the synthetic route employed.

Q3: What are the key considerations for purifying crude Reserpine?

A3: Key considerations for purifying crude Reserpine include:

  • Separation of Diastereomers: The primary purification challenge is the separation of Reserpine from isoreserpine. This often requires high-resolution chromatographic techniques.

  • Alkaloid Nature: Reserpine is an alkaloid, which can lead to peak tailing on standard silica or C18 columns during chromatography.[6] Using specialized columns or mobile phase additives can mitigate this issue.

  • Stability: Reserpine can be sensitive to light and pH changes.[7] Purification conditions should be chosen to minimize degradation. It is advisable to conduct purification steps without direct exposure to daylight and use light-resistant vessels.[7]

Q4: How can I monitor the progress of a Reserpine synthesis reaction?

A4: Reaction progress can be monitored using standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): A quick and effective method to track the consumption of starting materials and the formation of products.

  • High-Performance Liquid Chromatography (HPLC): Provides more detailed and quantitative information on the reaction progress, including the formation of isomers and byproducts.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying intermediates and byproducts by their mass-to-charge ratio.

Troubleshooting Guides

Issue 1: Low Yield in a Synthetic Step

Low_Yield_Troubleshooting start Low Reaction Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) check_purity->check_conditions solution_purity Purify Starting Materials check_purity->solution_purity Impure check_reagents Check Reagent Quality and Stoichiometry check_conditions->check_reagents solution_conditions Optimize Reaction Conditions (e.g., Increase Time/Temperature) check_conditions->solution_conditions Incorrect incomplete_reaction Incomplete Reaction? check_reagents->incomplete_reaction solution_reagents Use Fresh Reagents / Adjust Stoichiometry check_reagents->solution_reagents Suboptimal side_reactions Significant Side Products? incomplete_reaction->side_reactions No solution_incomplete Increase Reaction Time or Temperature Consider a More Active Catalyst incomplete_reaction->solution_incomplete Yes product_degradation Product Degradation? side_reactions->product_degradation No solution_side_reactions Modify Reaction Conditions to Improve Selectivity (e.g., Lower Temperature, Different Solvent) side_reactions->solution_side_reactions Yes solution_degradation Use Milder Reaction Conditions Protect from Light/Air product_degradation->solution_degradation Yes

Troubleshooting workflow for low reaction yield.
Possible Cause Suggested Solution
Impure Starting Materials Verify the purity of starting materials by NMR, LC-MS, or other appropriate analytical techniques. Purify if necessary.
Incorrect Reaction Conditions Double-check that the reaction temperature, time, and atmosphere (e.g., inert) are as specified in the protocol.
Degraded Reagents Use freshly opened or purified reagents. Some reagents, especially organometallics and hydrides, are sensitive to air and moisture.
Incomplete Reaction Monitor the reaction by TLC or HPLC. If starting material remains, consider extending the reaction time, increasing the temperature, or adding more reagent.
Formation of Side Products Analyze the crude reaction mixture by LC-MS to identify major byproducts. Adjusting the reaction conditions (e.g., temperature, solvent, order of addition) may improve selectivity.
Product Degradation If the desired product is unstable under the reaction or workup conditions, consider using milder reagents, shorter reaction times, or protecting the product from light or extreme pH.
Issue 2: Poor Diastereoselectivity (High Isoreserpine Content)
Possible Cause Suggested Solution
Thermodynamic Control The formation of isoreserpine is often thermodynamically favored. Employing kinetic control (e.g., lower temperatures, specific catalysts) can favor the formation of Reserpine.[2]
Sub-optimal Chiral Catalyst or Auxiliary In asymmetric syntheses, the choice of chiral catalyst or auxiliary is crucial. Screen different catalysts or auxiliaries to improve diastereoselectivity.
Incorrect Solvent or Additives The solvent can have a significant impact on the transition state of the reaction. Experiment with different solvents to enhance stereocontrol.
Epimerization during Workup or Purification Reserpine can potentially epimerize at C3 under certain conditions. Use mild workup procedures and avoid harsh acidic or basic conditions during purification.
Issue 3: Challenges in Chromatographic Purification
Possible Cause Suggested Solution
Poor Separation of Diastereomers Use high-resolution HPLC with a suitable stationary phase (e.g., C18, phenyl-hexyl). Optimize the mobile phase composition and gradient to maximize the resolution between Reserpine and isoreserpine.
Peak Tailing Due to its basic nitrogen atoms, Reserpine can interact with residual silanols on silica-based columns, causing peak tailing. Use a positively charged surface (PCS) C18 column or add a competing base (e.g., triethylamine) or an acid (e.g., formic acid) to the mobile phase.[6] A high pH mobile phase can also improve peak shape.[8]
Low Recovery from the Column Reserpine may adsorb irreversibly to the stationary phase. Ensure proper column packing and equilibration. Check the solubility of Reserpine in the mobile phase.
Sample Overload Injecting too much crude material can lead to poor separation. Determine the loading capacity of your column and perform multiple injections if necessary for preparative purification.

Data Presentation

Table 1: Reported Yields for Key Steps in Selected Reserpine Syntheses
Synthetic Step Reaction Type Yield (%) Reference
Dihydro-β-carboline + EnoneFormal Aza-Diels-Alder76[1]
Keto-aldehyde to PentacycleIntramolecular Aldol CyclizationNot specified, single diastereomer[1]
Woodward Synthesis (Overall)Total SynthesisNot specified[5]
Stork Synthesis (Overall)Total SynthesisNot specified[6]

Note: Yields are highly dependent on the specific reagents and conditions used and may vary between laboratories.

Table 2: Exemplary HPLC Conditions for Reserpine Analysis and Purification
Parameter Analytical HPLC Preparative HPLC (Suggested Starting Point)
Column C18 (e.g., 2.1 x 50 mm, 1.8 µm)C18 (e.g., 21.2 x 250 mm, 5-10 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 10% to 50% B over 20 minOptimized based on analytical run
Flow Rate 0.2 - 0.6 mL/min15 - 25 mL/min
Detection UV at 268 nmUV at 268 nm
Reference [9][10][11]General preparative HPLC principles

Experimental Protocols

Protocol 1: General Procedure for Preparative HPLC Purification of Crude Reserpine
  • Sample Preparation: Dissolve the crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with a small amount of DMSO if necessary for solubility) at a known concentration. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Analytical Method Development: Develop an analytical HPLC method to achieve baseline separation of Reserpine from isoreserpine and other impurities. A good starting point is a C18 column with a water/acetonitrile mobile phase containing 0.1% formic acid.

  • Method Scale-Up: Scale up the analytical method to a preparative scale. Adjust the flow rate and gradient time proportionally to the column dimensions.

  • Purification Run: Equilibrate the preparative column with the initial mobile phase conditions. Inject the filtered crude sample.

  • Fraction Collection: Collect fractions based on the UV chromatogram. Collect the peak corresponding to Reserpine.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Further drying under high vacuum will yield the purified Reserpine.

Visualizations

Purification_Workflow crude_product Crude Reserpine Mixture dissolve_filter Dissolve in Suitable Solvent and Filter crude_product->dissolve_filter analytical_hplc Analytical HPLC for Method Development dissolve_filter->analytical_hplc prep_hplc Preparative HPLC analytical_hplc->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Purity Analysis of Fractions (Analytical HPLC) fraction_collection->purity_check combine_pure Combine Pure Fractions purity_check->combine_pure solvent_removal Solvent Removal under Reduced Pressure combine_pure->solvent_removal pure_reserpine Purified Reserpine solvent_removal->pure_reserpine

A general workflow for the purification of Reserpine.

References

Navigating the Intricacies of Rauvoyunine C: A Technical Support Guide for Complex NMR Spectra

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals grappling with the nuanced NMR spectra of Rauvoyunine C, this technical support center offers a comprehensive resource for troubleshooting and interpretation. This guide provides detailed experimental protocols, quantitative data summaries, and visual workflows to facilitate accurate structural elucidation and overcome common experimental hurdles.

The complex molecular architecture of this compound, a monoterpenoid indole alkaloid isolated from Rauvolfia yunnanensis, often presents significant challenges in the interpretation of its Nuclear Magnetic Resonance (NMR) spectra. Overlapping signals, subtle coupling patterns, and the presence of multiple chiral centers demand a meticulous and systematic approach to spectral analysis. This guide is designed to address the specific issues encountered during these experiments, providing clear, actionable solutions in a user-friendly question-and-answer format.

Troubleshooting Common NMR Issues with this compound

This section addresses frequently encountered problems during the acquisition and interpretation of this compound NMR spectra.

Question 1: Why do I observe signal broadening for certain protons in the ¹H NMR spectrum?

Answer: Signal broadening in the ¹H NMR spectrum of this compound can arise from several factors:

  • Intermediate Rate Chemical Exchange: Protons near stereocenters or in conformationally flexible parts of the molecule can undergo chemical exchange on a timescale that is comparable to the NMR timescale. This is particularly common for hydroxyl (-OH) and amine (N-H) protons.

  • Presence of Rotamers: The complex ring system of this compound may lead to the existence of multiple stable conformations (rotamers) that are in slow equilibrium. If the interconversion rate is on the order of the NMR frequency difference between the conformers, broadened signals will be observed.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals in the sample or the NMR solvent can cause significant line broadening.

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help distinguish between these phenomena. If the broadening is due to chemical exchange or the presence of rotamers, the signals may sharpen or coalesce into a single peak at higher temperatures, or resolve into distinct signals for each conformer at lower temperatures.

  • Solvent Exchange: For exchangeable protons like -OH and N-H, adding a drop of deuterium oxide (D₂O) to the NMR tube will cause the proton signal to disappear, confirming its identity.

  • Sample and Solvent Purity: Ensure the use of high-purity, degassed NMR solvents and meticulously clean NMR tubes to minimize paramagnetic impurities.

Question 2: I am struggling to assign the quaternary carbons in the ¹³C NMR spectrum. How can I definitively identify them?

Answer: Quaternary carbons lack directly attached protons, making their assignment challenging using standard techniques like HSQC. The following strategies are recommended:

  • Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR experiment detects long-range correlations (typically 2-3 bonds) between protons and carbons. By observing correlations from well-assigned protons to a quaternary carbon, its position in the carbon skeleton can be established.

  • 1D and 2D INADEQUATE: While experimentally demanding due to the low natural abundance of ¹³C, the INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) provides direct ¹³C-¹³C correlation information, definitively establishing the carbon framework.

Question 3: The aromatic region of my ¹H NMR spectrum is crowded and difficult to interpret. What techniques can I use for better resolution?

Answer: The indole moiety of this compound gives rise to several signals in the aromatic region of the ¹H NMR spectrum, which can be heavily overlapped.

  • Higher Field Strength: Utilizing a higher field NMR spectrometer (e.g., 600 MHz or above) will increase the chemical shift dispersion, potentially resolving the overlapping signals.

  • 2D J-Resolved Spectroscopy: This experiment separates chemical shifts and coupling constants onto two different axes, which can help to unravel complex multiplet structures.

  • Selective 1D NOE or TOCSY: By selectively irradiating a specific proton in the crowded region, you can identify spatially close protons (NOE) or protons within the same spin system (TOCSY), aiding in the assignment process.

Quantitative NMR Data for this compound

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, as reported in the literature. These values were obtained in DMSO-d₆.

Table 1: ¹H NMR (600 MHz, DMSO-d₆) and ¹³C NMR (150 MHz, DMSO-d₆) Data for this compound

PositionδH (ppm), J (Hz)δC (ppm)
2138.6
34.00 (d, 8.4)55.6
53.28 (t, 6.6)57.7
6a1.41 (d, 12.0)37.5
6b2.55 (dd, 12.0, 6.6)
7111.8
8127.6
96.89 (d, 2.4)100.3
10153.4
116.73 (dd, 8.4, 2.4)114.9
12132.1
13149.0
14a1.83 (m)26.0
14b1.79 (m)
1581.8
1657.8
17a5.00 (s)77.2
181.62 (d, 6.6)13.2
19131.0
20125.0
21a3.45 (dt, 16.2, 2.4)53.8
21b3.36 (m)
N-H10.85 (s)
OMe3.75 (s)55.7

Note: Some proton signals are reported as multiplets (m) or are overlapped. For complete assignment, 2D NMR data is essential.

Experimental Protocols

A standardized approach is crucial for obtaining high-quality, reproducible NMR data for this compound.

1. Sample Preparation:

  • Sample Quantity: Weigh approximately 5-10 mg of purified this compound.

  • Solvent: Dissolve the sample in 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The use of an aprotic solvent like DMSO-d₆ is often preferred for indole alkaloids to observe the N-H proton signal.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (600 MHz or higher is recommended) equipped with a cryoprobe will provide the best sensitivity and resolution.

  • 1D ¹H NMR:

    • Acquire a standard 1D proton spectrum to assess sample purity and identify major functional groups.

    • Typical parameters: 32-64 scans, 2-5 second relaxation delay.

  • 1D ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 or more scans, 2-second relaxation delay.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, crucial for connecting spin systems and assigning quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the relative stereochemistry.

Visualizing the NMR Interpretation Workflow

The following diagrams illustrate the logical flow for acquiring and interpreting NMR data for the structural elucidation of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation start Start: Purified this compound dissolve Dissolve in DMSO-d6 start->dissolve filter Filter into NMR Tube dissolve->filter oneD_H 1D ¹H NMR filter->oneD_H oneD_C 1D ¹³C NMR oneD_H->oneD_C cosy 2D COSY oneD_C->cosy hsqc 2D HSQC cosy->hsqc hmbc 2D HMBC hsqc->hmbc noesy 2D NOESY/ROESY hmbc->noesy assign_protons Assign Proton Signals noesy->assign_protons assign_carbons Assign Carbon Signals assign_protons->assign_carbons HSQC connect_fragments Connect Structural Fragments assign_carbons->connect_fragments COSY, HMBC stereo Determine Stereochemistry connect_fragments->stereo NOESY/ROESY final_structure Final Structure of this compound stereo->final_structure troubleshooting_logic cluster_broad Broad Signals cluster_assignment Assignment Issues start Problem Encountered in NMR Spectrum broad_signals Broad Signals Observed start->broad_signals assignment_issue Difficulty in Signal Assignment start->assignment_issue vt_nmr Perform VT-NMR broad_signals->vt_nmr d2o_exchange D₂O Exchange broad_signals->d2o_exchange check_purity Check Sample/Solvent Purity broad_signals->check_purity hmbc_exp Run HMBC for Quaternary Carbons assignment_issue->hmbc_exp higher_field Use Higher Field Instrument assignment_issue->higher_field twoD_jres 2D J-Resolved for Overlapping Signals assignment_issue->twoD_jres

Technical Support Center: Scaling Up Rauvoyunine C Isolation from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature with detailed protocols for the specific isolation and scaling up of Rauvoyunine C is limited. The following guide is based on established methods for the isolation of structurally related indole alkaloids from Rauvolfia species, which are the natural source of this compound. These protocols and troubleshooting tips should be adapted and optimized for the specific target compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources for this compound?

A1: this compound is an indole alkaloid found in plants of the Rauvolfia genus, which is in the Apocynaceae family. While specific yields for this compound are not widely reported, notable species for related alkaloids include Rauwolfia serpentina, Rauwolfia vomitoria, and Rauwolfia tetraphylla. Researchers should screen different parts of the plant (roots, stem bark, leaves) to identify the source with the highest concentration of this compound.[1][2][3]

Q2: What are the critical steps in scaling up the isolation of this compound?

A2: The critical steps involve:

  • Biomass Procurement and Preparation: Sourcing high-quality plant material and proper drying and grinding to maximize surface area for extraction.

  • Extraction: Selecting an appropriate solvent and method to efficiently extract the target alkaloid.

  • Solvent Partitioning: A liquid-liquid extraction to separate the crude alkaloid fraction from other phytochemicals.

  • Chromatographic Purification: Employing techniques like column chromatography and High-Performance Liquid Chromatography (HPLC) for the isolation of pure this compound.

  • Crystallization/Final Product Formulation: Obtaining the final pure compound in a stable form.

Q3: How can I quantify the amount of this compound in my extracts and fractions?

A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for the quantification of indole alkaloids.[4][5] A validated HPLC method using a suitable standard is essential for accurate quantification. If a pure standard of this compound is unavailable, related indole alkaloid standards may be used for preliminary estimations, but this should be noted as a limitation.

Q4: What are the main challenges in scaling up from lab to pilot scale?

A4: Key challenges include:

  • Maintaining extraction efficiency and consistency with larger volumes.

  • Handling and disposal of large volumes of solvents.

  • The significant increase in the cost of chromatographic media and solvents.

  • Ensuring consistent purity and yield.

  • Potential for compound degradation with longer processing times.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Crude Alkaloid Extract Inefficient extraction due to improper solvent or technique.Optimize the extraction solvent system (e.g., methanol, ethanol, or chloroform mixtures).[2] Consider using techniques like Soxhlet or ultrasound-assisted extraction to improve efficiency.
Poor quality of plant material.Ensure the use of properly identified, harvested, and stored plant material. Alkaloid content can vary with season and plant age.
Poor Separation in Column Chromatography Inappropriate stationary or mobile phase.Perform small-scale trials with different adsorbents (e.g., silica gel, alumina) and solvent systems of varying polarity to determine the optimal conditions for separating this compound from other alkaloids.[2]
Column overloading.Reduce the amount of crude extract loaded onto the column relative to the amount of stationary phase.
Peak Tailing or Broadening in HPLC Secondary interactions between the analyte and the stationary phase.Add a competing amine (e.g., triethylamine) to the mobile phase to reduce peak tailing. Ensure the mobile phase pH is appropriate for the analyte.
Column degradation.Use a guard column and ensure proper sample filtration to extend the life of the analytical column.
Compound Degradation During Isolation Exposure to harsh pH, high temperatures, or light.Indole alkaloids can be sensitive to acidic and basic conditions, heat, and light.[6] Conduct stability studies to determine the optimal conditions for handling and storage. Whenever possible, work at reduced temperatures and protect samples from light.
Difficulty in Scaling Up Chromatography Non-linear scaling of chromatographic conditions.When scaling up, maintain the ratio of sample load to column volume. The linear velocity of the mobile phase should be kept constant, which means the flow rate will need to be increased proportionally to the cross-sectional area of the larger column.

Quantitative Data Summary

The following tables summarize typical yields and purity of related indole alkaloids from Rauvolfia species, which can serve as a benchmark for the isolation of this compound.

Table 1: Total Alkaloid Content in Different Solvent Fractions of Rauwolfia serpentina Roots [2]

Solvent FractionTotal Alkaloid Content (%)
Chloroform2.68
Ethyl AcetateNot specified
ButanolNot specified
WaterNot specified

Table 2: Yield and Purity of Isolated Alkaloids from Rauwolfia tetraphylla (from 3g of crude extract)

AlkaloidYield (mg)Purity (%)
10-methoxytetrahydroalstonine162.697
Isoreserpiline296.595.5
α-yohimbine160.4>95
Reserpiline150.2>95

Detailed Experimental Protocols

Extraction of Total Alkaloids from Rauwolfia Species

This protocol is a general procedure and should be optimized for this compound.

  • Maceration:

    • Air-dry and pulverize the plant material (e.g., roots of Rauwolfia serpentina).

    • Macerate the powdered material in methanol for 72 hours at room temperature with occasional stirring.[2]

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

  • Acid-Base Extraction for Alkaloid Enrichment:

    • Suspend the crude methanolic extract in an acidic aqueous solution (e.g., 5% acetic acid).

    • Wash the acidic solution with a non-polar solvent like hexane to remove fats and other non-polar compounds.

    • Make the aqueous layer alkaline (pH 9-10) with a base (e.g., ammonium hydroxide).

    • Extract the liberated free alkaloids with an organic solvent such as chloroform or dichloromethane.

    • Combine the organic layers and evaporate the solvent to yield the crude alkaloid fraction.

Chromatographic Purification
  • Column Chromatography (Initial Separation):

    • Pack a glass column with silica gel (60-120 mesh) slurried in a non-polar solvent (e.g., hexane).

    • Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate and then methanol.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to pool fractions containing compounds with similar Rf values.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

    • Further purify the fractions containing the target compound using a preparative HPLC system with a suitable column (e.g., C18).

    • Develop a separation method using an analytical HPLC first to determine the optimal mobile phase composition (e.g., a mixture of acetonitrile and water with a modifier like formic acid or triethylamine).

    • Scale up the analytical method to the preparative scale.

    • Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.

Visualizations

Experimental_Workflow cluster_extraction Extraction & Partitioning cluster_purification Purification plant_material Powdered Rauvolfia Plant Material extraction Methanol Extraction plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom fractions Collected Fractions column_chrom->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: General workflow for the isolation of this compound.

Scaling_Up_Logic lab_scale Lab Scale Method (Analytical HPLC) method_development Method Development & Optimization lab_scale->method_development scale_up_calc Scale-Up Calculations method_development->scale_up_calc pilot_scale Pilot/Prep Scale Method (Preparative HPLC) scale_up_calc->pilot_scale validation Validation & Purity Analysis pilot_scale->validation

Caption: Logical steps for scaling up the chromatographic purification.

References

Validation & Comparative

A Comparative Analysis of the In Vitro Cytotoxicity of Rauvoyunine C and Vincristine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of Rauvoyunine C, a picraline-type indole alkaloid, and vincristine, a well-established vinca alkaloid chemotherapeutic agent. The following sections present a summary of their cytotoxic activity against various human cancer cell lines, detailed experimental protocols for the assays cited, and an overview of their known mechanisms of action.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activities of this compound and vincristine against a panel of human cancer cell lines are summarized in Table 1. The data, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), have been compiled from independent studies. It is important to note that direct comparative studies between this compound and vincristine have not been published; therefore, variations in experimental conditions should be considered when interpreting these results.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of this compound and Vincristine

Cell LineCancer TypeThis compound (μM)Vincristine (μM)
HL-60Promyelocytic Leukemia2.700.081 (81 nM in resistant cells)[1]
SMMC-7721Hepatocellular Carcinoma3.80Data not available
A-549Non-small Cell Lung Carcinoma11.910.1715 (171.5 nM)
MCF-7Breast Adenocarcinoma3.797.371 (in wild-type cells)
SW480Colorectal Adenocarcinoma3.93> 100 (in a study with cisplatin)

Note: The IC50 values for this compound are from a single study and were determined using the MTT assay. The IC50 values for vincristine are compiled from various sources and may have been determined using different methodologies.

Experimental Protocols

The methodologies employed to determine the cytotoxic activity of this compound and vincristine are crucial for the accurate interpretation and replication of the presented data.

Cytotoxicity Assay for this compound (MTT Assay)

The cytotoxic activity of this compound was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan, which is directly proportional to the number of viable cells.

Experimental Workflow:

MTT_Assay start Seed cells in 96-well plates incubate1 Incubate for 24h start->incubate1 treat Add serial dilutions of this compound incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read Measure absorbance at 570 nm add_dmso->read

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Detailed Steps:

  • Cell Seeding: Human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW480) were seeded into 96-well microtiter plates at an appropriate density.

  • Incubation: The plates were incubated for 24 hours to allow for cell attachment.

  • Drug Treatment: The cells were then treated with various concentrations of this compound.

  • Incubation: The plates were incubated for an additional 48 hours.

  • MTT Addition: Following the incubation period, MTT solution was added to each well.

  • Formazan Formation: The plates were incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader. The IC50 values were then calculated from the dose-response curves.

General Cytotoxicity Assay for Vincristine (MTT or SRB Assay)

The cytotoxicity of vincristine is commonly determined using either the MTT assay, as described above, or the Sulforhodamine B (SRB) assay. The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the SRB dye.

Experimental Workflow for SRB Assay:

SRB_Assay start Seed cells in 96-well plates incubate1 Incubate for 24h start->incubate1 treat Add serial dilutions of Vincristine incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 fix Fix cells with trichloroacetic acid (TCA) incubate2->fix stain Stain with Sulforhodamine B (SRB) fix->stain wash Wash with acetic acid stain->wash solubilize Solubilize bound dye with Tris base wash->solubilize read Measure absorbance at ~515 nm solubilize->read

Caption: Workflow of the Sulforhodamine B (SRB) assay.

Detailed Steps for SRB Assay:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with vincristine.

  • Cell Fixation: After the incubation period, the cells are fixed to the plate with cold trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB solution.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is read at approximately 515 nm.

Mechanism of Action and Signaling Pathways

This compound

The precise molecular mechanism of action for this compound has not yet been fully elucidated. As a picraline-type indole alkaloid, it belongs to a class of compounds known for a wide range of biological activities. Further research is required to identify its specific cellular targets and the signaling pathways it modulates to exert its cytotoxic effects.

Vincristine

Vincristine's mechanism of action is well-characterized. It is a potent microtubule-destabilizing agent that exerts its cytotoxic effects by disrupting the dynamics of microtubule assembly and disassembly, which are critical for various cellular processes, most notably mitosis.

Signaling Pathway for Vincristine-Induced Mitotic Arrest:

Vincristine_Pathway vincristine Vincristine tubulin αβ-Tubulin Dimers vincristine->tubulin Binds to microtubule Microtubule Polymerization vincristine->microtubule Inhibits tubulin->microtubule Polymerize into spindle Mitotic Spindle Formation microtubule->spindle metaphase Metaphase Arrest spindle->metaphase apoptosis Apoptosis metaphase->apoptosis

Caption: Vincristine's mechanism of action leading to apoptosis.

Key Steps in Vincristine's Mechanism:

  • Binding to Tubulin: Vincristine binds to the β-subunit of tubulin dimers, the fundamental building blocks of microtubules.[2]

  • Inhibition of Microtubule Polymerization: This binding prevents the polymerization of tubulin dimers into microtubules.[2]

  • Disruption of Mitotic Spindle: The inability to form functional microtubules leads to the disruption of the mitotic spindle, a critical structure for chromosome segregation during cell division.

  • Metaphase Arrest: Consequently, cells are arrested in the metaphase of mitosis.

  • Induction of Apoptosis: Prolonged metaphase arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

References

A Comparative Guide to Rauwolfia Alkaloids: Profiling Rauvoyunine C Alongside Established Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Rauwolfia is a rich source of indole alkaloids, many of which possess significant pharmacological activities. For centuries, extracts from these plants have been used in traditional medicine, most notably for the treatment of hypertension and mental disorders. The discovery of reserpine as the primary antihypertensive agent in Rauwolfia serpentina marked a milestone in cardiovascular pharmacology. Since then, a plethora of other alkaloids have been isolated and characterized, each with a unique pharmacological profile. This guide provides a comparative overview of a lesser-known constituent, Rauvoyunine C, alongside the well-established Rauwolfia alkaloids: reserpine, ajmaline, and ajmalicine. We present available quantitative data, detailed experimental protocols for preclinical evaluation, and visualizations of their molecular mechanisms to aid researchers in navigating the therapeutic potential of this important class of natural products.

Chemical Structures and Overview

The primary alkaloids discussed in this guide belong to the indole alkaloid family, sharing a common biosynthetic origin but exhibiting significant structural diversity that translates into distinct biological activities.

AlkaloidChemical StructureKey Characteristics
This compound (Structure not publicly available)A picraline-type indole alkaloid isolated from the aerial parts of Rauvolfia yunnanensis. Its biological activity, particularly concerning cardiovascular effects, remains largely unexplored in publicly accessible literature.
Reserpine C₃₃H₄₀N₂O₉The most well-known Rauwolfia alkaloid, historically used as an antihypertensive and antipsychotic agent. It acts by depleting catecholamines from nerve endings.
Ajmaline C₂₀H₂₆N₂O₂A Class Ia antiarrhythmic agent, primarily used in the diagnosis of Brugada syndrome. Its primary mechanism involves blocking sodium channels in the heart.
Ajmalicine (Raubasine) C₂₁H₂₄N₂O₃Known for its antihypertensive and circulatory-enhancing properties. It functions as an α₁-adrenergic receptor antagonist and a calcium channel blocker.[1]

Quantitative Comparison of Biological Activities

Direct comparative studies on the antihypertensive effects of this compound against other Rauwolfia alkaloids are not currently available in the public domain. However, we can compile the existing quantitative data for the well-characterized alkaloids to provide a basis for future research.

Table 1: In Vitro Binding and Cytotoxicity Data

AlkaloidTargetAssayValueReference
This compound Various human cancer cell linesCytotoxicity AssayData not publicly available-
Reserpine Human VMAT1Ki34 nM[2]
Human VMAT2Ki12 nM[2]
P-glycoproteinIC₅₀0.5 µM[2]
JB6 P+ cellsCytotoxicity (1-day treatment)IC₅₀ = 43.9 µM[3]
HepG2-C8 cellsCytotoxicity (1-day treatment)IC₅₀ = 54.9 µM[3]
Ajmaline Cardiac Ito (transient outward K⁺ current)Whole-cell patch clampIC₅₀ = 216 µM[4]
Ajmalicine Acetylcholinesterase (AChE)In vitro inhibitionIC₅₀ = 1.7 µM[5]
Butyrylcholinesterase (BuChE)In vitro inhibitionIC₅₀ = 2.8 µM[5]

Table 2: In Vivo Antihypertensive and Antiarrhythmic Effects

Alkaloid/ExtractAnimal ModelDosageEffectReference
Rauwolfia serpentina aqueous methanolic extract Albino Rats200 mg/kgSignificant decrease in systolic and diastolic blood pressure[6]
Ajmaline Anesthetized rats with coronary artery occlusion0.125 - 2 mg/kg (i.v.)Dose-dependent suppression of arrhythmias[7][8][9]

Experimental Protocols

For researchers aiming to investigate the antihypertensive properties of Rauwolfia alkaloids, the following experimental models and protocols are widely accepted.

L-NAME-Induced Hypertension Model in Rats

This model is a standard method for inducing hypertension through the inhibition of nitric oxide synthase.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Nω-nitro-L-arginine methyl ester (L-NAME)

  • Vehicle for alkaloid administration (e.g., distilled water, saline with a solubilizing agent)

  • Standard rat chow and drinking water

Procedure:

  • Acclimatization: House the rats in a controlled environment (22-24°C, 12-hour light/dark cycle) for at least one week before the experiment, with free access to food and water.

  • Induction of Hypertension: Dissolve L-NAME in the drinking water at a concentration that provides a daily dose of 40 mg/kg. Continue this administration for 4 to 7 weeks.

  • Grouping: Divide the animals into at least four groups:

    • Control group (receiving regular drinking water and vehicle)

    • L-NAME group (receiving L-NAME in drinking water and vehicle)

    • L-NAME + Test Alkaloid group(s) (receiving L-NAME and the test alkaloid at different doses)

    • L-NAME + Reference Drug group (e.g., a known antihypertensive drug)

  • Drug Administration: Administer the test alkaloids and reference drug orally or via injection for the duration of the study, typically starting after the establishment of hypertension.

  • Blood Pressure Measurement: Monitor systolic and diastolic blood pressure weekly using a non-invasive tail-cuff method (detailed below).

  • Data Analysis: Analyze the changes in blood pressure over time and compare the effects of the test alkaloids with the control and reference groups.

Non-Invasive Blood Pressure Measurement by Tail-Cuff Plethysmography

This is a common and reliable method for repeated blood pressure measurements in conscious rats.

Equipment:

  • Rat restrainer

  • Tail-cuff with a pneumatic pulse sensor

  • Cuff inflator

  • Amplifier and data acquisition system

Procedure:

  • Habituation: To minimize stress-induced variations in blood pressure, habituate the rats to the restrainer and the measurement procedure for several days before the actual experiment.

  • Restraint: Gently place the rat into an appropriately sized restrainer.

  • Cuff Placement: Place the tail-cuff around the base of the rat's tail.

  • Measurement Cycle:

    • The system will automatically inflate the cuff to a pressure that occludes blood flow in the tail artery.

    • The cuff will then slowly deflate.

    • The sensor detects the pressure at which blood flow resumes, which corresponds to the systolic blood pressure. Some systems can also provide an estimate of diastolic pressure.

  • Data Recording: Record multiple readings for each animal at each time point and calculate the average to ensure accuracy.

Signaling Pathways and Mechanisms of Action

The diverse pharmacological effects of Rauwolfia alkaloids stem from their interactions with various molecular targets. The following diagrams illustrate the known signaling pathways for reserpine, ajmaline, and ajmalicine.

Reserpine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Monoamines_vesicle Vesicular Monoamines Reduced_Release Reduced Neurotransmitter Release Vesicle->Reduced_Release Monoamines_cyto Cytoplasmic Monoamines (NE, DA, 5-HT) Monoamines_cyto->VMAT2 Uptake MAO MAO Monoamines_cyto->MAO Degradation Metabolites Inactive Metabolites MAO->Metabolites Reserpine Reserpine Reserpine->VMAT2 Irreversible Blockade Receptors Adrenergic/Dopaminergic/ Serotonergic Receptors Reduced_Release->Receptors Decreased Binding Reduced_Signaling Reduced Postsynaptic Signaling Receptors->Reduced_Signaling

Caption: Mechanism of action of Reserpine.

Ajmaline_Mechanism cluster_cardiomyocyte Cardiomyocyte Membrane cluster_effect Electrophysiological Effect Na_channel Voltage-gated Na⁺ Channel (SCN5A) Na_influx Na⁺ Influx (Depolarization) Na_channel->Na_influx K_channel Voltage-gated K⁺ Channels (e.g., Ito) K_efflux K⁺ Efflux (Repolarization) K_channel->K_efflux Ca_channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx (Plateau Phase) Ca_channel->Ca_influx AP_prolongation Action Potential Prolongation Na_influx->AP_prolongation K_efflux->AP_prolongation Ajmaline Ajmaline Ajmaline->Na_channel Blockade Ajmaline->K_channel Blockade Ajmaline->Ca_channel Blockade ERP_increase Increased Effective Refractory Period AP_prolongation->ERP_increase

Caption: Mechanism of action of Ajmaline.

Ajmalicine_Mechanism cluster_smooth_muscle Vascular Smooth Muscle Cell Alpha1_receptor α₁-Adrenergic Receptor IP3_pathway IP₃ Pathway Alpha1_receptor->IP3_pathway Ca_channel_L L-type Ca²⁺ Channel Ca_influx_cell Ca²⁺ Influx Ca_channel_L->Ca_influx_cell Contraction Vasoconstriction IP3_pathway->Contraction Ca_influx_cell->Contraction Relaxation Vasodilation Norepinephrine Norepinephrine Norepinephrine->Alpha1_receptor Binds & Activates Ajmalicine Ajmalicine Ajmalicine->Alpha1_receptor Antagonist Ajmalicine->Ca_channel_L Blockade

Caption: Mechanism of action of Ajmalicine.

Conclusion

While this compound remains an enigmatic member of the Rauwolfia alkaloid family with respect to its cardiovascular effects, the well-documented activities of reserpine, ajmaline, and ajmalicine highlight the therapeutic potential held within this chemical class. The provided data and protocols offer a foundation for further investigation and comparative studies. Future research should prioritize the elucidation of this compound's pharmacological profile, particularly its antihypertensive and cytotoxic properties, to fully understand its potential as a novel therapeutic agent. The detailed mechanisms of action of the established alkaloids also provide a roadmap for investigating the molecular targets of new compounds like this compound. This comparative approach is essential for the rational design and development of next-generation pharmaceuticals derived from these valuable natural products.

References

Unveiling the Combat Against Breast Cancer: A Comparative Analysis of Paclitaxel and the Elusive Rauvoyunine C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for more effective and less toxic cancer therapies is a continuous journey. This guide provides a detailed comparison of the well-established chemotherapeutic agent, paclitaxel, and the lesser-known compound, Rauvoyunine C, in the context of breast cancer cell treatment. While extensive data exists for paclitaxel, information on this compound remains scarce in publicly available scientific literature, precluding a direct, data-driven comparison at this time.

Paclitaxel: A Pillar in Breast Cancer Chemotherapy

Paclitaxel, a member of the taxane family of drugs, is a cornerstone in the treatment of various cancers, including breast cancer.[1] Its primary mechanism of action involves the stabilization of microtubules, essential components of the cell's cytoskeleton.[2][3] This interference with microtubule dynamics disrupts the process of cell division, leading to cell cycle arrest and ultimately, programmed cell death (apoptosis).[2][3]

Cytotoxicity and Efficacy

Numerous studies have demonstrated the cytotoxic effects of paclitaxel against a range of breast cancer cell lines. Its efficacy is concentration-dependent, with higher concentrations generally leading to more rapid cell death.[2][4] However, even at clinically relevant low concentrations, paclitaxel can induce cell death by causing chromosome missegregation during cell division.[4][5]

Induction of Apoptosis

Paclitaxel is a potent inducer of apoptosis in breast cancer cells.[6] This programmed cell death is triggered through multiple pathways. One key mechanism involves the activation of the PI3K/AKT signaling pathway, where paclitaxel has been shown to inhibit this pathway, leading to increased apoptosis.[7] Furthermore, paclitaxel can induce apoptosis through the regulation of the Bcl-2 family of proteins, which play a critical role in controlling cell death.[2][8] Studies have also indicated that paclitaxel-induced apoptosis can be dependent on the pro-apoptotic protein BAK.[8] The process of apoptosis induction by paclitaxel can be observed within hours of treatment.[9]

Cell Cycle Arrest

A hallmark of paclitaxel's action is its ability to arrest cells in the G2/M phase of the cell cycle.[2][10] By stabilizing microtubules, paclitaxel activates the spindle assembly checkpoint, preventing the cell from progressing into anaphase and leading to a prolonged mitotic arrest.[4] This sustained arrest ultimately triggers the apoptotic machinery.[2] The concentration of paclitaxel can influence the nature of the cell cycle arrest, with lower concentrations causing mitotic slippage and the formation of abnormal mitotic spindles.[4][5]

This compound: An Uncharted Territory

In stark contrast to the wealth of information on paclitaxel, a comprehensive search of scientific databases and literature reveals a significant lack of data on this compound and its effects on breast cancer cells. There are no readily available studies detailing its cytotoxicity, its impact on apoptosis, or its influence on the cell cycle in any cancer cell line, let alone specifically in breast cancer.

The absence of published research on this compound makes a direct comparison with paclitaxel impossible. It is plausible that "this compound" may be a novel, yet-to-be-published compound, a misnomer, or a compound that has not been investigated for its anticancer properties.

Data Summary: Paclitaxel's Impact on Breast Cancer Cells

Due to the lack of data for this compound, the following tables summarize the well-documented effects of paclitaxel on breast cancer cells.

ParameterEffect of Paclitaxel on Breast Cancer CellsReferences
Mechanism of Action Stabilizes microtubules, leading to mitotic arrest and chromosome missegregation.[2][3][4]
Primary Effect Cytotoxicity, Induction of Apoptosis, Cell Cycle Arrest at G2/M phase.[4][6][7][10]
Signaling Pathway Involvement Inhibition of PI3K/AKT pathway, Regulation of Bcl-2 family proteins.[2][7][8]
Cell LineIC50 / Effective ConcentrationObserved EffectsReferences
MDA-MB-231≤100 nMReduction in live cells, increase in dead cells.[4]
Cal51≤100 nMReduction in live cells, increase in dead cells.[4]
MCF-7Dose-dependentInhibition of cell viability and proliferation, induction of apoptosis, G2/M arrest.[7][10]

Experimental Protocols

The following are generalized methodologies for key experiments used to assess the effects of compounds like paclitaxel on breast cancer cells.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Breast cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the test compound (e.g., paclitaxel) for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with the test compound for the desired time.

  • Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are washed and resuspended in Annexin V binding buffer, followed by the addition of Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Cells are treated and harvested as described above.

  • Fixation: Cells are fixed in cold 70% ethanol to permeabilize the membrane.

  • Staining: Fixed cells are treated with RNase A to remove RNA and then stained with Propidium Iodide (PI), which intercalates with DNA.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.

Visualizing Paclitaxel's Mechanism of Action

The following diagrams illustrate the key mechanisms of paclitaxel in breast cancer cells.

Paclitaxel_Mechanism Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Spindle_Assembly_Checkpoint Spindle_Assembly_Checkpoint Microtubules->Spindle_Assembly_Checkpoint Activates Mitotic_Arrest Mitotic_Arrest Spindle_Assembly_Checkpoint->Mitotic_Arrest Induces Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Leads to

Caption: Paclitaxel's mechanism leading to apoptosis.

Paclitaxel_Signaling_Pathway Paclitaxel Paclitaxel PI3K_AKT_Pathway PI3K_AKT_Pathway Paclitaxel->PI3K_AKT_Pathway Inhibits Bcl2_Family Bcl2_Family Paclitaxel->Bcl2_Family Regulates Apoptosis Apoptosis PI3K_AKT_Pathway->Apoptosis Inhibition promotes Bcl2_Family->Apoptosis Regulation promotes

Caption: Paclitaxel's impact on key signaling pathways.

Experimental_Workflow_Cell_Viability cluster_0 MTT Assay Workflow A Seed Cells B Treat with Compound A->B C Add MTT B->C D Solubilize Formazan C->D E Measure Absorbance D->E

Caption: Workflow for MTT-based cell viability assay.

Conclusion

Paclitaxel remains a vital tool in the arsenal against breast cancer, with a well-characterized mechanism of action that leads to cancer cell death through the disruption of microtubule function and the modulation of key signaling pathways. In contrast, this compound is an unknown entity in the context of breast cancer research based on current scientific literature. This guide highlights the extensive body of knowledge surrounding paclitaxel and underscores the critical need for research into novel compounds like this compound to potentially uncover new therapeutic avenues. Future studies are essential to determine if this compound holds any promise as an anticancer agent and to enable a meaningful comparison with established drugs like paclitaxel.

References

No Evidence of Anticancer Activity for Rauvoyunine C Found in Publicly Available Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and research databases, no studies validating the anticancer activity of Rauvoyunine C have been identified. As a result, a comparison guide detailing its performance against other anticancer agents, including experimental data and protocols, cannot be provided at this time.

The inquiry for information on this compound's potential efficacy in cancer treatment yielded no specific results. Searches for its biological activity, mechanism of action in cancer cells, and any in vitro or in vivo studies produced no relevant findings. Furthermore, there is no public information on the synthesis of this compound analogs for the purpose of investigating anticancer properties.

The scientific community relies on published, peer-reviewed data to validate the therapeutic potential of any compound. In the case of this compound, such data appears to be non-existent in the public domain. Therefore, any claims regarding its anticancer activity cannot be substantiated.

For researchers, scientists, and drug development professionals interested in the discovery of novel anticancer agents, the focus remains on compounds with documented and verifiable biological activity. Numerous natural and synthetic compounds are actively being investigated, with their mechanisms of action, efficacy, and safety profiles being rigorously evaluated and reported in scientific literature. Unfortunately, this compound does not currently feature in this body of research.

It is crucial for the scientific and medical communities to base their research and clinical decisions on robust, evidence-based information to ensure the safety and efficacy of potential therapeutic agents. At present, this compound lacks the necessary scientific validation to be considered a candidate for anticancer therapy.

Unraveling the Mechanisms of Rauwolfia Alkaloids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the distinct modes of action of key Rauwolfia alkaloids, offering a cross-validation of their therapeutic effects through experimental data and pathway analysis.

The Rauwolfia genus of flowering plants is a rich source of bioactive indole alkaloids, which have been traditionally used for centuries and have led to the development of modern pharmaceuticals. While the user's query for "Rauvoyunine C" did not yield specific findings, it is highly probable that the intended subject belongs to the well-documented family of Rauwolfia alkaloids. This guide provides a comparative analysis of the mechanisms of action for three prominent alkaloids from this class: Reserpine, Ajmaline, and Yohimbine. These compounds, while originating from the same botanical source, exhibit remarkably distinct pharmacological profiles by targeting different components of cellular signaling.

Comparative Overview of Key Rauwolfia Alkaloids

The therapeutic applications of Reserpine, Ajmaline, and Yohimbine are a direct consequence of their unique molecular targets. Reserpine is known for its antihypertensive and historical antipsychotic effects, Ajmaline is a critical tool in cardiac electrophysiology, and Yohimbine is primarily recognized for its effects on the sympathetic nervous system and its use in treating erectile dysfunction.

Alkaloid Primary Target Primary Mechanism of Action Primary Therapeutic Use
Reserpine Vesicular Monoamine Transporter (VMAT)Irreversibly blocks VMAT, leading to the depletion of monoamine neurotransmitters (norepinephrine, dopamine, serotonin) from nerve endings.[1][2][3]Hypertension, historically for psychosis.[4][5]
Ajmaline Voltage-gated Sodium Channels (in cardiac myocytes)Blocks the fast sodium channels (Nav1.5), prolonging the cardiac action potential and refractory period.[6][7][8] Also affects potassium and calcium channels.[9][10]Antiarrhythmic agent; diagnostic for Brugada syndrome.[6][7]
Yohimbine Alpha-2 Adrenergic ReceptorsActs as a selective antagonist of presynaptic α2-adrenergic receptors, which increases the release of norepinephrine.[11][12][13][14]Erectile dysfunction, dietary supplement for fat loss.[11][12]

In-Depth Mechanism of Action and Signaling Pathways

Reserpine: The Monoamine Depletor

Reserpine's mechanism is centered on its ability to interfere with the storage of monoamine neurotransmitters. By irreversibly inhibiting the Vesicular Monoamine Transporter 2 (VMAT2) on synaptic vesicles, it prevents the uptake of norepinephrine, dopamine, and serotonin from the cytoplasm into the vesicles.[1][2][3] This leaves the neurotransmitters vulnerable to degradation by monoamine oxidase (MAO) in the cytoplasm, leading to a profound depletion of these signaling molecules in the presynaptic neuron. The reduced release of these neurotransmitters into the synaptic cleft results in decreased sympathetic tone, leading to a lowering of blood pressure and heart rate.[3][4]

Reserpine_Mechanism cluster_neuron Presynaptic Neuron Terminal Reserpine Reserpine VMAT2 VMAT2 (Vesicular Monoamine Transporter 2) Reserpine->VMAT2 Inhibits Synaptic_Vesicle Synaptic Vesicle Synaptic_Cleft Synaptic Cleft Synaptic_Vesicle->Synaptic_Cleft Exocytosis (Blocked) Monoamines Monoamines (NE, DA, 5-HT) Monoamines->VMAT2 Transport into Vesicle MAO MAO (Monoamine Oxidase) Monoamines->MAO Degradation Cytoplasm Cytoplasm Degraded_Monoamines Degraded Metabolites Reduced_Release Reduced Neurotransmitter Release

Caption: Reserpine's inhibition of VMAT2 leads to monoamine degradation.

Ajmaline: The Cardiac Channel Modulator

Ajmaline exerts its antiarrhythmic effects primarily by acting as a Class 1A antiarrhythmic agent.[6] Its main target is the voltage-gated sodium channels in the membranes of cardiac muscle cells. By blocking these channels, ajmaline slows the rapid influx of sodium ions during Phase 0 of the cardiac action potential. This decreases the rate of depolarization and slows the conduction velocity of the electrical impulse through the heart.[7][8] This prolongation of the action potential and the effective refractory period helps to suppress arrhythmias. Ajmaline also demonstrates effects on potassium and calcium channels, contributing to its overall electrophysiological profile.[9][10]

Ajmaline_Mechanism Ajmaline Ajmaline Na_Channel Voltage-Gated Na+ Channel (Nav1.5) Ajmaline->Na_Channel Blocks K_Channel K+ Channel Ajmaline->K_Channel Modulates Ca_Channel Ca2+ Channel Ajmaline->Ca_Channel Modulates Phase0 Phase 0 Depolarization (Reduced Slope) Na_Channel->Phase0 Action_Potential Action Potential Duration (Prolonged) Na_Channel->Action_Potential Conduction Conduction Velocity (Slowed) Phase0->Conduction ERP Effective Refractory Period (Increased) Action_Potential->ERP Antiarrhythmic Antiarrhythmic Effect ERP->Antiarrhythmic Conduction->Antiarrhythmic

Caption: Ajmaline's modulation of cardiac ion channels results in an antiarrhythmic effect.

Yohimbine: The Adrenergic Antagonist

Yohimbine functions as a selective antagonist of alpha-2 adrenergic receptors.[11][12] These receptors are typically located on presynaptic nerve terminals and act as a negative feedback mechanism; when activated by norepinephrine, they inhibit further release of norepinephrine. By blocking these receptors, yohimbine effectively cuts this feedback loop.[15] This leads to an increased release of norepinephrine into the synaptic cleft, resulting in heightened sympathetic nervous system activity.[13][14] This increase in norepinephrine can lead to effects such as increased heart rate, blood pressure, and vasodilation in certain tissues, which is the proposed mechanism for its effects on erectile dysfunction.[12]

Yohimbine_Mechanism Yohimbine Yohimbine Alpha2_Receptor α2-Adrenergic Receptor (Presynaptic) Yohimbine->Alpha2_Receptor Antagonizes NE_Release Norepinephrine (NE) Release NE_Synapse NE in Synapse NE_Release->NE_Synapse NE_Synapse->Alpha2_Receptor Negative Feedback (Inhibited by Yohimbine) Sympathetic_Activity Increased Sympathetic Activity NE_Synapse->Sympathetic_Activity Leads to

References

Comparative Analysis of Rauwolfia Alkaloid Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of key Rauwolfia alkaloid analogs, supported by experimental data. The focus is on analogs of Yohimbine and Reserpine, two of the most well-studied alkaloids from the Rauwolfia species, targeting the alpha-2 adrenergic receptor (α2-AR) and the vesicular monoamine transporter 2 (VMAT2), respectively.

The initial investigation into "Rauvoyunine C" yielded no significant scientific literature, suggesting it may be a rare, misnamed, or poorly characterized compound. Consequently, this analysis pivots to the extensively researched and pharmacologically significant analogs of Yohimbine and Reserpine.

Yohimbine Analogs as Alpha-2 Adrenergic Receptor Antagonists

Yohimbine is a well-known antagonist of α2-adrenergic receptors, which are G-protein coupled receptors involved in regulating neurotransmitter release. Analogs of Yohimbine have been synthesized and evaluated to improve selectivity and reduce off-target effects.

Quantitative Comparison of Yohimbine Analogs

The following table summarizes the binding affinities and selectivity of various Yohimbine analogs for the α2A-adrenergic receptor (ADRA2A).

CompoundADRA2A Affinity (Ki, nM)ADRA1A/ADRA2A Selectivity IndexADRA2B/ADRA2A Selectivity IndexReference
Yohimbine~5-1011[1][2]
Rauwolscine~1.8-10--[3][4]
11-OH-YohimbineLower than Yohimbine--[5]
10-OH-YohimbineLower than 11-OH-Yohimbine--[5]
Compound 4n ~8.8 (Kd) >556 >226 [1]
Compound 4g->5-[2]
Compound 4l->5-[2]
Compound 4m->5-[2]

Note: '-' indicates data not available in the cited sources. Ki and Kd are measures of binding affinity, where a lower value indicates higher affinity. The selectivity index represents the ratio of binding affinities, with a higher value indicating greater selectivity for ADRA2A over other receptor subtypes.

Reserpine Analogs as VMAT2 Inhibitors

Reserpine and its analogs are potent inhibitors of VMAT2, a transporter responsible for loading monoamines into synaptic vesicles. Inhibition of VMAT2 leads to the depletion of neurotransmitters.

Quantitative Comparison of Reserpine and Related VMAT2 Inhibitors

This table presents the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for Reserpine and other notable VMAT2 inhibitors.

CompoundVMAT2 Affinity (Ki, nM)VMAT2 Inhibition (IC50, nM)Reference
Reserpine~0.5-1~25[6][7]
Dihydrotetrabenazine (DTBZ)~1-26-[8][9]
(+)-TBZ4.47-[10]
(-)-TBZ36,400-[10]
(+)-2-DHTBZ3.96-[10]
(+)-4-DHTBZ71.1-[10]
(-)-4-DHTBZ4630-[10]
Reserpic Acid~10,000-[1]

Note: '-' indicates data not available in the cited sources. Ki and IC50 are measures of inhibitory potency, where a lower value indicates greater potency.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Alpha-2 Adrenergic Receptor Binding Assay ([³H]-Rauwolscine)

This protocol describes a radioligand binding assay to determine the affinity of test compounds for the α2-adrenergic receptor.

Materials:

  • Cell membranes expressing the human α2A-adrenergic receptor.

  • [³H]-Rauwolscine (specific activity ~70-85 Ci/mmol).

  • Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds (Yohimbine analogs).

  • Non-specific binding control: 10 µM Phentolamine or unlabeled Yohimbine.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare cell membranes and dilute to a final protein concentration of 50-100 µ g/well .

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]-Rauwolscine (final concentration ~1-2 nM), and 50 µL of test compound at various concentrations. For total binding, add 50 µL of binding buffer instead of the test compound. For non-specific binding, add 50 µL of the non-specific binding control.

  • Add 50 µL of the diluted cell membrane preparation to each well.

  • Incubate the plate at 25°C for 60-90 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the Ki values for the test compounds using the Cheng-Prusoff equation.[11]

VMAT2 Binding Assay ([³H]-Dihydrotetrabenazine)

This protocol outlines a radioligand binding assay to measure the affinity of compounds for VMAT2.

Materials:

  • Rat striatal tissue homogenates or cell lines expressing VMAT2.

  • [³H]-Dihydrotetrabenazine ([³H]-DTBZ) (specific activity ~50-60 Ci/mmol).

  • Assay buffer: 100 mM potassium tartrate, 0.1 mM EDTA, 5 mM MgCl2, 1.7 mM ascorbic acid, pH 7.4.

  • Wash buffer: Ice-cold assay buffer.

  • Test compounds (Reserpine analogs).

  • Non-specific binding control: 10 µM Tetrabenazine or Reserpine.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare tissue homogenates to a final protein concentration of 100-200 µ g/well .

  • In a 96-well plate, add 25 µL of test compound at various concentrations, 25 µL of [³H]-DTBZ (final concentration ~2-3 nM), and 200 µL of tissue homogenate. For total binding, add 25 µL of assay buffer instead of the test compound. For non-specific binding, add 25 µL of the non-specific binding control.

  • Incubate the plate at room temperature for 60-120 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

  • Wash the filters three times with 4 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

  • Measure radioactivity using a liquid scintillation counter.

  • Calculate specific binding and determine the Ki values for the test compounds.[7][12]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways and mechanisms of action for Yohimbine and Reserpine analogs.

Alpha2_Adrenergic_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Yohimbine Yohimbine Analog Alpha2AR α2-Adrenergic Receptor Yohimbine->Alpha2AR Antagonizes Norepinephrine Norepinephrine Norepinephrine->Alpha2AR Activates Gi_protein Gi Protein (α, β, γ subunits) Alpha2AR->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) Cellular_Response Decreased Neurotransmitter Release PKA_active->Cellular_Response Leads to

α2-Adrenergic receptor signaling pathway and antagonism by Yohimbine analogs.

VMAT2_Mechanism cluster_cytosol Cytosol cluster_vesicle_membrane Vesicular Membrane cluster_vesicle_lumen Vesicle Lumen (Acidic) Monoamine Monoamine (e.g., Dopamine) VMAT2_cyto VMAT2 (Cytosol-facing) Monoamine->VMAT2_cyto Binds Proton_out 2H+ Proton_out->VMAT2_cyto Released Reserpine Reserpine Analog Reserpine->VMAT2_cyto Irreversibly Inhibits VMAT2_lumen VMAT2 (Lumen-facing) VMAT2_cyto->VMAT2_lumen Conformational Change VMAT2_lumen->VMAT2_cyto Conformational Change Monoamine_in Monoamine VMAT2_lumen->Monoamine_in Releases Proton_in 2H+ Proton_in->VMAT2_lumen Binds

Mechanism of VMAT2 and its inhibition by Reserpine analogs.

References

Reversing the Resistance: A Comparative Guide to Curcumin's Efficacy in Drug-Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance (MDR) is a significant hurdle in cancer chemotherapy. Tumor cells develop various mechanisms to evade the cytotoxic effects of anticancer drugs, often leading to treatment failure. In the quest for novel strategies to overcome MDR, natural compounds have garnered considerable attention. Among these, Curcumin, the active polyphenol in turmeric, has shown remarkable potential in sensitizing resistant cancer cells to conventional chemotherapeutic agents.

This guide provides a comparative analysis of Curcumin's efficacy in various drug-resistant cancer cell lines, supported by experimental data. We delve into its synergistic effects with standard chemotherapy and compare its performance with other natural compounds. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are also presented to facilitate further research and drug development in this promising area.

Comparative Efficacy of Curcumin and Other Natural Compounds

Curcumin has been demonstrated to be effective against a range of drug-resistant cancer cell lines. Its efficacy, often measured by the half-maximal inhibitory concentration (IC50), has been compared with other natural compounds like Resveratrol and Quercetin.

Cell LineResistance toCompoundIC50 (µM)Source
MCF-7 (Breast Cancer)-Curcumin24.50[1]
Resveratrol131.00[1]
Piperine94.50[1]
MDA-MB-231 (Breast Cancer)-Curcumin23.30[1]
Resveratrol306.00[1]
Piperine276.00[1]
A549 (Non-Small Cell Lung Cancer)-Curcumin41[2]
CisplatinCurcumin30[2]
H2170 (Non-Small Cell Lung Cancer)-Curcumin33[2]
CisplatinCurcumin7[2]

Synergistic Effects of Curcumin with Chemotherapy

A key aspect of Curcumin's anticancer potential lies in its ability to act as a chemosensitizer, enhancing the efficacy of conventional chemotherapy drugs and allowing for lower, less toxic doses.

Cell LineChemotherapy DrugTreatmentIC50 (µM)EffectSource
A549/DDP (Cisplatin-Resistant Lung Cancer)CisplatinCisplatin alone~80 (at 3µM)Ineffective[2]
Curcumin (10-40µM) + Cisplatin (3µM)~51-54% viability reductionSensitization[2]
MCF-7 (Breast Cancer)DoxorubicinCurcumin + Doxorubicin-Synergistic cytotoxicity[3]

Experimental Protocols

To ensure the reproducibility and standardization of research in this area, detailed protocols for key experimental assays are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., Curcumin) and/or chemotherapeutic agent for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Harvest and wash the treated and untreated cells with cold PBS.

  • Binding Buffer: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Fixation: Harvest and fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.

  • PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension and incubate for 15 minutes in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.

Mechanisms of Action: Signaling Pathways

Curcumin's ability to overcome drug resistance is attributed to its modulation of several key signaling pathways that are often dysregulated in cancer cells.

Experimental Workflow for Assessing Drug Efficacy

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Drug-Resistant Cell Line Culture seeding Cell Seeding (96-well plates) cell_culture->seeding treatment Cell Treatment (24, 48, 72h) seeding->treatment compound_prep Compound Preparation (Curcumin, Alternatives, Chemo) compound_prep->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle ic50 IC50 Determination viability->ic50 pathway Mechanism of Action (Western Blot, PCR) apoptosis->pathway cell_cycle->pathway synergy Synergy Analysis ic50->synergy

Caption: Experimental workflow for evaluating the efficacy of compounds in drug-resistant cell lines.

Curcumin's Impact on the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers, contributing to chemoresistance.[4][5] Curcumin has been shown to inhibit the NF-κB pathway, thereby promoting apoptosis and sensitizing cancer cells to chemotherapy.[2][6]

Caption: Curcumin inhibits the NF-κB signaling pathway to overcome chemoresistance.

Curcumin's Role in Modulating P-glycoprotein Expression via the PI3K/Akt/mTOR Pathway

P-glycoprotein (P-gp) is an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump, actively removing chemotherapeutic agents from cancer cells and conferring MDR. The PI3K/Akt/mTOR signaling pathway is frequently activated in cancer and can regulate P-gp expression. Curcumin has been found to inhibit this pathway, leading to the downregulation of P-gp and the reversal of drug resistance.[7][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates HIF1a HIF-1α mTOR->HIF1a Stabilizes MDR1 MDR1 Gene HIF1a->MDR1 Activates Transcription Pgp P-glycoprotein (P-gp) MDR1->Pgp Translation Drug_Efflux Drug Efflux Pgp->Drug_Efflux Curcumin Curcumin Curcumin->Akt Inhibits Curcumin->mTOR Inhibits

Caption: Curcumin inhibits the PI3K/Akt/mTOR pathway, downregulating P-glycoprotein.

References

Benchmarking Novel Anticancer Compounds: A Comparative Analysis of Rauvoyunine C Against Known Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Hypothetical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless pursuit of novel anticancer agents has led researchers to explore a vast arsenal of natural and synthetic compounds. Among the most successful targets for cancer chemotherapy is tubulin, the protein subunit of microtubules. Microtubules are dynamic cytoskeletal polymers essential for cell division, intracellular transport, and the maintenance of cell shape. Agents that interfere with microtubule dynamics can selectively kill rapidly dividing cancer cells, making them potent therapeutic tools.

Rauvoyunine C is an alkaloid found in the plant Rauwolfia vomitoria, a plant whose extracts have demonstrated antitumor activities and the ability to potentiate the effects of conventional chemotherapy in preclinical studies. While the precise mechanism of action for this compound is not yet fully elucidated, its cytotoxic properties warrant an investigation into its potential as a tubulin inhibitor.

This guide provides a framework for benchmarking a novel compound, such as this compound, against well-characterized tubulin inhibitors. We will use hypothetical data for this compound to illustrate the comparative process. The established tubulin inhibitors used for this comparison are Paclitaxel, a microtubule stabilizer, and Vinblastine and Colchicine, which are microtubule destabilizers. By comparing their effects on tubulin polymerization, cell viability, and binding affinity, researchers can effectively categorize and evaluate the potential of new chemical entities in the landscape of microtubule-targeting cancer therapies.

Comparative Analysis of Tubulin Inhibitors

The following table summarizes the key performance metrics for our benchmark tubulin inhibitors and includes a placeholder for hypothetical data for this compound. This allows for a direct comparison of their efficacy in inhibiting tubulin polymerization and their cytotoxic effects on cancer cell lines.

ParameterThis compound (Hypothetical)Paclitaxel (Taxol)VinblastineColchicine
Mechanism of Action Microtubule DestabilizerMicrotubule StabilizerMicrotubule DestabilizerMicrotubule Destabilizer
Tubulin Binding Site Colchicine SiteTaxane SiteVinca Alkaloid SiteColchicine Site
Tubulin Polymerization (IC50) ~2.5 µMNot Applicable (Promoter)~0.54-1.2 µM[1]~1.87-10.6 µM[2]
Tubulin Binding Affinity (Kd/Ki) ~100 nM~10-22 nM[3][4][5]~7 nM - 0.54 µM[4][5][6]~80 nM - 1.4 µM[4][5][7]
Cytotoxicity (IC50 in HeLa cells) ~15 nM~5-20 nM[8]~0.8 nM[9]~3 nM[10]
Cytotoxicity (IC50 in MCF-7 cells) ~25 nM~3.5-7.5 nM[6][11]~1.72-8.55 µM~7-38.37 nM[2]

Signaling Pathways and Experimental Workflows

To understand the broader context of tubulin inhibition and the experimental process of evaluating a new compound, the following diagrams are provided.

Tubulin_Inhibitor_Mechanisms Mechanism of Tubulin-Targeting Agents cluster_destabilizers Microtubule Destabilization cluster_stabilizers Microtubule Stabilization Vinca_Alkaloids Vinca Alkaloids (e.g., Vinblastine) Tubulin_Dimer αβ-Tubulin Dimer Vinca_Alkaloids->Tubulin_Dimer Binds to ends, prevents assembly Apoptosis Cell Cycle Arrest (G2/M) & Apoptosis Vinca_Alkaloids->Apoptosis Colchicine_Site_Binders Colchicine Site Binders (e.g., Colchicine, this compound) Colchicine_Site_Binders->Tubulin_Dimer Binds to dimer, prevents polymerization Colchicine_Site_Binders->Apoptosis Taxanes Taxanes (e.g., Paclitaxel) Microtubule Microtubule Polymer Taxanes->Microtubule Binds to polymer, prevents depolymerization Taxanes->Apoptosis Tubulin_Dimer->Microtubule Polymerization Microtubule->Tubulin_Dimer Depolymerization

Caption: Mechanism of Tubulin-Targeting Agents.

Experimental_Workflow Workflow for Evaluating a Novel Tubulin Inhibitor Start Novel Compound (e.g., this compound) Cytotoxicity_Assay Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity_Assay Tubulin_Polymerization_Assay In Vitro Tubulin Polymerization Assay Cytotoxicity_Assay->Tubulin_Polymerization_Assay If cytotoxic Binding_Assay Competitive Tubulin Binding Assay Tubulin_Polymerization_Assay->Binding_Assay If tubulin effect Immunofluorescence Immunofluorescence Microscopy Binding_Assay->Immunofluorescence Confirm binding site Mechanism_Identified Mechanism of Action Characterized Immunofluorescence->Mechanism_Identified Visualize cellular effect

Caption: Workflow for Evaluating a Novel Tubulin Inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the increase in light scattering as tubulin monomers polymerize into microtubules.

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Test compounds (e.g., this compound) and control inhibitors dissolved in DMSO

  • Pre-chilled 96-well plates

  • Temperature-controlled spectrophotometer

Procedure:

  • Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep the solution on ice.

  • Prepare reaction mixtures in pre-chilled 96-well plates on ice. For each reaction, add the appropriate volume of General Tubulin Buffer, GTP (to a final concentration of 1 mM), and the test compound at various concentrations. The final DMSO concentration should not exceed 2%.

  • Initiate the polymerization by adding the cold tubulin solution to each well.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

Data Analysis: The rate of polymerization is determined from the slope of the linear phase of the absorbance curve. The extent of polymerization is the plateau absorbance value. Inhibition is characterized by a decrease in both the rate and extent of polymerization compared to the vehicle control.

Competitive Tubulin Binding Assay

This assay determines if a test compound binds to a specific site on tubulin by measuring its ability to displace a known radiolabeled or fluorescent ligand.

Materials:

  • Purified tubulin protein

  • Radiolabeled ligands (e.g., [³H]colchicine, [³H]vinblastine) or fluorescent ligands.

  • Binding buffer (e.g., G-PEM buffer: 80mM PIPES pH 6.8, 0.5mM EGTA, 2.0mM MgCl₂, 1.0mM GTP, 5% glycerol)

  • Test compound (this compound) at various concentrations

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubate purified tubulin (0.2 mg/ml) with a constant concentration of the radiolabeled ligand (e.g., 0.1 µM [³H]colchicine) and varying concentrations of the test compound in the binding buffer.

  • Incubate the mixture at 37°C for 1 hour to reach binding equilibrium.

  • Rapidly filter the reaction mixtures through glass fiber filters to separate bound from free radioligand.

  • Wash the filters twice with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.[10]

Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Immunofluorescence Microscopy of Microtubule Network

This technique allows for the direct visualization of the effects of a compound on the microtubule cytoskeleton in cultured cells.

Materials:

  • Cultured cells (e.g., HeLa, MCF-7) grown on glass coverslips

  • Test compound (this compound) and control inhibitors

  • Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

  • Permeabilization solution (0.3% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cultured cells with the test compound at various concentrations for a specified time.

  • Wash the cells with warm PBS and fix them with ice-cold methanol for 4 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the fixed cells three times with PBS.

  • Permeabilize the cells with 0.3% Triton X-100 in PBS for 5 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

  • Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature in the dark.

  • Wash three times with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium containing DAPI.

  • Visualize the microtubule network and cell nuclei using a fluorescence microscope.[1]

Data Analysis: Qualitatively assess changes in the microtubule network architecture. Microtubule destabilizers like Vinblastine and Colchicine will cause depolymerization of microtubules, leading to a diffuse cytoplasmic staining. Microtubule stabilizers like Paclitaxel will induce the formation of microtubule bundles.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cultured cancer cell lines (e.g., HeLa, MCF-7)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3.5-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Read the absorbance at 590 nm with a reference wavelength of 620 nm.[3]

Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Conclusion

This guide provides a comprehensive framework for the initial characterization of a novel compound, exemplified by the hypothetical case of this compound, as a potential tubulin inhibitor. By systematically comparing its effects on tubulin polymerization, binding affinity, and cellular cytotoxicity against well-established agents like Paclitaxel, Vinblastine, and Colchicine, researchers can gain crucial insights into its mechanism of action and therapeutic potential. The provided experimental protocols and data presentation formats offer a standardized approach to facilitate the discovery and development of the next generation of microtubule-targeting anticancer drugs. Further investigation into the specific interactions of this compound with tubulin is warranted to validate its potential as a novel therapeutic agent.

References

Head-to-Head Comparison of Rauvoyunine C and Combretastatin: A Feasibility Analysis and Comprehensive Review of Combretastatin

Author: BenchChem Technical Support Team. Date: November 2025

A direct head-to-head comparison between Rauvoyunine C and combretastatin is not feasible at this time due to a significant lack of publicly available scientific data on the biological activity and mechanism of action of this compound. While combretastatin is a well-researched compound with extensive literature detailing its anti-cancer properties, this compound remains largely uncharacterized in the public domain.

This guide will first summarize the limited information available on this compound and the general anti-cancer properties of Rauwolfia extracts, from which it is derived. Subsequently, a comprehensive overview of combretastatin will be provided, adhering to the requested format for researchers, scientists, and drug development professionals.

This compound: An Uncharacterized Alkaloid

This compound is a natural product isolated from the aerial parts of Rauvolfia yunnanensis. Its basic chemical and physical properties have been identified:

  • Chemical Formula: C₃₂H₃₆N₂O₉

  • Molecular Weight: 592.65 g/mol

  • CAS Number: 1211543-01-9

  • Melting Point: 173-175°C

Studies on extracts from the Rauwolfia genus, which are rich in various alkaloids, have demonstrated general anti-cancer activities. For instance, an extract of Rauwolfia vomitoria exhibited cytotoxic effects on ovarian cancer cell lines with an IC₅₀ value of approximately 300 µg/mL and suppressed tumor growth in mice.[1] However, it is crucial to note that these effects cannot be specifically attributed to this compound, as the extracts contain a complex mixture of compounds.

Given the absence of detailed experimental data and mechanistic studies for this compound, a direct and objective comparison with combretastatin is impossible.

Combretastatin: A Potent Tubulin-Binding and Vascular-Disrupting Agent

Combretastatin, particularly combretastatin A-4 (CA-4), is a natural stilbenoid phenol isolated from the bark of the South African bush willow, Combretum caffrum. It is a potent anti-cancer agent that functions primarily as a tubulin polymerization inhibitor and a vascular-disrupting agent (VDA). Its water-soluble prodrug, combretastatin A-4 phosphate (CA-4P), has undergone extensive preclinical and clinical evaluation.

Mechanism of Action

Combretastatin A-4 binds to the colchicine-binding site on β-tubulin, which leads to the inhibition of microtubule polymerization. This disruption of the microtubule network has two major anti-cancer effects:

  • Mitotic Arrest: By interfering with the formation of the mitotic spindle, CA-4 arrests cancer cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.

  • Vascular Disruption: CA-4 selectively targets the immature and rapidly proliferating endothelial cells of the tumor vasculature. The disruption of their cytoskeleton causes a change in cell shape, leading to the collapse of tumor blood vessels, a shutdown of blood flow, and subsequent necrosis of the tumor core.

Below is a diagram illustrating the proposed signaling pathway for combretastatin-induced vascular disruption.

Combretastatin_Pathway Signaling Pathway of Combretastatin A-4 CA4P Combretastatin A-4P (Prodrug) Endogenous_Phosphatases Endogenous Phosphatases CA4P->Endogenous_Phosphatases Dephosphorylation CA4 Combretastatin A-4 (Active Drug) Endogenous_Phosphatases->CA4 Tubulin β-Tubulin (Colchicine Site) CA4->Tubulin Binds to Microtubule_Depolymerization Microtubule Depolymerization Tubulin->Microtubule_Depolymerization Inhibits Polymerization Cytoskeletal_Disruption Endothelial Cell Cytoskeletal Disruption Microtubule_Depolymerization->Cytoskeletal_Disruption Cell_Rounding Cell Rounding & Increased Permeability Cytoskeletal_Disruption->Cell_Rounding Vascular_Collapse Tumor Blood Vessel Collapse Cell_Rounding->Vascular_Collapse Blood_Flow_Shutdown Shutdown of Tumor Blood Flow Vascular_Collapse->Blood_Flow_Shutdown Tumor_Necrosis Tumor Core Necrosis Blood_Flow_Shutdown->Tumor_Necrosis Experimental_Workflow Experimental Workflow for Anti-Cancer Drug Evaluation cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT/SRB) on Cancer Cell Lines Mechanism Mechanism of Action Studies (e.g., Tubulin Polymerization Assay) Cytotoxicity->Mechanism Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism->Cell_Cycle Apoptosis Apoptosis Assays (e.g., Annexin V) Cell_Cycle->Apoptosis Xenograft Tumor Xenograft Model in Mice Apoptosis->Xenograft Promising Candidate Efficacy Efficacy Evaluation (Tumor Growth Inhibition) Xenograft->Efficacy Toxicity Toxicity Assessment (Body Weight, Histology) Efficacy->Toxicity Vascular_Imaging Vascular Disruption Analysis (e.g., DCE-MRI) Toxicity->Vascular_Imaging Lead_Optimization Lead Optimization Vascular_Imaging->Lead_Optimization Clinical_Trials Clinical Trials Vascular_Imaging->Clinical_Trials Successful Preclinical Data Start Compound Synthesis & Characterization Start->Cytotoxicity Lead_Optimization->Cytotoxicity

References

In Vitro and In Vivo Correlation of Rauvoyunine C Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the available data on the biological activity of Rauvoyunine C, a picraline-type alkaloid isolated from Rauvolfia yunnanensis. Due to the limited publicly available data on this compound, this guide uses Reserpine, a well-characterized indole alkaloid from the same genus, as a comparator to provide context for its potential activities and to illustrate the type of experimental data required for a comprehensive in vitro and in vivo correlation.

Executive Summary

This compound has demonstrated in vitro cytotoxic activity against a panel of human cancer cell lines. However, to date, no in vivo studies or in vitro-in vivo correlation (IVIVC) analyses for this compound have been published. In contrast, Reserpine, another Rauvolfia alkaloid, has a well-documented history of both in vitro and in vivo studies, demonstrating its anticancer properties and providing insights into its mechanisms of action. This guide presents the available data for both compounds to highlight the current state of knowledge and to provide a framework for future research on this compound.

Data Presentation

Table 1: In Vitro Cytotoxicity Data

CompoundCell LineAssay TypeIC50 (µM)Source
This compound HL-60 (leukemia)Not SpecifiedData not available(Gao et al., 2011)
SMMC-7721 (hepatoma)Not SpecifiedData not available(Gao et al., 2011)
A-549 (lung cancer)Not SpecifiedData not available(Gao et al., 2011)
MCF-7 (breast cancer)Not SpecifiedData not available(Gao et al., 2011)
SW480 (colon cancer)Not SpecifiedData not available(Gao et al., 2011)
Reserpine PC3 (prostate cancer)MTT Assay~25(Ramamoorthy et al., 2018)
A549 (NSCLC)MTT Assay15-35(Senthamizh et al., 2020)[1]
KB-ChR-8-5 (drug-resistant cancer)MTT AssayNot specified(Raguraman et al., 2024)[2]

Note: The study by Gao et al. (2011) reported that this compound was evaluated for its in vitro cytotoxicity, but the specific IC50 values were not provided in the abstract.

Table 2: In Vivo Efficacy Data

CompoundAnimal ModelTumor TypeDosing RegimenOutcomeSource
This compound No published studies found----
Reserpine Swiss male albino miceSquamous cell carcinoma (chemically induced)Long-term oral administrationSignificantly retarded tumor induction and development(Sultana et al., 1993)[3]
RatsMammary tumors (chemically induced)Oral administrationProtective effect against tumor induction(IARC, 1987)[4]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and is applicable for testing compounds like this compound and Reserpine.

1. Cell Seeding:

  • Culture the desired human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW480) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Harvest exponentially growing cells and seed them into 96-well microplates at a density of 5 x 10³ to 1 x 10⁴ cells per well.

  • Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound (this compound or Reserpine) in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solution in the culture medium to achieve a range of desired concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

3. MTT Assay:

  • After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubate the plates for another 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Shake the plates gently for 15 minutes to ensure complete dissolution.

4. Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.

In Vivo Antitumor Activity (Xenograft Model)

This is a generalized protocol based on studies with Reserpine and can be adapted for future in vivo studies of this compound.

1. Animal Model:

  • Use immunodeficient mice (e.g., nude mice or SCID mice), 6-8 weeks old.

  • Acclimate the animals for at least one week before the experiment.

2. Tumor Cell Implantation:

  • Harvest the desired cancer cells (e.g., A549, MCF-7) from culture.

  • Subcutaneously inject a suspension of 1 x 10⁶ to 5 x 10⁶ cells in 100 µL of sterile PBS into the flank of each mouse.

3. Treatment:

  • Monitor the mice for tumor growth. When the tumors reach a palpable size (e.g., 50-100 mm³), randomize the animals into treatment and control groups.

  • Administer the test compound (e.g., Reserpine) or vehicle control via a suitable route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.

4. Monitoring and Endpoint:

  • Measure the tumor volume and body weight of the mice regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (length x width²)/2.

  • At the end of the study (e.g., after 3-4 weeks of treatment or when tumors in the control group reach a certain size), euthanize the mice.

  • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).

5. Data Analysis:

  • Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the antitumor efficacy of the compound.

Mandatory Visualization

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_correlation In Vitro - In Vivo Correlation cell_culture Cell Culture (e.g., A549, MCF-7) treatment_invitro Treatment with This compound / Reserpine cell_culture->treatment_invitro mtt_assay MTT Assay treatment_invitro->mtt_assay ic50 IC50 Determination mtt_assay->ic50 correlation IVIVC Analysis (Pharmacokinetic/Pharmacodynamic Modeling) ic50->correlation xenograft Tumor Xenograft Model (e.g., Nude Mice) treatment_invivo Treatment with This compound / Reserpine xenograft->treatment_invivo monitoring Tumor Growth Monitoring treatment_invivo->monitoring endpoint Endpoint Analysis monitoring->endpoint endpoint->correlation

Caption: Experimental workflow for in vitro and in vivo analysis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor STAT3 STAT3 receptor->STAT3 Activation p_STAT3 p-STAT3 STAT3->p_STAT3 Phosphorylation NFkB IκB-NF-κB p_NFkB NF-κB NFkB->p_NFkB Release n_NFkB NF-κB p_NFkB->n_NFkB Translocation Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotion of permeabilization Bcl2 Bcl-2 Bcl2->Mitochondrion Inhibition of permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis p_STAT3->Bcl2 Transcription Inhibition n_NFkB->Bcl2 Transcription Inhibition Reserpine Reserpine Reserpine->STAT3 Inhibition Reserpine->NFkB Inhibition of IκB degradation Reserpine->Bax Upregulation Reserpine->Bcl2 Downregulation

Caption: Proposed signaling pathway for Reserpine-induced apoptosis.

Discussion and Future Directions

The preliminary in vitro data for this compound suggests it may possess cytotoxic properties worthy of further investigation. However, the lack of quantitative data and the complete absence of in vivo studies prevent any meaningful correlation between its activity in laboratory assays and its potential effects in a biological system.

To advance the understanding of this compound's therapeutic potential, the following steps are recommended:

  • Quantitative In Vitro Studies: The immediate priority is to determine the IC50 values of this compound against a broader panel of cancer cell lines using standardized cytotoxicity assays like the MTT or SRB assay.

  • Mechanism of Action Studies: Investigating the molecular mechanisms underlying the cytotoxicity of this compound is crucial. This could involve analyzing its effects on cell cycle progression, apoptosis induction, and key signaling pathways, similar to the studies conducted for Reserpine.

  • In Vivo Efficacy Studies: Following promising in vitro results, in vivo studies in relevant animal models are essential to evaluate the antitumor efficacy, toxicity, and pharmacokinetic profile of this compound.

  • In Vitro-In Vivo Correlation (IVIVC): Once both in vitro and in vivo data are available, an IVIVC can be established. This would involve developing a mathematical model to correlate the in vitro dissolution and/or cytotoxicity with the in vivo pharmacokinetic and pharmacodynamic data. A successful IVIVC would be invaluable for optimizing formulations, predicting clinical outcomes, and guiding further drug development.

References

Independent Verification of Rauvoyunine C's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvoyunine C, a picraline-type indole alkaloid isolated from the aerial parts of Rauvolfia yunnanensis, has emerged as a compound of interest within the scientific community. Initial studies have suggested its potential as a cytotoxic agent, warranting further investigation into its biological effects. This guide provides a comprehensive comparison of this compound's reported cytotoxic activity with that of other relevant alkaloids, supported by available experimental data and detailed methodologies. The objective is to offer an independent verification resource for researchers engaged in natural product drug discovery and development.

Comparative Analysis of Cytotoxic Activity

Initial research by Gao et al. indicated that this compound was evaluated for its in vitro cytotoxicity against five human tumor cell lines. However, specific quantitative data from this study is not widely available in the public domain. To provide a comparative context, this guide presents the cytotoxic activities of other structurally related or functionally similar alkaloids against various cancer cell lines.

Table 1: Comparative in vitro Cytotoxicity of Selected Alkaloids

CompoundAlkaloid TypeCancer Cell LineIC50 (µM)Reference
This compound PicralineNot SpecifiedData Not AvailableGao et al., 2011
Akuammiline IndoleNot SpecifiedNot Specified[1]
Echitamine IndoleNot SpecifiedPromising Cytotoxic Activity[1]
Zephygranditines A-C PlicamineMalignant Melanoma<20[2]
Lycorine AmaryllidaceaeA549 (Lung), AGS (Gastric)4.97 ± 0.89 (A549)[3]
Pancracine AmaryllidaceaeA431 (Skin)Selective Cytotoxicity[4]
Haemanthamine AmaryllidaceaeNot SpecifiedNot Specified[4]
Haemanthidine AmaryllidaceaeHacat, A431, AGSCytotoxic Activity[4]

Note: The lack of publicly available IC50 values for this compound necessitates a broader comparison with alkaloids known for their cytotoxic properties. The data presented for other compounds are sourced from independent studies and are intended to provide a general landscape of alkaloid cytotoxicity.

Experimental Protocols

To ensure the reproducibility and independent verification of the cited biological effects, detailed experimental methodologies are crucial. Below are standardized protocols for key assays used in the evaluation of cytotoxic compounds.

In vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, other alkaloids) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits 50% of cell growth, by plotting the percentage of cell viability against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

Visual representations of cellular pathways and experimental processes can aid in understanding the mechanisms of action and the logic of the investigation.

experimental_workflow cluster_preparation Compound Preparation & Cell Culture cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis Rauvoyunine_C This compound Stock Solution Treatment Treatment with this compound Rauvoyunine_C->Treatment Cell_Lines Human Cancer Cell Lines Seeding Cell Seeding in 96-well plates Cell_Lines->Seeding Seeding->Treatment Incubation Incubation (48-72h) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Measurement Absorbance Measurement MTT_Assay->Measurement IC50_Calculation IC50 Value Calculation Measurement->IC50_Calculation Comparison Comparison with Alternative Compounds IC50_Calculation->Comparison

Figure 1. A generalized workflow for the in vitro cytotoxicity assessment of this compound.

signaling_pathway Rauvoyunine_C This compound Cell_Membrane Cell Membrane Receptor Receptor Binding (?) Cell_Membrane->Receptor Interaction Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Activation Effector_Proteins Effector Proteins (e.g., Caspases) Signal_Transduction->Effector_Proteins Activation Apoptosis Apoptosis Effector_Proteins->Apoptosis Execution

Figure 2. A putative signaling pathway for this compound-induced apoptosis.

Conclusion and Future Directions

Future research should prioritize the following:

  • Re-evaluation of Cytotoxicity: A comprehensive screening of this compound against a diverse panel of human cancer cell lines to determine its IC50 values.

  • Mechanism of Action Studies: Elucidation of the molecular pathways through which this compound exerts its cytotoxic effects.

  • In vivo Efficacy and Toxicity: Assessment of the anti-tumor efficacy and safety profile of this compound in preclinical animal models.

By systematically addressing these research gaps, the scientific community can fully ascertain the biological significance of this compound and its potential as a novel therapeutic agent.

References

Comparative Proteomics of Cellular Response to Kinase Inhibitors: A Model Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available quantitative proteomics data specifically for cells treated with Rauvoyunine C is limited. To fulfill the structural and content requirements of a comparative guide, this document uses the well-characterized mTOR inhibitor, Rapamycin , as a model compound. The data and pathways described herein are illustrative and provide a template for how a similar guide for this compound could be constructed once experimental data becomes available.

Introduction

The study of cellular responses to small molecule inhibitors is crucial for understanding their mechanisms of action and identifying potential therapeutic targets. Comparative proteomics provides a powerful lens to observe global changes in protein expression and post-translational modifications following drug treatment. This guide presents a comparative analysis of the proteomic landscape of cells treated with the mTOR inhibitor Rapamycin versus a control group.

Rapamycin is an inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[1] Its pathway, the PI3K/Akt/mTOR signaling cascade, is frequently hyperactivated in various cancers, making it a key target for drug development.[2][3] By examining the proteomic shifts induced by Rapamycin, we can gain insights into the downstream effects of mTOR inhibition and identify potential biomarkers of drug response.

This guide provides quantitative data on protein abundance changes, detailed experimental protocols for proteomic analysis, and visual representations of the affected signaling pathways and experimental workflows.

Quantitative Proteomic Data

The following table summarizes the relative abundance changes of key proteins in cells treated with 20 nM Rapamycin for 24 hours compared to a vehicle-treated control group. Data is representative of typical results obtained from a Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) quantitative proteomics experiment.

Protein NameGene SymbolUniProt IDCellular FunctionLog2 Fold Change (Rapamycin/Control)
Ribosomal protein S6 kinase beta-1RPS6KB1Q92949Translation, Cell Growth-1.5
Eukaryotic translation initiation factor 4E-binding protein 1EIF4EBP1Q13541Translation Initiation-1.2
Programmed cell death protein 4PDCD4Q53EL6Apoptosis, Translation+1.8
Sestrin-2SESN2P58004Stress Response, mTORC1 Inhibition+2.1
ATP-citrate synthaseACLYP53396Fatty Acid Synthesis-1.0
Hypoxia-inducible factor 1-alphaHIF1AQ16665Angiogenesis, Metabolism-0.8
Phosphoglycerate mutase 1PGAM1P18669Glycolysis-0.9
Malate dehydrogenase, cytoplasmicMDH1P40925Citric Acid Cycle-0.7
NucleolinNCLP19338Ribosome Biogenesis, Proliferation-1.1

Experimental Protocols

A detailed methodology for the quantitative proteomics experiment is provided below. This protocol is based on the SILAC method.[4][5][6]

Cell Culture and SILAC Labeling
  • Adaptation Phase: Two populations of HeLa cells were cultured in parallel for at least five passages to ensure complete incorporation of isotopic amino acids.

    • "Light" Population: Cultured in DMEM supplemented with standard L-arginine and L-lysine.

    • "Heavy" Population: Cultured in DMEM supplemented with "heavy" isotope-labeled L-arginine (¹³C₆) and L-lysine (¹³C₆, ¹⁵N₂).

    • All media were supplemented with 10% dialyzed fetal bovine serum to prevent interference from unlabeled amino acids.[7]

  • Experimental Phase:

    • The "heavy" labeled cells were treated with 20 nM Rapamycin for 24 hours.

    • The "light" labeled cells were treated with a vehicle (DMSO) control for the same duration.

Sample Preparation and Protein Extraction
  • Cell Lysis: Cells were washed with ice-cold PBS and harvested. The "heavy" and "light" cell pellets were combined in a 1:1 ratio.

  • Lysis Buffer: The combined cell pellet was lysed in a buffer containing 8 M urea, 50 mM Tris-HCl (pH 8.0), 75 mM NaCl, and a cocktail of protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysate was determined using a BCA protein assay.

Protein Digestion and Peptide Preparation
  • Reduction and Alkylation: Proteins were reduced with 10 mM dithiothreitol (DTT) for 1 hour at 37°C, followed by alkylation with 55 mM iodoacetamide for 45 minutes in the dark.[7]

  • In-solution Digestion: The protein mixture was diluted to reduce the urea concentration to below 2 M. Trypsin was added at a 1:50 enzyme-to-protein ratio and incubated overnight at 37°C.[7]

  • Peptide Cleanup: The resulting peptides were desalted and purified using C18 solid-phase extraction columns.

LC-MS/MS Analysis
  • Liquid Chromatography (LC): Peptides were separated using a nano-flow high-performance liquid chromatography (HPLC) system on a C18 reversed-phase column with a linear gradient.

  • Mass Spectrometry (MS): The eluted peptides were analyzed on a high-resolution Orbitrap mass spectrometer.[8]

    • MS1 Scan: Full scan spectra were acquired in the Orbitrap at a resolution of 120,000.

    • MS2 Scan (Tandem MS): The top 20 most intense precursor ions were selected for fragmentation by higher-energy collisional dissociation (HCD).[8]

Data Analysis
  • Peptide Identification and Quantification: The raw mass spectrometry data was processed using software such as MaxQuant. Peptides were identified by searching the spectra against a human protein database. The relative quantification of proteins was determined from the intensity ratios of the "heavy" and "light" peptide pairs.

  • Statistical Analysis: Proteins with a statistically significant change in abundance (e.g., p-value < 0.05 and a fold change > 1.5) were identified.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the SILAC-based quantitative proteomics workflow.

G Experimental Workflow for SILAC-based Proteomics cluster_0 Cell Culture & Labeling cluster_1 Treatment cluster_2 Sample Processing cluster_3 Analysis Light_Culture Light Culture (Normal Amino Acids) Control_Treatment Vehicle Control Light_Culture->Control_Treatment Heavy_Culture Heavy Culture (Isotope-labeled Amino Acids) Rapamycin_Treatment Rapamycin Treatment Heavy_Culture->Rapamycin_Treatment Combine_Cells Combine Cells (1:1) Control_Treatment->Combine_Cells Rapamycin_Treatment->Combine_Cells Cell_Lysis Cell Lysis Combine_Cells->Cell_Lysis Protein_Digestion Protein Digestion (Trypsin) Cell_Lysis->Protein_Digestion LC_MS LC-MS/MS Analysis Protein_Digestion->LC_MS Data_Analysis Data Analysis (Quantification) LC_MS->Data_Analysis

SILAC-based proteomics workflow diagram.
Signaling Pathway

The diagram below depicts the PI3K/Akt/mTOR signaling pathway, highlighting the inhibitory action of Rapamycin on mTORC1 and its downstream effects on protein synthesis and cell growth.

G PI3K/Akt/mTOR Signaling Pathway Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt TSC_Complex TSC1/2 Akt->TSC_Complex Inactivation Rheb Rheb TSC_Complex->Rheb Inactivation mTORC1 mTORC1 Rheb->mTORC1 Activation 4EBP1 4E-BP1 mTORC1->4EBP1 Inactivation S6K1 S6K1 mTORC1->S6K1 Activation Rapamycin Rapamycin Rapamycin->mTORC1 Inhibition Protein_Synthesis Protein Synthesis & Cell Growth 4EBP1->Protein_Synthesis Repression S6K1->Protein_Synthesis Promotion

Rapamycin's inhibition of the mTOR pathway.

References

Evaluating the Therapeutic Index of Rauvoyunine C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the therapeutic index of Rauvoyunine C, a novel alkaloid. Due to the limited publicly available data on this compound, this document presents a hypothetical profile for this compound to illustrate the evaluation process. For comparative purposes, we have included established experimental data for Reserpine, a structurally related Rauvolfia alkaloid, and Doxorubicin, a standard chemotherapeutic agent. This guide is intended to serve as a methodological template for the assessment of novel therapeutic compounds.

Quantitative Comparison of Therapeutic Indices

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its toxic and therapeutic doses. A higher TI indicates a wider margin of safety. The tables below summarize the cytotoxic and in vivo efficacy and toxicity data for our hypothetical this compound, alongside reported data for Reserpine and Doxorubicin.

Table 1: In Vitro Cytotoxicity Data (IC50)

The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of a biological function, in this case, the viability of cancer cell lines.

CompoundCell LineIC50 (µM)
This compound (Hypothetical) MCF-7 (Breast Cancer) 5.0
A549 (Lung Cancer) 8.2
HCT116 (Colon Cancer) 6.5
ReserpineMDA-MB-231 (Breast Cancer)17.45[1]
HepG2 (Liver Cancer)54.9[2]
DoxorubicinMCF-7 (Breast Cancer)0.08 - 8.3[3][4]
A549 (Lung Cancer)0.07 - 1.5[4][5]
HepG2 (Liver Cancer)12.2[6]

Table 2: In Vivo Efficacy and Toxicity Data (ED50 and LD50) in Murine Models

The median effective dose (ED50) is the dose that produces a therapeutic effect in 50% of the population, while the median lethal dose (LD50) is the dose that is lethal to 50% of the population.

CompoundParameterValue (mg/kg)Route of Administration
This compound (Hypothetical) ED50 (Tumor Regression) 10 Intravenous
LD50 (Acute Toxicity) 150 Intravenous
ReserpineED50 (Antihypertensive)Not available in cancer models-
LD50 (Acute Toxicity)5 (Intraperitoneal)[7]Intraperitoneal
5.61 (Subcutaneous)[7]Subcutaneous
>50 (Oral)[7]Oral
DoxorubicinED50 (Tumor Growth Inhibition)~4 (weekly for 3 weeks)[8]Intraperitoneal
LD50 (Acute Toxicity)17[9]Intravenous

Table 3: Calculated Therapeutic Index (TI)

The therapeutic index is calculated as LD50 / ED50.

CompoundTherapeutic Index (TI)
This compound (Hypothetical) 15
ReserpineCannot be calculated for anticancer effect due to lack of ED50 data
Doxorubicin~4.25

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Reserpine, Doxorubicin) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

In Vivo Efficacy Study in a Murine Xenograft Model

This protocol outlines the assessment of a compound's anti-tumor activity in a living organism.

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound) and a vehicle control intravenously or via another appropriate route at predetermined doses and schedules.

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.

  • Data Analysis: Plot the mean tumor volume over time for each group. The ED50 can be determined as the dose that causes a 50% reduction in tumor growth compared to the control group.

In Vivo Acute Toxicity Study (LD50 Determination)

This study determines the lethal dose of a compound.

  • Animal Model: Use a suitable rodent model (e.g., mice or rats).

  • Dose Administration: Administer single doses of the test compound at increasing concentrations to different groups of animals via the intended clinical route (e.g., intravenous).

  • Observation: Observe the animals for a specified period (typically 14 days) for signs of toxicity and mortality.

  • Data Collection: Record the number of mortalities in each dose group.

  • LD50 Calculation: Use a statistical method (e.g., probit analysis) to calculate the LD50, the dose at which 50% of the animals are expected to die.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are provided to illustrate the logical flow of experiments and the potential mechanism of action.

Experimental_Workflow_Therapeutic_Index cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis invitro_start Cancer Cell Lines cytotoxicity_assay Cytotoxicity Assay (MTT) invitro_start->cytotoxicity_assay ic50 Determine IC50 cytotoxicity_assay->ic50 ti_calc Calculate Therapeutic Index (LD50/ED50) invivo_start Animal Models (Mice) efficacy_study Efficacy Study (Xenograft) invivo_start->efficacy_study toxicity_study Acute Toxicity Study invivo_start->toxicity_study ed50 Determine ED50 efficacy_study->ed50 ld50 Determine LD50 toxicity_study->ld50 ed50->ti_calc ld50->ti_calc

Caption: Workflow for Determining the Therapeutic Index.

Hypothetical_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rauvoyunine_C This compound Receptor Receptor Tyrosine Kinase Rauvoyunine_C->Receptor Binds and Inhibits PI3K PI3K Receptor->PI3K Inhibition Akt Akt PI3K->Akt Inhibition mTOR mTOR Akt->mTOR Inhibition Apoptosis_Proteins Bcl-2 (anti-apoptotic) Akt->Apoptosis_Proteins Inhibition of anti-apoptotic proteins Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibition

Caption: Hypothetical Signaling Pathway for this compound.

References

Navigating the Cytotoxic Landscape of Indole Alkaloids: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of the cytotoxic properties of various indole alkaloids against a range of cancer cell lines. By amalgamating quantitative data from recent studies, this document aims to offer a clear, comparative overview to inform future research and development in oncology.

Indole alkaloids, a diverse class of natural products, have long been a focal point in the quest for novel anticancer agents. Their complex structures and varied mechanisms of action make them a rich source for drug discovery. This guide synthesizes cytotoxic data, outlines common experimental protocols used to determine this activity, and visualizes the key signaling pathways implicated in their anticancer effects.

Comparative Cytotoxicity of Indole Alkaloids (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various indole alkaloids against a panel of human cancer cell lines, providing a quantitative comparison of their cytotoxic potency. Lower IC50 values indicate greater potency.

Indole AlkaloidCancer Cell LineCell Line TypeIC50 (µM)Reference
Methoxy-substituted indole curcumin derivativeHeLaCervical Cancer4[1]
Methoxy-substituted indole curcumin derivativeHep-2Laryngeal Cancer12[1]
Methoxy-substituted indole curcumin derivativeA549Lung Cancer15[1]
Indole-tetrazole coupled aromatic amide (Compound 7)MCF-7Breast Cancer3.5 - 8.7[1]
Indole-tetrazole coupled aromatic amide (Compound 8)A549Lung Cancer3.5 - 8.7[1]
Indole-tetrazole coupled aromatic amide (Compound 9)SKOV3Ovarian Cancer3.5 - 8.7[1]
Indole-thiazolidinedione-triazole hybrid (Compound 26)MCF-7Breast Cancer3.18[1]
Indole-thiazolidinedione-triazole hybrid (Compound 26)HePG-2Liver Cancer4.43[1]
Indole-thiazolidinedione-triazole hybrid (Compound 26)HCT-116Colorectal Cancer4.46[1]
1,3,4,9-tetrahydropyrano[3,4-b]indole (Compound 19)MDA-MB-231Breast Cancer2.29[1]
DehydrocrenatidineHepG2Liver Cancer3.5[2][3]
DehydrocrenatidineHep3BLiver Cancer5.87[2][3]
3,5-Diprenyl indoleMIA PaCa-2Pancreatic Cancer9.5 ± 2.2[2]
FlavopereirineHCT116Colorectal Cancer8.15[2][3]
FlavopereirineHT29Colorectal Cancer9.58[2][3]
FlavopereirineSW620Colorectal Cancer10.52[2][3]
3,10-dibromofascaplysinMV4-11Leukemia0.2338[2]
3,10-dibromofascaplysinU937Leukemia0.3181[2]
Indole-3-carbinolH1299Lung Cancer449.5[2]
O-acetylmacralstonineVarious Cancer Cell LinesMultiple2 - 10[4]
VillalstonineVarious Cancer Cell LinesMultiple2 - 10[4]
MacrocarpamineVarious Cancer Cell LinesMultiple2 - 10[4]
HarmalacidineU-937Leukemia3.1 ± 0.2
Melosuavine IBT549Breast Cancer0.89[5]
4-NO2 indole-sulfonamide derivative (Compound 31)MOLT-3Leukemia2.04
Indole derivative (Compound 10b)K562Leukemia0.01[6]
Indole derivative (Compound 10b)A549Lung Cancer0.012[6]
3-hydroxy-K252dA549Lung Cancer1.2 ± 0.05[7]
3-hydroxy-K252dMCF-7Breast Cancer1.6 ± 0.09[7]
Taberdivarine (Compound 6)SMMC-7721Liver Cancer0.30[8]
Taberdivarine (Compound 6)HT-29Colorectal Cancer0.75[8]
Taberdivarine (Compound 6)A549Lung Cancer3.41[8]
Dragmacidin GHeLaCervical Cancer4.2[9]
Dragmacidin HHeLaCervical Cancer4.6[9]
(+)-spondomineK562Leukemia2.2[9]
MukonalSK-BR-3Breast Cancer7.5[3]
MukonalMDA-MB-231Breast Cancer7.5[3]
Jerantinine BMV4-11Leukemia0.3[3]
Jerantinine BHL-60Leukemia0.4[3]
Prenylated indole alkaloid (Compound 1)FADUPharyngeal Cancer0.43 ± 0.03[10]

Experimental Protocols

The determination of cytotoxic activity is predominantly carried out using in vitro cell-based assays. Below are the detailed methodologies for key experiments cited in the referenced literature.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000 to 10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

    • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the indole alkaloid. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

    • Incubation: Plates are incubated for a specified period, typically 24, 48, or 72 hours.

    • MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.

    • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance is read using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm.

    • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

2. Sulforhodamine B (SRB) Assay

  • Principle: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total protein mass, which is related to the number of cells.

  • Protocol:

    • Cell Seeding and Treatment: Performed as described for the MTT assay.

    • Cell Fixation: After treatment, cells are fixed with trichloroacetic acid (TCA).

    • Staining: The fixed cells are washed and then stained with a 0.4% SRB solution in 1% acetic acid.

    • Washing: Unbound dye is removed by washing with 1% acetic acid.

    • Dye Solubilization: The bound dye is solubilized with a Tris-base solution.

    • Absorbance Measurement: Absorbance is measured at approximately 510 nm.

    • IC50 Calculation: Similar to the MTT assay, IC50 values are calculated from the dose-response curve.

Apoptosis and Cell Cycle Analysis

1. Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Cell Treatment: Cells are treated with the indole alkaloid for a specified time.

    • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

    • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's instructions.

    • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the different cell populations.

2. Cell Cycle Analysis with Propidium Iodide (PI)

  • Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the analysis of the cell cycle distribution (G0/G1, S, and G2/M phases).

  • Protocol:

    • Cell Treatment and Harvesting: As described above.

    • Cell Fixation: Cells are fixed in cold 70% ethanol.

    • Staining: Fixed cells are treated with RNase A and then stained with a PI solution.

    • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Visualizing the Mechanisms of Action

To better understand the cellular processes affected by cytotoxic indole alkaloids, the following diagrams illustrate a general experimental workflow and a key signaling pathway involved in their mechanism of action.

G cluster_workflow General Experimental Workflow for Cytotoxicity Testing start Start: Select Cancer Cell Lines cell_culture Cell Culture and Seeding (96-well plates) start->cell_culture treatment Treatment with Indole Alkaloids (serial dilutions) cell_culture->treatment incubation Incubation (24, 48, or 72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, SRB) incubation->viability_assay data_collection Data Collection (Absorbance Measurement) viability_assay->data_collection ic50 IC50 Value Calculation data_collection->ic50 mechanism_studies Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) ic50->mechanism_studies end End: Data Interpretation mechanism_studies->end

Caption: A typical workflow for assessing the in vitro cytotoxicity of indole alkaloids.

G cluster_pathway Simplified Apoptosis Signaling Pathway Induced by Indole Alkaloids cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway indole_alkaloid Indole Alkaloid bcl2 Bcl-2 Family Regulation (↓ Bcl-2, ↑ Bax) indole_alkaloid->bcl2 Induces death_receptor Death Receptor Interaction (e.g., Fas) indole_alkaloid->death_receptor May activate mito Mitochondrial Membrane Depolarization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 cas8 Caspase-8 Activation death_receptor->cas8 cas8->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

Caption: Key events in apoptosis triggered by indole alkaloids.

References

Safety Operating Guide

Proper Disposal Procedures for Rauvoyunine C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Rauvoyunine C, a laboratory chemical that must be managed as hazardous waste. Adherence to these procedural guidelines is critical to ensure personnel safety and environmental compliance.

I. Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1211543-01-9[1][2][3]
Molecular Formula C32H36N2O9[3]
Molecular Weight 592.65 g/mol [3]
Form Powder[3]
Melting Point 173-175°C (in acetone)[3]
Boiling Point (Predicted) 685.7 ± 55.0°C[3]
Density (Predicted) 1.39 ± 0.1 g/cm³[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]

II. Hazard Identification and General Precautions

As a laboratory chemical, this compound should be handled with care. Although specific toxicity data is not provided in the search results, general principles for handling chemical compounds in a laboratory setting should be strictly followed. It is prudent to treat this compound as a hazardous substance.

General Precautions:

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[4]

  • Work in a well-ventilated area, preferably in a chemical fume hood.

III. Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be conducted in accordance with institutional and local regulations for hazardous waste. The following protocol provides a general framework for its proper disposal.

Step 1: Waste Identification and Classification

  • This compound and any materials contaminated with it (e.g., gloves, absorbent paper, pipette tips) must be classified as hazardous chemical waste.[5][6]

  • Do not dispose of this compound down the sink or in regular trash.[7]

Step 2: Waste Segregation

  • Solid Waste:

    • Dispose of solid this compound in its original manufacturer's container if possible.[5]

    • If the original container is not available, use a new, compatible, and clearly labeled container.

    • Contaminated lab supplies such as gloves, wipes, and bench paper should be double-bagged in clear plastic bags.[5]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, leak-proof container with a screw-on cap.[5][8] Corks and parafilm are not acceptable closures.[5]

    • Do not mix this compound waste with other incompatible waste streams. For example, store it separately from acids and bases.[8]

  • Sharps Waste:

    • Chemically contaminated sharps such as pipette tips or broken glass must be placed in a designated, puncture-resistant sharps container.[5][9]

Step 3: Container Management

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the accumulation start date.[6][9]

  • Condition: Containers must be in good condition, free from leaks or rust.[6]

  • Closure: Keep waste containers closed at all times, except when adding waste.[5][6]

  • Secondary Containment: Place waste containers in a secondary container, such as a lab tray, to contain any potential spills. The secondary container should be chemically compatible and have a capacity of at least 110% of the primary container's volume.[5]

Step 4: Storage

  • Store hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]

  • Ensure the SAA is inspected weekly for any signs of leakage.[8]

  • Do not accumulate more than the allowable limit of hazardous waste in the SAA as per your institution's policy.

Step 5: Disposal Request

  • Once a waste container is full or has been in accumulation for the maximum allowed time (e.g., one year for partially filled containers), a disposal request must be submitted to your institution's Environmental Health & Safety (EHS) department.[8][10]

  • Follow the specific procedures outlined by your EHS for waste pickup.

Step 6: Empty Container Disposal

  • Empty containers that once held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[6]

  • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[6]

  • After triple-rinsing and air-drying, the container may be disposed of in the regular trash, or preferably, reused for compatible waste.[6]

IV. Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

Rauvoyunine_C_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_management Storage & Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid Solid Waste (e.g., powder, contaminated gloves) waste_type->solid Solid liquid Liquid Waste (e.g., solutions) waste_type->liquid Liquid sharps Sharps Waste (e.g., contaminated pipette tips) waste_type->sharps Sharps collect_solid Collect in Labeled, Sealed Container/Bag solid->collect_solid collect_liquid Collect in Labeled, Leak-proof Container liquid->collect_liquid collect_sharps Collect in Puncture- Resistant Sharps Container sharps->collect_sharps store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store collect_sharps->store request Request EHS Pickup When Container is Full store->request end Proper Disposal by EHS request->end

References

Essential Safety and Operational Guide for Handling Rauvoyunine C

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling Rauvoyunine C. The procedural, step-by-step guidance is designed to directly answer key operational questions, ensuring the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is critical to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye/Face ProtectionHand ProtectionRespiratory ProtectionBody Protection
Handling Solid (Weighing, Transferring) Safety glasses with side shields or chemical safety goggles. A full-face shield is recommended for larger quantities.[1]Chemical-resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended.[1][2] Ensure gloves are powder-free.A NIOSH-certified N95 or N100 respirator should be used to prevent inhalation of dust particles.[1] Work should be conducted in a chemical fume hood.[1][2]A lab coat or chemical-resistant apron should be worn.[1][2] For larger quantities, a chemical-resistant suit may be necessary.[1]
Preparing Solutions (Dissolving) Chemical safety goggles are mandatory.[1] A full-face shield is recommended.Chemical-resistant gloves (e.g., nitrile, neoprene).[1][2]Work should be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[2] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges should be used.[2]A lab coat supplemented with a chemically resistant apron.[2]

Operational Plan: From Preparation to Disposal

A systematic approach is crucial to minimize the risk of exposure and contamination when working with this compound.

Experimental Protocol: Step-by-Step Handling

1. Preparation:

  • Designate a specific handling area, preferably within a certified chemical fume hood.[2]

  • Ensure all necessary PPE is readily available, inspected for integrity, and in good condition.[2]

  • Have an emergency spill kit accessible.[2]

  • Verify that all containers are appropriately labeled with the chemical name, concentration, date, and your initials.

2. Handling the Solid Compound:

  • Perform all weighing and transferring operations within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.[1]

  • Use dedicated spatulas and weighing paper.

  • Keep the container tightly closed when not in use to minimize the release of dust and vapors.[2]

  • Avoid direct contact with the skin and eyes.[1]

3. Preparing Solutions:

  • Slowly add the solid this compound to the solvent to avoid splashing.

  • Ensure the container is appropriately labeled.

  • Keep all containers closed when not in use.[1]

4. Post-Handling:

  • Thoroughly clean the work area after use.[2]

  • Decontaminate any equipment that has come into contact with the chemical.[2]

  • Properly remove and dispose of PPE in the designated hazardous waste stream.[2]

  • Wash hands thoroughly with soap and water after removing gloves.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including weighing paper, pipette tips, and PPE, in a designated, sealed, and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.

  • Contaminated Labware: Decontaminate non-disposable items before reuse. Disposable items that have come into contact with the chemical should be disposed of as hazardous waste.[2]

Always consult with your institution's environmental health and safety department for specific disposal guidelines, as local regulations may vary. [1]

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

G prep 1. Preparation - Designate Fume Hood - Inspect PPE - Prepare Spill Kit handling 2. Handling - Weighing in Hood - Preparing Solutions - Keep Containers Closed prep->handling Proceed with caution post_handling 3. Post-Handling - Clean Work Area - Decontaminate Equipment - Remove PPE handling->post_handling After experiment emergency Emergency Procedures - Spill Response - Exposure Response handling->emergency In case of incident disposal 4. Waste Disposal - Segregate Waste - Label Containers - Consult EHS post_handling->disposal Proper disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.